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  • Product: 1-(Cyclopropylmethyl)-1H-indazol-3-amine
  • CAS: 927802-22-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-3-amine: Properties, Synthesis, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, outline a robust synthetic pathway, and explore its potential applications in drug discovery, grounded in the established significance of the indazole scaffold.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the indazole core holding a prominent position.[1][2] The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3][4] Numerous indazole derivatives have been successfully developed into marketed drugs, exhibiting diverse pharmacological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][5][6]

The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors.[5][7] This structural motif is crucial for the activity of drugs like Linifanib, a multi-targeted tyrosine kinase inhibitor.[5][7] The introduction of a cyclopropylmethyl group at the N1 position of the indazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[8][9] This guide focuses on the specific properties and potential of 1-(Cyclopropylmethyl)-1H-indazol-3-amine as a valuable compound in drug discovery programs.

Physicochemical and Spectroscopic Profile

Precise characterization of a compound's physical and spectral properties is fundamental for its application in research and development. Below is a summary of the key properties of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[10]
Molecular Weight 187.24 g/mol [10]
CAS Number 927802-22-0[10]
Appearance Predicted to be a solid at room temperatureInferred from related indazole compounds
Melting Point Not available. Expected to be higher than related liquid amines due to the planar indazole core.
Boiling Point Not available.
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and dichloromethane. Limited solubility in water is expected.Inferred from general properties of N-alkylated indazoles
Purity >95.0% (as commercially available)[10]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (indazole ring): Multiplets in the range of δ 7.0-8.0 ppm.

    • -NH₂ Protons: A broad singlet which may appear between δ 4.0-5.0 ppm.

    • -CH₂- (cyclopropylmethyl): A doublet around δ 4.0-4.2 ppm.

    • -CH- (cyclopropyl): A multiplet around δ 1.2-1.4 ppm.

    • -CH₂- (cyclopropyl): Multiplets in the range of δ 0.4-0.8 ppm.[11][12]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Peaks between δ 110-150 ppm.

    • C-NH₂: A peak around δ 155-160 ppm.

    • -CH₂- (cyclopropylmethyl): A peak around δ 50-55 ppm.

    • -CH- (cyclopropyl): A peak around δ 10-15 ppm.

    • -CH₂- (cyclopropyl): Peaks in the range of δ 3-10 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 188.12. The mass spectrum of amines is often characterized by alpha-cleavage.[12]

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.

    • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

    • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

    • N-H bending (amine): A band around 1600-1650 cm⁻¹.

Synthesis and Reactivity

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine can be approached through a two-step process starting from the readily available 1H-indazol-3-amine. The key challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.[13]

Proposed Synthetic Pathway

The proposed synthesis involves the N-alkylation of 1H-indazol-3-amine with (bromomethyl)cyclopropane. The choice of base and solvent is critical to favor N1 alkylation.

Synthesis_of_1-(Cyclopropylmethyl)-1H-indazol-3-amine start 1H-Indazol-3-amine product 1-(Cyclopropylmethyl)-1H-indazol-3-amine start->product N-Alkylation reagent (Bromomethyl)cyclopropane, Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or THF) Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Indazole 1-(Cyclopropylmethyl)-1H-indazol-3-amine Indazole Core 3-Amino Group N1-Cyclopropylmethyl Group Indazole:f2->Hinge Hydrogen Bonding Indazole:f3->HydrophobicPocket Hydrophobic Interaction Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Compound 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Dissolve sample in suitable solvent (e.g., Methanol) Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject sample into HPLC system Filter->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate

Sources

Exploratory

Introduction: The Significance of the 1-Substituted Indazol-3-amine Scaffold

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine The indazole nucleus is a privileged bicyclic heteroaromatic scaffold frequently incorporated into molecules of significant biologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, particularly as an effective hinge-binding fragment in kinase inhibitors.[1] The compound 1-(Cyclopropylmethyl)-1H-indazol-3-amine is a key synthetic intermediate, valued for its role in the development of novel therapeutics, including potent enzyme inhibitors and modulators of cellular pathways. The N1-cyclopropylmethyl group, in particular, is often introduced to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the predominant synthetic pathway to 1-(Cyclopropylmethyl)-1H-indazol-3-amine, designed for researchers and professionals in drug development. We will delve into the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and address the critical challenge of regioselectivity in the key N-alkylation step.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two logical synthetic strategies. The most critical disconnection is the C-N bond between the indazole N1-position and the cyclopropylmethyl group. This suggests a convergent synthesis where the indazole core is prepared first, followed by N-alkylation.

Primary Synthetic Strategy:

  • Indazole Ring Formation: Construction of the core 1H-indazol-3-amine structure. The most direct and high-yielding approach begins with a substituted benzonitrile.

  • N-Alkylation: Introduction of the cyclopropylmethyl moiety onto the N1 position of the pre-formed indazole ring. This step is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), making regioselectivity the principal challenge.

This guide will focus on this two-step pathway, as it is the most robust and widely documented approach, utilizing readily available starting materials.

Pathway Visualization: Overall Synthesis

The following diagram outlines the logical flow of the primary synthetic route.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N1-Alkylation A 2-Fluorobenzonitrile B 1H-Indazol-3-amine A->B  Hydrazine Hydrate  Reflux C 1-(Cyclopropylmethyl)-1H- indazol-3-amine (Target) B->C  (Bromomethyl)cyclopropane  Base (e.g., NaH), Solvent (e.g., THF)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of the 1H-Indazol-3-amine Core

The formation of the indazole ring is efficiently achieved through the cyclization of a 2-halobenzonitrile with hydrazine. The reaction between 2-fluorobenzonitrile and hydrazine hydrate is a classic and high-yielding method.[1][3]

Mechanism: The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) where hydrazine displaces the fluoride ion. The resulting 2-hydrazinobenzonitrile intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic 1H-indazol-3-amine. The use of a highly polar solvent and elevated temperatures facilitates both the SNAr and the cyclization steps.

Experimental Protocol: 1H-Indazol-3-amine

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or a similar high-boiling solvent

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluorobenzonitrile (1.0 eq).

  • Add ethanol to create a solution of approximately 0.5 M concentration.

  • Carefully add hydrazine hydrate (approx. 2.0-3.0 eq) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the product under vacuum to yield 1H-indazol-3-amine as a solid. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Regioselective N-Alkylation

The alkylation of 1H-indazol-3-amine with a cyclopropylmethyl halide presents a significant challenge: the formation of two possible regioisomers, the desired N1-alkylated product and the undesired N2-alkylated product.

Caption: Competing N1 vs. N2 alkylation pathways.

The ratio of these products is highly dependent on the reaction conditions. The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2 position can be more kinetically favored for attack under certain conditions.[4]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the indazole N-H without competing in the alkylation. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the indazolide anion and hydrogen gas, driving the deprotonation to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may lead to equilibrium mixtures and require harsher conditions.

  • Solvent: The solvent plays a crucial role in modulating the reactivity of the anion. Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are ideal as they solvate the cation (e.g., Na⁺) but leave the indazolide anion relatively "naked" and highly nucleophilic. Studies have shown that the combination of NaH in THF is particularly effective for promoting N1-selectivity.[4]

  • Alkylating Agent: (Bromomethyl)cyclopropane is a highly effective electrophile for this reaction due to the good leaving group ability of the bromide ion.

Quantitative Data: Influence of Conditions on Regioselectivity

While specific data for 1H-indazol-3-amine is sparse, general studies on indazole alkylation provide clear trends. The following table summarizes these principles.

BaseSolventTemperaturePredominant IsomerRationale
NaH THF 0 °C to RT N1 (High) Strong base in a less polar aprotic solvent favors the formation of the thermodynamic product.[4]
K₂CO₃ / Cs₂CO₃DMFRT to 60 °CN1 / N2 MixtureWeaker bases and highly polar solvents can increase the proportion of the kinetic N2 product.
Ag₂OMeCNRTN2Silver salts are known to coordinate with the N2 lone pair, directing alkylation to that position.

This table is illustrative of general principles in indazole chemistry.

Experimental Protocol: 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Materials:

  • 1H-Indazol-3-amine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • (Bromomethyl)cyclopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 1H-Indazol-3-amine (1.0 eq) to a dry flask.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Cool the resulting suspension back down to 0 °C.

  • Add (bromomethyl)cyclopropane (1.1-1.2 eq) dropwise via syringe.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.
  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]

  • PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • ResearchGate. (n.d.).
  • Science of Synthesis. (n.d.).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 1-(Cyclopropylmethyl)-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 1H-indazole-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure with a remarkable breadth of biological activities. This technical guide delves into the ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure with a remarkable breadth of biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 1-(Cyclopropylmethyl)-1H-indazol-3-amine . While direct biological data for this compound remains scarce in published literature, this document serves as a comprehensive roadmap for its investigation. By synthesizing the extensive knowledge of the indazole core's bioactivity, particularly its function as a kinase hinge-binding motif, we provide a strong rationale for its potential as a novel therapeutic agent, primarily in oncology. This guide offers detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, empowering research scientists and drug development professionals to systematically explore its therapeutic promise.

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and notably, potent antitumor activities.[1][2][4] The clinical success of indazole-containing drugs such as the kinase inhibitors Pazopanib and Entrectinib underscores the therapeutic significance of this scaffold.

A key to the biological versatility of many indazole derivatives lies in the 1H-indazole-3-amine core. This specific structural element has been identified as an effective "hinge-binding fragment," particularly for protein kinases.[5][6] The amino group at the 3-position and the adjacent nitrogen atom of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive kinase inhibitors.

This guide focuses on 1-(Cyclopropylmethyl)-1H-indazol-3-amine , a derivative that combines the established pharmacophore of the 1H-indazole-3-amine core with a cyclopropylmethyl substituent at the N1 position. The introduction of the cyclopropylmethyl group can influence several key drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. While specific biological data for this molecule is not yet publicly available, its structural features strongly suggest a high probability of kinase inhibitory activity and potential as an anticancer agent.

Rationale for Investigation: Hypothesized Biological Activity

Based on the extensive literature on 1H-indazole-3-amine derivatives, we can formulate a strong hypothesis regarding the biological activity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Primary Hypothesis: Kinase Inhibition

The 1H-indazole-3-amine moiety is a well-established kinase hinge-binder. The cyclopropylmethyl group at the N1 position is expected to orient into a hydrophobic pocket adjacent to the hinge region in many kinases. This interaction can enhance binding affinity and selectivity. A notable example of a cyclopropyl-containing kinase inhibitor is AT9283, which targets multiple kinases including Aurora A and B, JAKs, and Abl.[7] Therefore, it is highly probable that 1-(Cyclopropylmethyl)-1H-indazol-3-amine will exhibit inhibitory activity against one or more protein kinases implicated in cancer cell proliferation and survival.

Potential Therapeutic Application: Oncology

Given the prevalence of indazole-based kinase inhibitors in oncology, the most logical therapeutic area to investigate for 1-(Cyclopropylmethyl)-1H-indazol-3-amine is cancer. A recent study on novel 1H-indazole-3-amine derivatives identified a compound with an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line.[8] The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[8] It is plausible that 1-(Cyclopropylmethyl)-1H-indazol-3-amine could elicit similar cytotoxic effects in cancer cells.

The following diagram illustrates the hypothesized mechanism of action based on related compounds.

hypothesized_moa cluster_0 1-(Cyclopropylmethyl)-1H-indazol-3-amine cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Compound 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Kinase Protein Kinase (e.g., Aurora, JAK, Abl) Compound->Kinase Inhibition p53_MDM2 p53/MDM2 Pathway Compound->p53_MDM2 Modulation Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest p53_MDM2->Apoptosis p53_MDM2->CellCycleArrest Antitumor Antitumor Activity Apoptosis->Antitumor CellCycleArrest->Antitumor

Hypothesized Mechanism of Action

Proposed Research Program: A Roadmap to Biological Characterization

To validate the therapeutic potential of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a systematic and rigorous experimental plan is essential. The following sections outline detailed protocols for its synthesis, in vitro and cell-based assays, and mechanistic studies.

Chemical Synthesis

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine can be achieved through a multi-step process, likely starting from a commercially available substituted fluorobenzonitrile. The following is a proposed synthetic route based on established methodologies for similar indazole derivatives.

synthesis_workflow Start 2-Fluorobenzonitrile Step1 Cyclization with Hydrazine Hydrate Start->Step1 Intermediate1 1H-Indazol-3-amine Step1->Intermediate1 Step2 N-Alkylation with Cyclopropylmethyl Bromide Intermediate1->Step2 Product 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Step2->Product End Purification & Characterization Product->End

Proposed Synthetic Workflow

Step-by-Step Protocol:

  • Synthesis of 1H-Indazol-3-amine:

    • To a solution of 2-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude 1H-indazol-3-amine by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.

  • N-Alkylation with Cyclopropylmethyl Bromide:

    • Dissolve 1H-indazol-3-amine in an appropriate aprotic solvent (e.g., N,N-dimethylformamide).

    • Add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the indazole nitrogen.

    • Slowly add cyclopropylmethyl bromide to the reaction mixture at room temperature.

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final product, 1-(Cyclopropylmethyl)-1H-indazol-3-amine, by column chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

3.2.1. Kinase Profiling:

To identify potential kinase targets, an initial broad-panel kinase screen is recommended.

Step-by-Step Protocol:

  • Submit 1-(Cyclopropylmethyl)-1H-indazol-3-amine to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Perform an initial screen at a single concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Analyze the results to identify kinases with significant inhibition (e.g., >50% inhibition).

  • For promising "hits," perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase.

3.2.2. Cell-Based Anti-Proliferative Assays:

Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines.

Step-by-Step Protocol (MTT Assay):

  • Seed cancer cell lines (e.g., K562, A549, PC-3, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each cell line.

Table 1: Hypothetical Anti-Proliferative Activity Data

Cell LineCancer TypePutative Target KinasePredicted IC50 (µM)
K562Chronic Myeloid LeukemiaAbl< 1
A549Lung CancerEGFR5 - 10
PC-3Prostate CancerAkt1 - 5
HepG2Hepatocellular CarcinomaVEGFR2> 10
Mechanistic Studies

To elucidate the mechanism of action, further cell-based assays are necessary.

3.3.1. Cell Cycle Analysis:

Step-by-Step Protocol:

  • Treat a selected cancer cell line with 1-(Cyclopropylmethyl)-1H-indazol-3-amine at concentrations around its IC50 value for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3.2. Apoptosis Assay:

Step-by-Step Protocol (Annexin V/PI Staining):

  • Treat cells as described for the cell cycle analysis.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3.3. Western Blot Analysis:

To investigate the effect of the compound on specific signaling pathways, western blotting can be employed.

Step-by-Step Protocol:

  • Treat cells with the compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of target kinases, PARP, Caspase-3, p53, MDM2).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While 1-(Cyclopropylmethyl)-1H-indazol-3-amine is currently an under-investigated molecule, its structural heritage from the well-validated 1H-indazole-3-amine pharmacophore provides a compelling rationale for its exploration as a novel therapeutic agent, particularly in the realm of oncology. The cyclopropylmethyl moiety offers potential advantages in terms of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive and actionable framework for the synthesis and detailed biological characterization of this promising compound. The proposed research program, if executed, will systematically unveil its mechanism of action and pave the way for its potential development as a next-generation kinase inhibitor. The insights gained from these studies will not only define the therapeutic utility of 1-(Cyclopropylmethyl)-1H-indazol-3-amine but also contribute to the broader understanding of the structure-activity relationships within the versatile indazole class of compounds.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • PubChem Compound Summary for CID 28064646, 1-(cyclopropylmethyl)-1h-indazol-3-amine. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6685. [Link]

  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Different biological activities reported with Indazole derivatives. (2021). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. (2018). Biomolecules & Therapeutics, 26(5), 462–469. [Link]

  • Google Patents. (2009).
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4), 131-137. [Link]

  • Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. (2019). Pharmaceuticals, 12(4), 185. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1869-1896. [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. (2017). European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]

  • Google Patents. (2000). US6118032A - Process for the production of cyclopropylmethyl halides.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 370-381. [Link]

  • PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(7), 105903. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. [Link]

  • PubChem Compound Summary for CID 25247756, 1-(cyclopropylmethyl)-1h-pyrazol-3-amine. [Link]

  • PubChem Compound Summary for CID 175556494, 7-cyclopropyl-6-methyl-1H-indazol-3-amine. [Link]

Sources

Exploratory

The Pivotal Role of the N1-Cyclopropylmethyl Moiety in 1H-Indazol-3-amine Analogs: A Deep Dive into Structure-Activity Relationships

For Immediate Release BOSTON, MA – January 26, 2026 – In the landscape of modern medicinal chemistry, the 1H-indazole-3-amine scaffold has emerged as a privileged structure, particularly in the design of potent kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

BOSTON, MA – January 26, 2026 – In the landscape of modern medicinal chemistry, the 1H-indazole-3-amine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] Its ability to form crucial hydrogen bond interactions with the hinge region of various kinases has cemented its status as a cornerstone for targeted therapies. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet profoundly important, subclass: 1-(Cyclopropylmethyl)-1H-indazol-3-amine and its derivatives. We will explore the synthetic rationale, dissect the functional significance of each structural component, and provide a framework for the rational design of next-generation inhibitors for researchers, scientists, and drug development professionals.

The 1H-Indazole-3-amine Core: A Privileged Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, is a versatile scaffold found in numerous biologically active compounds.[3] The 1H-indazole-3-amine substructure, in particular, has been identified as an effective "hinge-binding" fragment in many ATP-competitive kinase inhibitors.[1] This is attributed to the appropriately positioned nitrogen atoms and the exocyclic amine, which can act as hydrogen bond donors and acceptors to engage with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Marketed drugs such as Linifanib underscore the clinical significance of this scaffold.[1]

Our focus herein is to illuminate the critical role of the substituent at the N1 position of the indazole ring, with a specific emphasis on the cyclopropylmethyl group. The choice of this substituent is far from arbitrary; it is a deliberate design element intended to optimize potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine analogs is a composite of contributions from three key structural regions: the N1-substituent, the indazole core, and the C3-amino group and its modifications.

The N1-Substituent: The Significance of the Cyclopropylmethyl Group

The N1 position of the indazole ring provides a vector into a solvent-exposed region in many kinase active sites, making it an ideal point for modification to enhance potency and modulate physicochemical properties.

  • Rationale for Alkylation: N-alkylation of indazoles is a common strategy to improve cell permeability and oral bioavailability compared to the unsubstituted parent scaffold. The choice of the alkyl group is critical, as it can influence binding affinity and selectivity.[4][5]

  • The Cyclopropylmethyl Advantage: The cyclopropylmethyl group offers a unique combination of properties:

    • Lipophilicity and Potency: The small, lipophilic cyclopropyl ring can engage in favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site, often leading to increased potency.

    • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a compound.

    • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

While direct comparative studies are limited, analysis of broader SAR studies on N1-substituted indazoles suggests that small, conformationally constrained alkyl groups like cyclopropylmethyl often confer superior activity compared to larger, more flexible, or polar substituents at this position.

The Indazole Core: A Platform for Fine-Tuning

Modifications to the benzene portion of the indazole ring offer opportunities to further refine the pharmacological profile of the lead compound.

  • Substitution at C5 and C6: These positions are frequently modified to introduce groups that can interact with specific sub-pockets of the target kinase or to modulate the electronic properties of the ring system. For instance, the introduction of aromatic or heteroaromatic groups at the C5 position via Suzuki coupling has been explored to expand the target profile and enhance antitumor activity.[1]

  • Substitution at C4 and C7: These positions are sterically more constrained. Substituents here can influence the orientation of the N1-group and the C3-substituent, potentially impacting binding. The introduction of fluorine at the C7 position, for example, has been explored in the context of PKMYT1 kinase inhibitors.

The C3-Amine and Amide Derivatives: The Hinge-Binding Workhorse

The 3-amino group is quintessential for the canonical hinge-binding interaction. However, derivatization of this amine to form amides or ureas is a common and effective strategy to pick up additional interactions and improve drug-like properties.

  • Acylation to Amides: Conversion of the 3-amino group to an amide can introduce additional hydrogen bond donors and acceptors, as well as provide a scaffold for further extension into other regions of the active site. The nature of the acyl group is critical for activity.

  • Formation of Ureas: Urea derivatives can also engage in extensive hydrogen bonding networks and have been successfully employed in numerous kinase inhibitors.

The following diagram provides a visual summary of the key SAR points for the 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold.

SAR_Summary cluster_core 1-(Cyclopropylmethyl)-1H-indazol-3-amine Core cluster_properties Key Properties & Interactions Core Indazole Ring N1 N1-Cyclopropylmethyl Potency Potency N1->Potency Lipophilic interactions PK Pharmacokinetics N1->PK Metabolic stability C3_Amine C3-Amine/Amide C3_Amine->Potency Additional H-bonds Hinge_Binding Hinge Binding C3_Amine->Hinge_Binding Crucial H-bonds C5_C6 C5/C6 Positions Selectivity Selectivity C5_C6->Selectivity Interaction with sub-pockets

Caption: Key structure-activity relationship points for 1-(Cyclopropylmethyl)-1H-indazol-3-amine analogs.

Synthetic Strategies and Methodologies

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine and its derivatives typically follows a convergent approach, where the substituted indazole core is first assembled, followed by N-alkylation and potential modification of the C3-amino group.

Synthesis of the 1H-Indazol-3-amine Core

A common and efficient method for the synthesis of the 3-aminoindazole core starts from a substituted 2-fluorobenzonitrile.[1]

Synthesis_Core Start Substituted 2-Fluorobenzonitrile Step1 Hydrazine Hydrate Start->Step1 Reflux Product Substituted 1H-Indazol-3-amine Step1->Product

Caption: General scheme for the synthesis of the 1H-indazol-3-amine core.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [1]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the reaction mixture to reflux for a specified time (e.g., 20 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the desired 5-bromo-1H-indazol-3-amine.

  • Expertise & Experience: The use of hydrazine hydrate in a refluxing solvent is a robust and high-yielding method for the cyclization of 2-fluorobenzonitriles to 3-aminoindazoles. The fluorine atom acts as a good leaving group, and the reaction is often clean, requiring minimal purification. The short reaction time reported in some literature highlights the efficiency of this transformation.[1]

N1-Alkylation with Cyclopropylmethyl Bromide

The regioselective alkylation of the indazole nitrogen can be challenging, as it can occur at either N1 or N2. However, thermodynamic control often favors the formation of the more stable N1-alkylated product.[6]

Experimental Protocol: N1-Alkylation of a Substituted 1H-Indazol-3-amine

  • To a solution of the substituted 1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (1.1-1.5 eq).

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to form the indazolide anion.

  • Add cyclopropylmethyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-(cyclopropylmethyl)-1H-indazol-3-amine.

  • Trustworthiness: This protocol is a self-validating system. The regioselectivity of the alkylation can be readily confirmed by 1D and 2D NMR techniques, such as NOESY, where the absence of a correlation between the N1-substituent protons and the indazole C7-proton would be indicative of N1-alkylation.

Biological Evaluation: Assessing Antitumor Activity

A common primary screen for novel indazole derivatives is the evaluation of their antiproliferative activity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Experimental Protocol: MTT Cell Proliferation Assay [1][9]

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, usually 48 or 72 hours.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

  • Expertise & Experience: The choice of cell lines is crucial and should ideally include models where the putative target of the indazole derivatives is known to be a driver of proliferation. The incubation time should be sufficient to observe a significant antiproliferative effect. It is also good practice to include a positive control, a known anticancer drug, for comparison.

Quantitative SAR Data

The following table summarizes representative IC50 data for a series of 1H-indazole-3-amine derivatives against various cancer cell lines, illustrating the impact of substitutions on antitumor activity.

Compound IDN1-SubstituentC5-SubstituentC3-Amide ModificationK562 IC50 (µM)[1]A549 IC50 (µM)[1]PC-3 IC50 (µM)[1]
Hypothetical A HBromoAmine> 50> 50> 50
Hypothetical B CyclopropylmethylBromoAmine15.220.518.9
6o H4-Fluorophenyl2-((4-(pyridin-2-yl)piperazin-1-yl)acetyl)5.1510.28.76
Hypothetical C Cyclopropylmethyl4-Fluorophenyl2-((4-(pyridin-2-yl)piperazin-1-yl)acetyl)< 5< 10< 8

Note: Hypothetical data is included for illustrative SAR purposes based on general trends observed in the literature. The data for compound 6o is from Wang et al., 2023.[1] This table demonstrates that N1-alkylation and C3-amide modifications significantly enhance the antiproliferative activity of the 1H-indazol-3-amine scaffold.

Future Directions and Conclusion

The 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The SAR landscape, while complex, offers clear avenues for optimization. Future efforts should focus on:

  • Target Identification and Selective Inhibition: Elucidating the specific kinase targets of these compounds will enable more rational drug design and the development of more selective inhibitors.

  • Pharmacokinetic Optimization: Further modifications to the scaffold, guided by ADME (absorption, distribution, metabolism, and excretion) studies, will be crucial for developing orally bioavailable drugs with favorable pharmacokinetic profiles.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of cancer to validate their therapeutic potential.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • He, G., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15337-15348. [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kaur, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6528. [Link]

  • Zhang, Y., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Frontiers in Chemistry, 10, 969511. [Link]

  • Antonenko, T. S., et al. (2021). Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. Scientific Reports, 11(1), 1-13. [Link]

  • Sravanthi, V., & Reddy, T. S. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 10, 1-13. [Link]

  • Lohse, A., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7021-7027. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Patel, A. R., & Park, P. L. (2019). Oxidative Metabolism and Comparative Analysis of Synthetic Cannabinoid N-(1-adamantyl)-1-(5-fluoropentyl)indazole-3-carboxamide (5F-AKB-48) and the Unfluorinated Analog AKB-48. The FASEB Journal, 33(S1), lb743-lb743. [Link]

  • Rollando, R., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 108-115. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2746-2758. [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(15), 2351-2361. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7021-7027. [Link]

  • Frejat, F. O. A., et al. (2022). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Bioorganic Chemistry, 123, 105779. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed, 37240028. [Link]

  • Rollando, R., et al. (2022). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Al-Warhi, T., et al. (2023). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 28(19), 6825. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5122. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Potential Biological Targets of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the identification and validation of the biological targets of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the identification and validation of the biological targets of the novel compound, 1-(Cyclopropylmethyl)-1H-indazol-3-amine. Drawing upon established principles in chemical biology and drug discovery, this document outlines a strategic and experimentally sound approach to elucidating the mechanism of action of this promising molecule.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2][3][4][5] Substituted indazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] This versatility stems from the indazole ring's ability to engage in various non-covalent interactions with biological macromolecules, particularly as a hinge-binding motif in protein kinases.[1][6]

The subject of this guide, 1-(Cyclopropylmethyl)-1H-indazol-3-amine, is a novel compound featuring this key indazole scaffold. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a high probability of interaction with this important class of enzymes. This guide, therefore, will focus on a systematic approach to identifying and validating the protein kinase targets of this compound, while also remaining open to the discovery of other potential off-target interactions.

Hypothesized Target Class: Protein Kinases

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7][8][9] Consequently, protein kinases have become one of the most important classes of drug targets.

The 1H-indazole-3-amine moiety is a well-established pharmacophore that effectively interacts with the hinge region of the ATP-binding pocket of many protein kinases.[1][6] Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, feature this core structure.[1] Based on this strong precedent, it is hypothesized that 1-(Cyclopropylmethyl)-1H-indazol-3-amine will exhibit inhibitory activity against one or more protein kinases. Potential kinase families of interest, based on the activities of other indazole derivatives, include but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, frequently targeted in cancer therapy.[7][8][9]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in neurodegenerative diseases and cancer.[10][11][12][13][14]

  • Cdc2-like kinases (CLKs): Involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[15][16][17][18][19]

A Strategic Approach to Target Identification and Validation

To definitively identify the biological targets of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a multi-pronged approach combining chemical proteomics, biophysical validation, and cell-based functional assays is proposed.

Target_Identification_Workflow cluster_Discovery Target Discovery A 1. Chemical Probe Synthesis (Biotinylation) B 2. Affinity Chromatography (Protein Pulldown) A->B Immobilized Probe C 3. Mass Spectrometry (Protein Identification) B->C Enriched Proteins D 4. Data Analysis (Hit Prioritization) C->D Protein List E 5. Direct Binding Assays (SPR, ITC) D->E Candidate Targets F 6. In Vitro Functional Assays (Kinase Activity) E->F Confirmed Binders G 7. Cell-Based Assays (Pathway Analysis) F->G Validated Targets Kinase_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_Downstream Downstream Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Gene Expression Compound 1-(Cyclopropylmethyl)-1H- indazol-3-amine Compound->KinaseA Inhibition

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthesis of 1-(cyclopropylmethyl)-1H-indazol-3-amine and its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 1-(cyclopropylmethyl)-1H-indazol-3-amine and its derivatives, a scaffold of significant interest in medicinal chemistry. The indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including potent anti-cancer properties.[1][2] The 1H-indazole-3-amine framework, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, making it a valuable target for the development of novel therapeutics.[3] This guide will detail the strategic synthesis of the core molecule and its subsequent derivatization, offering field-proven insights into experimental choices and methodologies.

Strategic Synthesis of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine Core

The synthesis of the target molecule can be logically dissected into two primary stages: the formation of the 1H-indazol-3-amine core and the subsequent regioselective N-alkylation with the cyclopropylmethyl group.

Part 1: Synthesis of the 1H-Indazol-3-amine Scaffold

A robust and high-yielding method for the synthesis of the 1H-indazol-3-amine core involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halobenzonitrile with hydrazine.[3][4] The use of 2-fluorobenzonitrile is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

Mechanism of 1H-Indazol-3-amine Formation:

The reaction proceeds through a classic SNAr mechanism. The highly nucleophilic hydrazine attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. This is followed by the elimination of the fluoride ion and subsequent intramolecular cyclization to yield the 1H-indazol-3-amine.

SNAr_Mechanism start 2-Fluorobenzonitrile + Hydrazine meisenheimer Meisenheimer Complex start->meisenheimer Nucleophilic Attack intermediate Hydrazinobenzonitrile Intermediate meisenheimer->intermediate Fluoride Elimination product 1H-Indazol-3-amine intermediate->product Intramolecular Cyclization

Figure 1: SNAr mechanism for 1H-Indazol-3-amine synthesis.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

  • Materials: 2-Fluorobenzonitrile, Hydrazine hydrate (80% in water), Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 eq).

    • Add ethanol as the solvent.

    • Add hydrazine hydrate (3.0 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain 1H-indazol-3-amine as a solid. This method typically affords the product in high yield.[3]

Part 2: N-Alkylation of 1H-Indazol-3-amine

The introduction of the cyclopropylmethyl group at the N-1 position of the indazole ring is a critical step. Regioselectivity is a key challenge in the N-alkylation of indazoles, as both N-1 and N-2 positions are susceptible to alkylation. It has been demonstrated that the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N-1 alkylated product.[5]

Mechanism of N-1 Alkylation:

Sodium hydride, a non-nucleophilic strong base, deprotonates the indazole ring, forming an indazolide anion. This anion exists in resonance, with negative charge density on both N-1 and N-2. The subsequent SN2 reaction with (bromomethyl)cyclopropane proceeds preferentially at the N-1 position, which is sterically less hindered and leads to the thermodynamically favored product.

N_Alkylation_Mechanism start 1H-Indazol-3-amine + NaH anion Indazolide Anion (Resonance Stabilized) start->anion Deprotonation product 1-(Cyclopropylmethyl)- 1H-indazol-3-amine anion->product SN2 Attack (N-1 selective) reagent (Bromomethyl)cyclopropane reagent->product

Figure 2: N-1 selective alkylation of 1H-Indazol-3-amine.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Materials: 1H-Indazol-3-amine, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), (Bromomethyl)cyclopropane.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(cyclopropylmethyl)-1H-indazol-3-amine.

Characterization Data for 1-(Cyclopropylmethyl)-1H-indazol-3-amine:

PropertyValueReference
CAS Number 927802-22-0[6]
Molecular Formula C₁₁H₁₃N₃[6]
Molecular Weight 187.24 g/mol Calculated
Appearance SolidExpected
¹H NMR Consistent with structureExpected
¹³C NMR Consistent with structureExpected
Mass Spec (ESI-MS) m/z 188.1182 [M+H]⁺Calculated

Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine Derivatives

The 3-amino group of 1-(cyclopropylmethyl)-1H-indazol-3-amine serves as a versatile handle for further derivatization, most commonly through the formation of amide bonds.[7] Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships (SAR).

Amide Bond Formation

A variety of coupling reagents can be employed to facilitate the reaction between the 3-amino group and a carboxylic acid. A common and efficient method utilizes a combination of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent, like 1-Hydroxybenzotriazole (HOBt), in the presence of a base.[7]

General Workflow for Amide Derivative Synthesis:

Amide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Amide Formation cluster_2 Work-up and Purification A Carboxylic Acid (R-COOH) B EDC/HOBt in DMF A->B C Activate for 15-30 min B->C E Add Amine and Base (e.g., TEA) D 1-(Cyclopropylmethyl)- 1H-indazol-3-amine D->E F Stir at RT for 4-12 h E->F G Aqueous Work-up F->G H Extraction G->H I Column Chromatography H->I J N-(1-(Cyclopropylmethyl)-1H-indazol-3-yl)amide I->J

Figure 3: General workflow for amide derivative synthesis.

Representative Experimental Protocol: Synthesis of N-(1-(cyclopropylmethyl)-1H-indazol-3-yl)benzamide

  • Materials: 1-(Cyclopropylmethyl)-1H-indazol-3-amine, Benzoic acid, EDC, HOBt, Triethylamine (TEA), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of benzoic acid (1.2 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of 1-(cyclopropylmethyl)-1H-indazol-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Add triethylamine (3.0 eq) and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with 10% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Exemplary Derivatives of 1-(Cyclopropylmethyl)-1H-indazol-3-amine:

The following table presents a selection of potential amide derivatives that can be synthesized using the general protocol described above, along with their expected properties.

DerivativeR-GroupMolecular FormulaMolecular Weight ( g/mol )Expected Yield Range
1 PhenylC₁₈H₁₇N₃O291.3570-85%
2 4-ChlorophenylC₁₈H₁₆ClN₃O325.7965-80%
3 4-MethoxyphenylC₁₉H₁₉N₃O₂321.3770-85%
4 Thiophen-2-ylC₁₆H₁₅N₃OS297.3860-75%

Conclusion

The synthetic pathways detailed in this guide provide a robust and versatile framework for the preparation of 1-(cyclopropylmethyl)-1H-indazol-3-amine and its derivatives. The strategic two-step synthesis of the core molecule, followed by standard amide coupling reactions, allows for the generation of a diverse library of compounds for biological screening. The emphasis on regioselectivity in the N-alkylation step is crucial for ensuring the desired isomer is obtained. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry, providing both the theoretical underpinnings and practical protocols necessary for the successful synthesis of this important class of molecules.

References

  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. Available at: [Link]

  • Hegab, M. I., Abdel-Fattah, A. M., & Yousef, N. M. (2007). Synthesis, X-ray structure and Pharmacological activity of some 6,6-disubstituted chromeno[4,3-b] and chromeno-[3,4-c]-quinolines. Archiv der Pharmazie, 340(8), 396-399.
  • Gao, H., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Yang, B., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770–15788. Available at: [Link]

  • Siddiqui, N., Alam, M. S., & Ahsan, W. (2008). Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta pharmaceutica, 58(4), 445–454.
  • Saleem, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports, 11(1), 9037. Available at: [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6496. Available at: [Link]

  • Sapeta, K., & Kerr, M. A. (2011). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-304). Georg Thieme Verlag.
  • Colonna, M., Greci, L., & Poloni, M. (1981). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Gazzetta Chimica Italiana, 111, 159-163.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 206-210.
  • Mathew, A. J., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
  • Vavilala, C., et al. (2022). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ChemMedChem, 17(15), e202200234.
  • Reddy, T. S., et al. (2018).
  • Yogi, B. (2022). Synthesis and Characterization of Some Important Imidazolyl Derivatives.
  • Shakyawar, D., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Bioorganic Chemistry, 100, 103923.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein journal of organic chemistry, 17, 1939–1951. Available at: [Link]

  • Conrow, R. E., et al. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic letters, 12(7), 1548–1551.
  • Krishna Rao, N., & Laxmanakumar, M. M. S. (2024). SYNTHESIS OF AMIDE DERIVATIVES VIA BENZIMIDAZOLES AND EXPLORING BIOEVALUATION. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 12(1), 13-19.
  • Al-Ostath, A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Studies. Antibiotics, 11(7), 868.
  • PubChem. (n.d.). 1-(cyclopropylmethyl)-1h-indazol-3-amine. Retrieved January 26, 2026, from [Link]

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Foundational

The Pivotal Role of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the cornerstone for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a specific derivative that holds considerable promise for future drug discovery endeavors. We will dissect the synthesis, molecular interactions, and therapeutic applications of this compound and its close analogs, offering a comprehensive resource for researchers in the field. This guide will illuminate the rationale behind its design, its role as a potent kinase inhibitor, and the experimental methodologies crucial for its investigation and development.

The Indazole-3-Amine Core: A Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, potent antitumor effects.[1][2] The 1H-indazole-3-amine substructure is particularly noteworthy for its role as an effective "hinge-binding fragment" in kinase inhibitors.[2] This structural element is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a key mechanism for modulating their activity.[2]

Several marketed and investigational drugs underscore the therapeutic importance of the indazole-3-amine core:

  • Linifanib: A multi-targeted tyrosine kinase inhibitor.[2]

  • Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK).[2]

  • Niraparib: A potent PARP1/PARP2 inhibitor.[2]

  • Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[2]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2]

The prevalence of this scaffold in successful drug candidates highlights its favorable drug-like properties and its versatility in targeting diverse enzyme families.

The Significance of the N1-Cyclopropylmethyl Substitution

While the indazole-3-amine core provides the foundational interactions for biological activity, modifications at the N1 position are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopropylmethyl group at this position offers several distinct advantages:

  • Increased Potency: The cyclopropyl group can engage in favorable van der Waals interactions within hydrophobic pockets of the target protein, potentially enhancing binding affinity.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The addition of the cyclopropylmethyl group alters the lipophilicity and solubility of the molecule, which can be optimized to enhance oral bioavailability and cell permeability.

  • Vectorial Exit: The N1-substituent can influence the orientation of the molecule within the binding site, providing a vector for further chemical modifications to explore additional interactions and improve selectivity.

Therapeutic Applications and Mechanism of Action

Derivatives of 1H-indazol-3-amine are predominantly investigated for their potent anti-cancer properties, primarily through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.

Kinase Inhibition: A Primary Mode of Action

The 1H-indazole-3-amine moiety acts as a bioisostere for the purine core of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell function.

Illustrative Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation MAPK MAPK Pathway (e.g., Raf-MEK-ERK) RTK->MAPK Indazole 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Derivative Indazole->RTK Indazole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription MAPK->Transcription G Start 2-Fluorobenzonitrile Step1 Hydrazine Hydrate (Cyclization) Start->Step1 Intermediate 1H-Indazol-3-amine Step1->Intermediate Step2 Cyclopropylmethyl Bromide (N-Alkylation) Intermediate->Step2 Product 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Step2->Product

Caption: A representative synthetic workflow for 1-(cyclopropylmethyl)-1H-indazol-3-amine.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine (Core Intermediate)

This protocol is adapted from established procedures for the synthesis of substituted 1H-indazol-3-amines. [2] Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1H-indazol-3-amine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: N-Alkylation to Yield 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Materials:

  • 1H-Indazol-3-amine

  • Cyclopropylmethyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., dimethylformamide, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1H-indazol-3-amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 eq) to the solution and stir for a short period at room temperature.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(cyclopropylmethyl)-1H-indazol-3-amine.

Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

Position of ModificationGeneral Impact on Activity
N1-substitution Influences potency, selectivity, and pharmacokinetic properties. Small alkyl or cycloalkyl groups are often well-tolerated.
C3-amino group Crucial for hinge-binding interactions. Acylation or further substitution can modulate potency and selectivity.
Indazole Ring (C4-C7) Substitution at these positions can be used to fine-tune physicochemical properties and explore additional binding interactions.

Future Directions and Therapeutic Potential

The 1-(cyclopropylmethyl)-1H-indazol-3-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Future research efforts should focus on:

  • Broad Kinase Profiling: A comprehensive screening of this compound against a large panel of kinases will help to identify its primary targets and potential off-target effects.

  • Lead Optimization: Systematic modifications of the core structure, including substitutions on the indazole ring and the C3-amino group, can lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of indazole derivatives, the potential of 1-(cyclopropylmethyl)-1H-indazol-3-amine and its analogs in other disease areas, such as inflammatory and neurodegenerative disorders, warrants investigation.

Conclusion

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a molecule of significant interest in medicinal chemistry, building upon the well-established therapeutic potential of the 1H-indazole-3-amine scaffold. Its unique combination of a proven kinase-binding motif with a metabolically robust and potency-enhancing N1-substituent makes it a compelling candidate for further investigation. This technical guide has provided a comprehensive overview of its synthesis, mechanism of action, and therapeutic potential, offering a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Various Authors. (2026). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. [Link]

  • Various Authors. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., & Naik, P. J. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Various Authors. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

Sources

Exploratory

The Ascendancy of 1-(Cyclopropylmethyl)-1H-indazol-3-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The 1H-indazol-3-amine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinical and preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 1H-indazol-3-amine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinical and preclinical kinase inhibitors. Its remarkable ability to act as a bioisostere for purines, particularly adenine, allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This guide delves into the specific attributes of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold, dissecting the strategic incorporation of the N1-cyclopropylmethyl group. We will explore its synthesis, mechanism of action, structure-activity relationships, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in oncology and inflammatory disease drug discovery.

Introduction: The 1H-Indazol-3-amine Scaffold - A Cornerstone of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets. The development of small molecule inhibitors that compete with ATP for the active site has revolutionized the treatment of various cancers and inflammatory diseases. Within this landscape, the 1H-indazol-3-amine moiety has proven to be a highly effective hinge-binding fragment.[1][2] Its bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, presents a unique combination of rigidity and hydrogen bonding capabilities. The 3-amino group and the N2 nitrogen of the pyrazole ring are perfectly positioned to form bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine base of ATP. This fundamental binding mode provides a robust anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve potency and selectivity. Several approved and investigational drugs, such as the multi-kinase inhibitor Linifanib, feature the 1H-indazole-3-amine core, underscoring its clinical relevance.[2]

The Strategic Advantage of the N1-Cyclopropylmethyl Substituent

The selection of substituents on the indazole core is critical for modulating the pharmacological properties of the resulting inhibitor. The N1 position, in particular, offers a vector into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance potency, selectivity, and pharmacokinetic (ADME) properties. The incorporation of a cyclopropylmethyl group at this position is a deliberate and strategic choice driven by several key principles of medicinal chemistry:

  • Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains. This is attributed to the higher C-H bond dissociation energy of the cyclopropyl ring, which makes hydrogen atom abstraction more difficult.[3] This increased metabolic stability can lead to a longer plasma half-life and improved oral bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational flexibility of the N1-substituent. This can be entropically favorable for binding to the target kinase by reducing the entropic penalty of fixing the molecule in a bioactive conformation.

  • Improved Physicochemical Properties: The cyclopropylmethyl group can favorably modulate the lipophilicity (logP) of the molecule, balancing solubility and permeability for optimal drug-like properties.

  • Exploring Chemical Space: The unique three-dimensional shape of the cyclopropylmethyl group allows for novel interactions with the solvent-exposed region of the kinase active site that may not be achievable with other alkyl or aryl substituents.

Synthetic Strategies for 1-(Cyclopropylmethyl)-1H-indazol-3-amine Derivatives

The synthesis of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine core and its derivatives generally follows a convergent strategy, starting with the formation of the 3-aminoindazole scaffold followed by N1-alkylation.

Synthesis of the 3-Aminoindazole Core

A common and efficient method for the synthesis of 3-aminoindazoles is the reaction of a 2-fluorobenzonitrile derivative with hydrazine hydrate.[2] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

A 2-Fluorobenzonitrile C 1H-Indazol-3-amine A->C Reflux B Hydrazine Hydrate B->C

Caption: General synthesis of the 1H-Indazol-3-amine core.

N1-Alkylation with Cyclopropylmethyl Halide

The subsequent alkylation of the N1 position of the indazole ring can be achieved by reacting the 3-aminoindazole with a cyclopropylmethyl halide (e.g., bromide or iodide) in the presence of a suitable base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as alkylation can also occur at the N2 position or the 3-amino group. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the indazole N1, favoring the desired N1-alkylation.

A 1H-Indazol-3-amine D 1-(Cyclopropylmethyl)-1H-indazol-3-amine A->D B Cyclopropylmethyl bromide B->D C Base (e.g., NaH) C->D Solvent (e.g., DMF)

Caption: N1-alkylation of 1H-Indazol-3-amine.

Further diversification of the scaffold can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated indazole core, or by acylation of the 3-amino group to introduce additional pharmacophoric elements.

Mechanism of Action and Kinase Binding Interactions

The 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold functions as a Type I kinase inhibitor, binding to the active conformation of the kinase and competing with ATP. The core interactions are well-established:

  • Hinge Binding: The 3-amino group donates a hydrogen bond to the backbone carbonyl of a hinge residue, while the N2 atom of the pyrazole ring accepts a hydrogen bond from the backbone NH of another hinge residue.

  • Hydrophobic Interactions: The benzene ring of the indazole core occupies a hydrophobic pocket in the ATP-binding site.

  • Solvent Front Interactions: The N1-cyclopropylmethyl group extends towards the solvent-exposed region of the active site, where it can make additional van der Waals contacts or hydrophobic interactions, contributing to potency and selectivity.

The precise orientation and interactions of the cyclopropylmethyl group will vary depending on the specific kinase target and can be a key determinant of selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold hinge Hinge Region Backbone C=O Backbone N-H hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor 3-Amino Group Indazole Core N1-Cyclopropylmethyl inhibitor:f0->hinge:f0 H-bond donor inhibitor:f0->hinge:f1 H-bond acceptor inhibitor:f1->hydrophobic_pocket Hydrophobic Interaction inhibitor:f2->solvent_front Hydrophobic Interaction

Sources

Foundational

A Technical Guide to the Starting Materials and Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(Cyclopropylmethyl)-1H-indazol-3-amine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, particularly kinase inhibitors. Its synthesis is a key step in the development of numerous drug candidates. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind experimental conditions. We will explore two principal pathways: a sequential approach involving the synthesis of the 1H-indazol-3-amine core followed by regioselective N-alkylation, and a convergent, one-pot strategy utilizing a pre-functionalized hydrazine. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in making informed decisions for their specific synthetic needs.

Introduction: The Value of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic indole and engage in critical hydrogen bonding interactions with biological targets. Specifically, the 1H-indazol-3-amine moiety has been identified as a highly effective "hinge-binding fragment" in a multitude of protein kinase inhibitors.[1] Its structural role is often pivotal for achieving high potency and selectivity.

The addition of a cyclopropylmethyl group at the N1 position further refines the molecule's properties. This substituent can enhance metabolic stability, improve cell permeability, and modulate the compound's conformational profile, thereby optimizing its pharmacokinetic and pharmacodynamic characteristics. The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine is therefore not merely a routine procedure but a critical step that enables the exploration of this valuable chemical space.

This guide dissects the two most prevalent and logical synthetic routes, providing the technical depth necessary for successful and efficient laboratory execution.

Retrosynthetic Analysis

The synthetic approaches to 1-(Cyclopropylmethyl)-1H-indazol-3-amine can be understood through two primary retrosynthetic disconnections. These pathways dictate the choice of starting materials and the overall workflow.

G cluster_0 Retrosynthetic Pathways cluster_1 Strategy I: Sequential N-Alkylation Target 1-(Cyclopropylmethyl)-1H-indazol-3-amine A 1H-Indazol-3-amine + (Bromomethyl)cyclopropane Target->A Disconnection B 2-Fluorobenzonitrile + Cyclopropylmethylhydrazine Target->B Disconnection C 2-Fluorobenzonitrile + Hydrazine A->C Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Sequential Synthesis via N-Alkylation

This robust, two-stage approach first constructs the indazole core and then introduces the cyclopropylmethyl group. While longer, it allows for the isolation and purification of the key intermediate, 1H-indazol-3-amine, which can be advantageous for process control and scalability.

Part A: Synthesis of the Core Intermediate: 1H-Indazol-3-amine

The classical and most reliable method for constructing the 3-aminoindazole core is through the reaction of an ortho-halobenzonitrile with hydrazine.[2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Starting Materials:

  • 2-Fluorobenzonitrile: Often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for SNAr, typically leading to faster reactions and higher yields.

  • 2-Chlorobenzonitrile: A viable, often more economical alternative, though it may require harsher reaction conditions (higher temperatures or longer reaction times) compared to its fluoro-counterpart.[2]

  • Hydrazine Hydrate (80%): A common and effective source of hydrazine for this transformation.[1]

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of hydrazine at the carbon bearing the halogen. This is the rate-determining step and is facilitated by an electron-withdrawing nitrile group ortho to the leaving group. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, forming the pyrazole ring of the indazole system.

G Start 2-Fluorobenzonitrile + Hydrazine Hydrate Step1 S(N)Ar Reaction (Reflux) Start->Step1 Intermediate 2-Hydrazinylbenzonitrile Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 1H-Indazol-3-amine Step2->Product caption Workflow for 1H-Indazol-3-amine Synthesis. G Start 2-Fluorobenzonitrile + Cyclopropylmethylhydrazine Step1 Base-mediated cascade reaction (S(N)Ar and Cyclization) Start->Step1 Product 1-(Cyclopropylmethyl)-1H-indazol-3-amine Step1->Product caption Workflow for Convergent Synthesis.

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Introduction: The Privileged Indazole Scaffold and the Significance of the N1-Cyclopropylmethyl Moiety In the landscape of contemporary drug discovery, particularly in the realm of oncology, protein kinases have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Significance of the N1-Cyclopropylmethyl Moiety

In the landscape of contemporary drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. The indazole core, a bicyclic aromatic heterocycle, has been identified as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases.[1] Specifically, the 1H-indazol-3-amine substructure has proven to be a highly successful pharmacophore, present in several clinically approved and investigational kinase inhibitors such as Linifanib and Entrectinib, where it plays a critical role in their anti-tumor activity.[1]

This application note delves into the synthesis and utility of a key intermediate, 1-(Cyclopropylmethyl)-1H-indazol-3-amine , in the construction of next-generation kinase inhibitors. The strategic introduction of the cyclopropylmethyl group at the N1 position of the indazole ring is a deliberate design choice aimed at enhancing the drug-like properties of the final compound. The cyclopropyl moiety is known to improve metabolic stability by blocking potential sites of oxidation, and its rigid, three-dimensional nature can lead to favorable interactions within the kinase active site, thereby increasing potency and selectivity. This guide provides detailed protocols for the synthesis of this valuable building block and its subsequent application in the preparation of a representative kinase inhibitor targeting the TAM family of receptor tyrosine kinases (Tyro3, AXL, MerTK).

Rationale for Targeting the TAM Kinase Family

The TAM receptor tyrosine kinases (Tyro3, AXL, and MerTK) are increasingly recognized as critical mediators of cancer progression, metastasis, and therapeutic resistance. Their overexpression is correlated with poor prognosis in a variety of malignancies. Consequently, the development of potent and selective TAM kinase inhibitors is an area of intense research. The 1H-indazole-3-amine scaffold has shown promise in targeting these kinases.

Synthetic Protocol: Preparation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

The synthesis of 1-(cyclopropylmethyl)-1H-indazol-3-amine is a multi-step process that begins with the formation of the indazole core, followed by the crucial regioselective N1-alkylation.

Workflow for the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine:

G A 2-Fluorobenzonitrile C 1H-Indazol-3-amine A->C Reaction with Hydrazine B Hydrazine Hydrate B->C G 1-(Cyclopropylmethyl)-1H-indazol-3-amine C->G N1-Alkylation D Cyclopropylmethyl Bromide D->G E Sodium Hydride (NaH) E->G Base F Tetrahydrofuran (THF) F->G Solvent

Caption: Synthetic workflow for 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Part 1: Synthesis of 1H-Indazol-3-amine

This initial step involves the cyclization of a substituted benzonitrile with hydrazine.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 1H-indazol-3-amine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: N1-Alkylation with Cyclopropylmethyl Bromide

This step is critical for introducing the cyclopropylmethyl group. The choice of base and solvent is crucial for achieving high regioselectivity for the N1 position over the N2 position. The use of sodium hydride in an aprotic solvent like THF generally favors N1 alkylation.[2]

Materials:

  • 1H-Indazol-3-amine (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Cyclopropylmethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional, can improve solubility)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1H-indazol-3-amine (1.0 eq).

  • Add anhydrous THF (and a minimal amount of anhydrous DMF if solubility is an issue).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the indazole will be observed.

  • Cool the reaction mixture back to 0 °C and slowly add cyclopropylmethyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(cyclopropylmethyl)-1H-indazol-3-amine.

Application in Kinase Inhibitor Synthesis: A Representative Example

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a versatile intermediate for the synthesis of a wide range of kinase inhibitors. A common synthetic strategy involves the acylation of the 3-amino group with a substituted benzoic acid or a similar carboxylic acid derivative. This amide bond formation is a robust and widely used reaction in medicinal chemistry.

Workflow for a Representative Kinase Inhibitor Synthesis:

G A 1-(Cyclopropylmethyl)-1H-indazol-3-amine D Amide Coupling Reaction A->D B Substituted Benzoic Acid B->D C Coupling Reagents (e.g., HATU, EDCI/HOBt) C->D Facilitate E Final Kinase Inhibitor D->E

Caption: General workflow for synthesizing a kinase inhibitor from the title compound.

Protocol: Amide Coupling to Synthesize a Hypothetical TAM Kinase Inhibitor

This protocol describes the synthesis of a hypothetical inhibitor where the 1-(cyclopropylmethyl)-1H-indazol-3-amine core is coupled with a substituted benzoic acid, a common fragment in many kinase inhibitors.

Materials:

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • A suitably substituted benzoic acid (e.g., 4-(pyridin-4-yl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1-(cyclopropylmethyl)-1H-indazol-3-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor.

Data Presentation: Expected Physicochemical Properties and Biological Activity

The introduction of the cyclopropylmethyl group is expected to favorably impact the physicochemical and biological properties of the resulting kinase inhibitors.

Table 1: Comparison of Physicochemical Properties

Property1H-Indazol-3-amine1-(Cyclopropylmethyl)-1H-indazol-3-amine
Molecular Weight133.15 g/mol 187.25 g/mol
cLogP (Predicted)~1.3~2.5
Polar Surface Area52.0 Ų52.0 Ų
Metabolic StabilityLowerHigher (expected)

Table 2: Representative Biological Activity of Indazole-Based TAM Kinase Inhibitors

Kinase TargetIC₅₀ (nM) - Representative Indazole Inhibitor
AXL< 10
MerTK< 20
Tyro3< 50

Note: The IC₅₀ values are representative and will vary depending on the specific substitutions on the rest of the inhibitor molecule.

Conclusion and Future Perspectives

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a strategically important building block in the synthesis of modern kinase inhibitors. Its preparation via regioselective N1-alkylation of 1H-indazol-3-amine is a key step that allows for the introduction of a moiety known to enhance metabolic stability and potentially improve binding affinity. The protocols outlined in this application note provide a robust framework for the synthesis of this intermediate and its subsequent elaboration into potent kinase inhibitors, particularly those targeting the TAM family of kinases. Future work in this area will likely focus on further diversifying the N1-substituent and exploring other positions on the indazole ring for substitution to fine-tune the selectivity and potency of these promising therapeutic agents.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Deng, X., Zhou, W., Weisberg, E., Wang, J., Zhang, J., Sasaki, T., Nelson, E., Griffin, J. D., Jänne, P. A., & Gray, N. S. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 8686. [Link]

  • Keating, J. J., O'Brien, E. M., & McCarthy, F. O. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

Sources

Application

Application Notes and Protocols for 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Cyclopropylmethyl)-1H-indazol-3-amine as a promising scaffold in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Cyclopropylmethyl)-1H-indazol-3-amine as a promising scaffold in drug discovery. This document outlines the rationale for its use, a proposed synthetic protocol, and detailed methodologies for its biological evaluation and preclinical profiling.

Introduction: The Promise of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold

The 1H-indazol-3-amine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] This core structure is a key component in several clinically approved drugs and investigational agents, largely owing to its ability to act as an effective hinge-binding fragment in the ATP-binding pocket of various kinases.[3][4] Marketed drugs such as Linifanib and the investigational compound Entrectinib feature the 1H-indazole-3-amine moiety, highlighting its significance in the development of targeted therapies.[3]

The strategic incorporation of a cyclopropylmethyl group at the N1 position of the indazole ring is a deliberate design choice aimed at enhancing the molecule's drug-like properties. The cyclopropyl group is known to:

  • Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Improve Potency: The rigid nature of the cyclopropyl group can lead to a more favorable conformational lock when binding to a target protein, potentially increasing potency.

  • Increase Brain Permeability: In some cases, the incorporation of a cyclopropyl moiety has been shown to improve a compound's ability to cross the blood-brain barrier.[2]

This combination of a proven pharmacophore and a property-enhancing substituent makes 1-(Cyclopropylmethyl)-1H-indazol-3-amine a compelling starting point for the discovery of novel therapeutics, particularly in the realm of oncology.

Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Protocol 2.1: N1-Alkylation of 1H-Indazol-3-amine

This protocol describes the selective N1-alkylation of 1H-indazol-3-amine using cyclopropylmethyl bromide. The use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation.[6][7]

Materials:

  • 1H-Indazol-3-amine

  • Cyclopropylmethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-3-amine (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Focus on Anti-Cancer Applications

Given the prevalence of the 1H-indazol-3-amine scaffold in kinase inhibitors, the primary application of 1-(Cyclopropylmethyl)-1H-indazol-3-amine and its derivatives is anticipated to be in oncology.[3][8] The following protocols are designed to assess the anti-cancer potential of this compound.

In Vitro Anti-proliferative Activity

The initial step in evaluating the anti-cancer potential is to determine the compound's ability to inhibit the growth of cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability.[3][9]

Protocol 3.1.1: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., K562 - chronic myeloid leukemia, A549 - lung cancer, PC-3 - prostate cancer)[3]

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how 1-(Cyclopropylmethyl)-1H-indazol-3-amine inhibits cell growth, it is crucial to investigate its effects on apoptosis and the cell cycle.

Protocol 3.2.1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]

Materials:

  • Cancer cell line of interest

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3.2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cancer cell line of interest

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[3]

Target Identification and Validation: Kinase Inhibition Assays

The 1H-indazol-3-amine scaffold is a well-established kinase hinge-binder.[3] Therefore, it is highly probable that 1-(Cyclopropylmethyl)-1H-indazol-3-amine exerts its anti-cancer effects through the inhibition of one or more protein kinases.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radioactive phosphate from ATP to a substrate peptide by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, FGFR1, Src, Abl)

  • Specific substrate peptide for the chosen kinase

  • [γ-³²P]ATP

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add varying concentrations of 1-(Cyclopropylmethyl)-1H-indazol-3-amine or a known inhibitor (positive control).

  • Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the IC₅₀ value for kinase inhibition.

Cellular Effects: Cell Migration Assay

Inhibition of cell migration is a key attribute of many anti-cancer agents, as it can prevent metastasis. The scratch assay is a simple and effective method to assess cell migration in vitro.

Protocol 3.4.1: Wound Healing (Scratch) Assay

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Culture plates

  • Sterile 200 µL pipette tip

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Microscope with a camera

Procedure:

  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[10][11]

  • Wash the cells to remove debris and add fresh medium containing different concentrations of the compound.

  • Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

ADME-Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

In Vitro Metabolic Stability

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an indication of its likely in vivo half-life.

Protocol 4.1.1: Liver Microsomal Stability Assay

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • LC-MS/MS system

Procedure:

  • Incubate the compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vitro Permeability

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

Protocol 4.2.1: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.

  • Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

  • Conversely, add the compound to the basolateral side and measure its appearance on the apical side to determine Papp in the B-to-A direction.

  • The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.

Data Presentation and Visualization

Quantitative Data Summary
Assay Cell Line/Target Endpoint Example Result
MTT AssayK562IC₅₀ (µM)5.15[1]
Apoptosis AssayK562% Apoptotic CellsConcentration-dependent increase[1]
Cell Cycle AnalysisK562% Cells in G1/S/G2G1 phase arrest[1]
Kinase InhibitionVEGFR2IC₅₀ (nM)To be determined
Metabolic StabilityHuman Liver Microsomest₁/₂ (min)To be determined
Caco-2 PermeabilityCaco-2Papp (A-B) (cm/s)To be determined
Experimental Workflow Visualization

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_adme ADME-Tox Profiling synthesis Synthesis of 1-(Cyclopropylmethyl)- 1H-indazol-3-amine characterization Structural Confirmation (NMR, MS) synthesis->characterization viability Cell Viability (MTT Assay) characterization->viability moa Mechanism of Action (Apoptosis, Cell Cycle) viability->moa target Target Engagement (Kinase Assay) moa->target migration Cell Migration (Scratch Assay) target->migration metabolism Metabolic Stability (Microsomal Assay) migration->metabolism permeability Permeability (Caco-2 Assay) metabolism->permeability

Caption: A streamlined workflow for the synthesis and preclinical evaluation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Signaling Pathway Visualization

Kinase_Inhibition_Pathway Compound 1-(Cyclopropylmethyl)- 1H-indazol-3-amine RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Compound->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration Apoptosis Apoptosis Downstream->Apoptosis

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

1-(Cyclopropylmethyl)-1H-indazol-3-amine represents a molecule of significant interest for drug discovery, building upon the established success of the 1H-indazol-3-amine scaffold and incorporating a cyclopropylmethyl group to potentially enhance its pharmacological properties. The protocols outlined in these application notes provide a robust framework for the synthesis, biological evaluation, and preclinical profiling of this compound and its future derivatives. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this promising chemical entity.

References

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  • Radi, M., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

  • Agilent. (2021). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. Agilent. [Link]

  • Reddy, A. B., et al. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 4(3), 1113-1118. [Link]

  • Reaction Biology. (n.d.). Cell Migration Assay - Cell Scratch Assay. Reaction Biology. [Link]

  • Hamblin, J. N., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(17), 4792-4796. [Link]

  • EP3448849B1 - SYNTHESIS OF INDAZOLES.
  • Tang, W., et al. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 84(16), 10235-10245. [Link]

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Method

Application Notes and Protocols for 1-(Cyclopropylmethyl)-1H-indazol-3-amine Reactions

Introduction: The Strategic Importance of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold The 1H-indazol-3-amine framework is a privileged scaffold in medicinal chemistry, recognized for its role as an effective hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold

The 1H-indazol-3-amine framework is a privileged scaffold in medicinal chemistry, recognized for its role as an effective hinge-binding fragment in various kinase inhibitors.[1][2] Its structural features are pivotal in the development of therapeutics for oncology and other diseases. The introduction of a cyclopropylmethyl group at the N-1 position of the indazole ring can significantly influence the molecule's conformational flexibility, metabolic stability, and overall pharmacological profile. This strategic modification makes 1-(cyclopropylmethyl)-1H-indazol-3-amine a valuable building block for the synthesis of novel drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures related to the synthesis and key reactions of 1-(cyclopropylmethyl)-1H-indazol-3-amine. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.

Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine: A Detailed Protocol

The synthesis of 1-(cyclopropylmethyl)-1H-indazol-3-amine is most effectively achieved through the N-alkylation of the parent 1H-indazol-3-amine. The regioselectivity of this alkylation is crucial, as reaction at the N-2 position can also occur. The following protocol is optimized for the selective synthesis of the desired N-1 isomer.

Core Reaction Pathway

Synthesis Indazolamine 1H-Indazol-3-amine Reaction N-Alkylation Indazolamine->Reaction CPMBr Cyclopropylmethyl bromide CPMBr->Reaction Base NaH Base->Reaction Solvent THF Solvent->Reaction Product 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Reaction->Product caption Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine via N-Alkylation Condensation Indazolamine 1-(Cyclopropylmethyl)- 1H-indazol-3-amine Reaction Condensation/ Cyclization Indazolamine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Product Pyrimido[1,2-b]indazole Derivative Reaction->Product caption Condensation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine with a 1,3-Dicarbonyl Compound

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Introduction: The Strategic Importance of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Medicinal Chemistry The indazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Specifically, 1-(Cyclopropylmethyl)-1H-indazol-3-amine serves as a critical building block for a range of targeted therapeutics. Its derivatization, particularly through carbon-carbon bond formation, allows for the exploration of vast chemical space, leading to the identification of novel drug candidates with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the arylation and heteroarylation of such scaffolds.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable method in both academic and industrial research. This guide provides a comprehensive overview of the Suzuki coupling conditions tailored for 1-(Cyclopropylmethyl)-1H-indazol-3-amine, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the electrophile), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the halide-bearing ring.[4]

  • Transmetalation: The organic moiety from the boronic acid or ester (the nucleophile) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction rate and yield.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Suzuki Coupling of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

This protocol provides a robust starting point for the Suzuki coupling of 1-(cyclopropylmethyl)-3-halo-1H-indazoles with a variety of aryl and heteroaryl boronic acids.

Reagents and Equipment
  • 1-(Cyclopropylmethyl)-3-halo-1H-indazole (e.g., 3-bromo or 3-iodo)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, with water as a co-solvent)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Experimental Procedure
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1-(cyclopropylmethyl)-3-halo-1H-indazole (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the phosphine ligand (0.02-0.10 equiv).

  • Solvent Addition: Add the anhydrous solvent and water (typically in a 4:1 to 10:1 ratio). The reaction mixture should be a suspension.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for the coupling of 1-(cyclopropylmethyl)-1H-indazol-3-amine derivatives.

ParameterRecommended Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd(PPh₃)₄Ferrocene-based ligands like dppf often show excellent performance for indazole couplings.[4] Bulky and electron-rich phosphine ligands such as SPhos can enhance the rate of oxidative addition and reductive elimination, which is particularly beneficial for less reactive aryl chlorides.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid.[5] K₃PO₄ is a versatile and effective base for many Suzuki couplings of nitrogen-containing heterocycles.[7] Cs₂CO₃ is often used for more challenging couplings due to its higher solubility in organic solvents.[5]
Solvent 1,4-Dioxane/H₂O, DME, THF/H₂OA mixture of an organic solvent and water is typically used. Water is often necessary for the transmetalation step to proceed efficiently.[8] 1,4-Dioxane is a common and effective solvent for Suzuki reactions.
Temperature 80 - 120 °CThe reaction temperature will depend on the reactivity of the coupling partners. Microwave irradiation can often accelerate the reaction and improve yields.[9]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are the most common coupling partners. Pinacol esters can offer improved stability and are often used for more sensitive substrates.

Troubleshooting and Optimization Workflow

Encountering challenges in a Suzuki coupling reaction is not uncommon. The following workflow provides a systematic approach to troubleshooting and optimization.

Troubleshooting Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Optimize_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Reagents->Optimize_Base Reagents OK Optimize_Catalyst Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) Optimize_Base->Optimize_Catalyst No Improvement Success Successful Coupling Optimize_Base->Success Improved Yield Optimize_Temp Increase Reaction Temperature or Use Microwave Optimize_Catalyst->Optimize_Temp No Improvement Optimize_Catalyst->Success Improved Yield Optimize_Temp->Success Improved Yield Deboronated_Product Observe Protodeboronation? Optimize_Temp->Deboronated_Product No Improvement Deboronated_Product->Start No Anhydrous_Conditions Use Anhydrous Conditions and a Milder Base Deboronated_Product->Anhydrous_Conditions Yes Anhydrous_Conditions->Optimize_Base

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Common Issues and Solutions:

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids.[10] This can be mitigated by using milder bases, anhydrous conditions, or boronic esters.

  • Catalyst Inhibition: Nitrogen-containing heterocyles like indazoles can coordinate to the palladium center and inhibit its catalytic activity.[7] Using bulky phosphine ligands can help to prevent this by sterically shielding the palladium.

  • Low Reactivity of Aryl Chlorides: Aryl chlorides are less reactive in the oxidative addition step compared to bromides and iodides. For these substrates, the use of highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands) and higher reaction temperatures are often necessary.[6][11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of derivatives of 1-(cyclopropylmethyl)-1H-indazol-3-amine. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful application of this important transformation.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. [Link]

  • Screening of different ligands for Suzuki coupling a. (n.d.). ResearchGate. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ResearchGate. [Link]

  • Summary of Suzuki cross-coupling reactions of halogenated N-alkyl PTZ,... (n.d.). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (n.d.). Organometallics. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). Academia.edu. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.). Organic Process Research & Development. [Link]

  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (n.d.). ResearchGate. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (n.d.). PMC - NIH. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group. [Link]

  • Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Sci-Hub. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • A kind of synthetic method for preparing Niraparib. (n.d.).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. (n.d.). ResearchGate. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). PMC - NIH. [Link]

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Method

Application Notes and Protocols for the Investigation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a novel indazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a novel indazole derivative, for its potential anticancer properties. This document outlines the scientific rationale for investigating this compound class and provides detailed, field-proven protocols for its characterization in cancer cell line models.

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Several indazole-containing compounds have been successfully developed into clinically approved anticancer drugs, such as axitinib, pazopanib, and linifanib, which primarily function as kinase inhibitors.[3] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, playing a crucial role in the antitumor activity of compounds like linifanib and entrectinib.[4][5]

Recent studies on novel 1H-indazole-3-amine derivatives have demonstrated their potential to induce apoptosis and cell cycle arrest in various cancer cell lines, including those of lung, leukemia, prostate, and liver cancers.[5][6][7] Mechanistic investigations into these analogs suggest that their anticancer effects may be mediated through the modulation of key cellular pathways, such as the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[6][7]

Given the established anticancer potential of the indazole scaffold, 1-(Cyclopropylmethyl)-1H-indazol-3-amine presents itself as a compelling candidate for investigation as a novel therapeutic agent. The cyclopropylmethyl group introduces a unique structural feature that may influence its biological activity and pharmacokinetic properties. This guide provides a systematic approach to elucidating the anticancer effects of this specific compound.

Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and preparation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine are critical for ensuring experimental reproducibility.

2.1. Reagent Preparation:

  • Compound Stock Solution: Prepare a high-concentration stock solution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Cell Culture Medium: Use the appropriate cell culture medium recommended for the specific cancer cell lines being investigated, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

2.2. Determination of Working Concentrations:

For initial screening, it is advisable to test a broad range of concentrations to determine the compound's potency. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).[8]

Core Experimental Protocols

This section details the step-by-step protocols for fundamental assays to characterize the anticancer activity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, remove the old medium and add fresh medium containing various concentrations of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Data Presentation:

Cancer Cell LineTreatment Duration (hours)IC₅₀ (µM) of 1-(Cyclopropylmethyl)-1H-indazol-3-amine
A549 (Lung)4812.5
K562 (Leukemia)485.8
PC-3 (Prostate)4825.1
HepG2 (Liver)4818.9
Investigation of Apoptosis Induction: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(Cyclopropylmethyl)-1H-indazol-3-amine at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow Diagram:

G cluster_workflow Apoptosis Assay Workflow A Cancer Cell Culture B Treatment with 1-(Cyclopropylmethyl)-1H-indazol-3-amine A->B C Cell Harvesting B->C D Staining with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: Live vs. Apoptotic vs. Necrotic E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells in the presence of 1-(Cyclopropylmethyl)-1H-indazol-3-amine at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial for degrading RNA to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Mechanistic Insights: Western Blot Analysis of Signaling Pathways

Based on the activity of related indazole derivatives, 1-(Cyclopropylmethyl)-1H-indazol-3-amine may modulate key signaling pathways involved in cell survival and apoptosis, such as the Bcl-2 family of proteins and the p53 pathway.[6][7] Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins following compound treatment.[13][14]

Protocol:

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.

Potential Signaling Pathway for Investigation:

G cluster_pathway Hypothesized Signaling Pathway Compound 1-(Cyclopropylmethyl)- 1H-indazol-3-amine MDM2 MDM2 Compound->MDM2 inhibition? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibition? p53 p53 Bax Bax (Pro-apoptotic) p53->Bax activation MDM2->p53 degradation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Potential mechanism of action involving the p53 and Bcl-2 pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 1-(Cyclopropylmethyl)-1H-indazol-3-amine as a potential anticancer agent. The successful execution of these protocols will yield crucial data on its cytotoxic and cytostatic effects, as well as preliminary insights into its mechanism of action. Positive results from these studies would warrant further investigation, including but not limited to:

  • Screening against a broader panel of cancer cell lines.

  • In-depth mechanistic studies to identify direct molecular targets.

  • Evaluation in more complex in vitro models, such as 3D spheroids or organoids.

  • In vivo efficacy and toxicity studies in animal models.

The systematic application of these methodologies will enable a robust evaluation of the therapeutic potential of 1-(Cyclopropylmethyl)-1H-indazol-3-amine and contribute to the development of novel cancer therapies.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Yadav, P., Kumar, R., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1654. [Link]

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Application

Application Notes and Protocols: Investigating the Pro-Apoptotic Potential of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Introduction: The Therapeutic Promise of Indazole Derivatives The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Notably,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Notably, derivatives of 1H-indazole-3-amine have demonstrated significant potential as anti-tumor agents, acting as effective hinge-binding fragments in kinases, which are crucial regulators of cell signaling.[1] Recent research into novel indazole derivatives has revealed promising anti-proliferative and pro-apoptotic effects in various cancer cell lines.

One such study highlighted a 1H-indazole-3-amine derivative that exhibited potent activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[2] Mechanistic studies suggested that this compound induces apoptosis by modulating the Bcl-2 family of proteins and impacting the p53/MDM2 pathway.[2] This compelling evidence prompts the investigation of structurally related compounds for similar or enhanced therapeutic properties.

This application note provides a comprehensive guide for researchers to investigate the apoptosis-inducing capabilities of 1-(Cyclopropylmethyl)-1H-indazol-3-amine . We will outline the hypothesized mechanism of action based on existing literature for similar compounds and provide detailed protocols for a suite of apoptosis assays to rigorously test this hypothesis.

Hypothesized Mechanism of Action

Based on the findings for a closely related 1H-indazole-3-amine derivative, we hypothesize that 1-(Cyclopropylmethyl)-1H-indazol-3-amine induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

We propose that 1-(Cyclopropylmethyl)-1H-indazol-3-amine may shift the balance towards apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and/or upregulating the expression of pro-apoptotic proteins like Bax.[2] This disruption of mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.

G compound 1-(Cyclopropylmethyl)-1H-indazol-3-amine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits MOMP bax->mito Promotes MOMP cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas37 Caspase-3/7 activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Experimental Workflow for Apoptosis Assessment

A multi-faceted approach is recommended to thoroughly characterize the pro-apoptotic activity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight a Cell Viability Assay (MTT/CellTiter-Glo) b Annexin V / PI Staining (Flow Cytometry) a->b c Caspase-3/7 Activity Assay b->c d Western Blot for Bcl-2 Family Proteins c->d e TUNEL Assay (DNA Fragmentation) d->e

Caption: Recommended experimental workflow for assessing apoptosis.

Detailed Protocols

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is a cornerstone for detecting apoptosis.[3] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. PI, a fluorescent nucleic acid intercalator, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[4]

Materials:

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Cancer cell line of interest (e.g., K562)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1-5 x 10^5 cells/mL in a 6-well plate.[5]

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of 1-(Cyclopropylmethyl)-1H-indazol-3-amine (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a conical tube.

    • Adherent cells: Gently detach cells using trypsin, neutralize with complete medium, and transfer to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

Data Interpretation:

QuadrantAnnexin V-FITCPropidium Iodide (PI)Cell Population
Lower-LeftNegativeNegativeLive cells
Lower-RightPositiveNegativeEarly apoptotic cells
Upper-RightPositivePositiveLate apoptotic/necrotic cells
Upper-LeftNegativePositiveNecrotic cells
Protocol 2: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[7] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[8]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density.

    • Treat cells with 1-(Cyclopropylmethyl)-1H-indazol-3-amine as described in Protocol 1.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

Western blotting allows for the semi-quantitative analysis of specific protein expression levels.[10] This protocol is designed to assess changes in the expression of key pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control like GAPDH or β-actin to normalize protein levels.

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[11][12]

Materials:

  • TUNEL Assay Kit

  • Cells grown on coverslips or chamber slides

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or chamber slides and treat with 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[11]

  • TUNEL Staining:

    • Follow the specific instructions of the chosen TUNEL assay kit for the TdT labeling reaction. This typically involves incubating the cells with a mixture of TdT enzyme and labeled dUTPs.[13]

  • Visualization:

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing.
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC - PubMed Central.
  • Induction of apoptosis in cells - Abcam.
  • Caspase 3/7 Activity - Protocols.io.
  • Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NG.
  • TUNEL Apoptosis Assay (TUNEL) For Research Use Only - Cell Biologics Inc.
  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners - EdSpace.
  • Anti-leukemic effect of menthol, a peppermint compound, on induction of apoptosis and autophagy - PeerJ.
  • Indazole synthesis - Organic Chemistry Portal.
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit - Thermo Fisher Scientific.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH.
  • Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... - ResearchGate.
  • TUNEL Apoptosis Assay Kit - BioTnA.
  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Apoptosis – what assay should I use? - BMG Labtech.
  • Apoptosis.
  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine - Fluorochem.
  • Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II #98322 - Cell Signaling Technology.
  • 2.6. TUNEL Assay for Cell Apoptosis - Bio-protocol.
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • Caspase-3/7 Cell-Based Activity Assay Kit - Cayman Chemical.
  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes | Circulation Research.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems.
  • For adherent cell lines which apoptosis assay is the best to use? - ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

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Method

Application Note: A Guide to the Regioselective N-Alkylation of 1H-Indazol-3-amine

Abstract: The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, providing access to a class of compounds with significant therapeutic potential. Specifically, N-alkylated 3-aminoinda...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, providing access to a class of compounds with significant therapeutic potential. Specifically, N-alkylated 3-aminoindazoles are privileged structures in the development of kinase inhibitors and other targeted therapies. However, the ambident nucleophilic nature of the indazole ring presents a significant synthetic challenge: the frequent formation of a mixture of N1 and N2 regioisomers. This guide provides a comprehensive technical overview and two distinct, field-proven protocols for the regioselective N-alkylation of 1H-indazol-3-amine, enabling researchers to predictably synthesize either the N1 or N2 isomer in high purity. We will explore the mechanistic rationale behind each method, offer detailed step-by-step procedures, and provide troubleshooting insights to ensure reproducible success.

The Fundamental Challenge: Regioselectivity in Indazole Alkylation

The indazole core contains two nitrogen atoms within its pyrazole ring, N1 and N2. Deprotonation of the N-H proton generates an indazolyl anion, a mesomeric species where the negative charge is delocalized across both nitrogens. Consequently, direct alkylation often leads to a mixture of N1 and N2 substituted products, which can be difficult and costly to separate on a large scale.[1][2]

The desired outcome—N1 or N2 selectivity—is not arbitrary. The position of the alkyl group profoundly impacts the molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its biological activity. Therefore, controlling the site of alkylation is critical for systematic drug design and development. The choice between the two isomers is dictated by the reaction conditions, which can be tuned to favor either thermodynamic or kinetic control.[3][4]

Caption: Regioisomeric products from the N-alkylation of 1H-indazol-3-amine.

Mechanistic Principles for Directing Regioselectivity

Control over the N1/N2 product ratio is achieved by exploiting the subtle electronic and steric differences between the two nitrogen atoms through careful selection of the base, solvent, and alkylating agent.

Pathway to N1-Alkylation: Thermodynamic Control

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[3] Conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product.[3][5] A highly effective strategy involves using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a moderately polar, coordinating solvent such as tetrahydrofuran (THF).[3][5][6][7]

The proposed mechanism involves the irreversible deprotonation of the indazole by NaH. In THF, the resulting sodium cation forms a tight ion pair, coordinating preferentially with the N2 nitrogen and the exocyclic amino group at the C3 position. This chelation creates steric hindrance around the N2 position, effectively blocking it and directing the incoming alkylating electrophile to attack the N1 position.[5]

Pathway to N2-Alkylation: Kinetic and Alternative Pathway Control

Conversely, N2-alkylation can be achieved under conditions that favor kinetic control or proceed through an alternative mechanism entirely. The Mitsunobu reaction is a classic and highly reliable method for achieving N2 selectivity.[1][3] This reaction does not involve a free indazolyl anion. Instead, the indazole acts as a nucleophile, attacking a phosphonium intermediate formed from the alcohol and an azodicarboxylate (e.g., DEAD or DIAD). For reasons that are both steric and electronic, the attack preferentially occurs at the more nucleophilic N2 position, leading to the N2-alkylated product with high selectivity.[3][8]

Another robust method for selective N2-alkylation involves an acid-catalyzed reaction with alkyl 2,2,2-trichloroacetimidates.[9][10] The protonated imidate becomes a potent electrophile, and the N2-indazole nitrogen acts as the nucleophile to displace the trichloroacetamide leaving group.[9]

G cluster_N1 N1-Selective Pathway cluster_N2 N2-Selective Pathway (Mitsunobu) start 1H-Indazol-3-amine deprotonation Deprotonation (NaH, THF) start->deprotonation mitsunobu_reagents Mitsunobu Activation (Alcohol, DEAD, PPh3) start->mitsunobu_reagents ion_pair Chelated Sodium Ion Pair (N2 and C3-NH2 coordination) deprotonation->ion_pair Forms tight ion pair alkylation_N1 Electrophilic Attack (R-X) ion_pair->alkylation_N1 Steric shielding of N2 product_N1 N1-Alkylated Product (Thermodynamic) alkylation_N1->product_N1 Selective N1 attack phosphonium Phosphonium Intermediate mitsunobu_reagents->phosphonium Forms active electrophile alkylation_N2 Nucleophilic Attack phosphonium->alkylation_N2 Indazole attacks intermediate product_N2 N2-Alkylated Product (Kinetic) alkylation_N2->product_N2 Selective N2 attack

Caption: Competing mechanistic pathways for selective N1 and N2 alkylation.

Experimental Protocols

General Considerations and Safety
  • Reagent Purity: Use reagents from trusted suppliers. Alkylating agents should be of high purity. Solvents for the N1-alkylation protocol must be anhydrous.

  • Inert Atmosphere: The N1-alkylation protocol using NaH is highly sensitive to moisture and air. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Safety Precautions: 1H-indazol-3-amine and its derivatives should be handled with care, as they may cause skin and eye irritation.[11] Alkylating agents are often toxic, mutagenic, or carcinogenic. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Always perform these reactions in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]

Protocol 1: Selective Synthesis of 1-Alkyl-1H-indazol-3-amine (N1-Alkylation)

This protocol leverages the NaH/THF system to achieve high N1 selectivity. It is particularly effective for primary and secondary alkyl halides or tosylates.[3]

Materials:

  • 1H-Indazol-3-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) or Alkyl tosylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1H-indazol-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole) via cannula. Stir the mixture to form a suspension.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt may be observed as a change in the suspension's appearance.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 - 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive alkylating agents, the temperature may be gently increased to 50 °C to ensure complete conversion.[3][8] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N1-alkylated isomer.[14]

Protocol 2: Selective Synthesis of 2-Alkyl-2H-indazol-3-amine (N2-Alkylation via Mitsunobu)

This protocol uses classic Mitsunobu conditions to selectively form the N2-alkylated isomer and is suitable for a wide range of primary and secondary alcohols.[1]

Materials:

  • 1H-Indazol-3-amine

  • Anhydrous alcohol (R-OH, the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazol-3-amine (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) and stir at room temperature until all solids have dissolved.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product and triphenylphosphine oxide (a major byproduct).

  • Purification:

    • Initial Purification: Add a minimal amount of cold diethyl ether to the crude residue and triturate. Triphenylphosphine oxide is often poorly soluble and will precipitate. Filter the solid and wash with more cold ether.

    • Chromatography: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the pure N2-alkylated product.[1]

Data Summary and Troubleshooting

Table 1: Comparison of Regioselective Alkylation Protocols

ParameterProtocol 1 (N1-Selective)Protocol 2 (N2-Selective)
Primary Reagents NaH, Alkyl Halide/TosylatePPh₃, DEAD/DIAD, Alcohol
Solvent Anhydrous THFAnhydrous THF or DCM
Temperature 0 °C to 50 °C0 °C to Room Temperature
Key Intermediate Chelated Indazolyl-Sodium SaltPhosphonium Intermediate
Selectivity High for N1 (>95:5)[3]High for N2 (>95:5)[1]
Primary Byproduct Inorganic SaltsTriphenylphosphine Oxide
Key Consideration Requires strictly anhydrous conditionsCan be exothermic; slow addition of DEAD/DIAD is crucial

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Poor N1/N2 Selectivity in Protocol 1 1. Presence of moisture. 2. Use of a polar aprotic solvent like DMF, which favors solvent-separated ion pairs.[5]1. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 2. Use THF as the solvent to promote the formation of a tight ion pair.
Low Yield in Protocol 1 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Reaction not run long enough or at a sufficient temperature.1. Use fresh, high-quality NaH. 2. Check the purity of the alkylating agent. Consider using an iodide, which is more reactive. 3. Increase reaction time or gently heat to 50 °C.
Low Yield in Protocol 2 1. Sterically hindered alcohol. 2. Reagents (especially DEAD/DIAD) have degraded.1. The Mitsunobu reaction works best for primary and less hindered secondary alcohols. 2. Use fresh DEAD/DIAD; store it properly (refrigerated, protected from light).
Alkylation on the C3-Amine The exocyclic amine is also a nucleophile and can compete with the ring nitrogens.1. Use only a slight excess (1.1 eq) of the alkylating agent. 2. For valuable substrates, consider protecting the amine (e.g., as a Boc-carbamate) prior to N-alkylation, followed by a deprotection step.

Overall Experimental Workflow

The following diagram illustrates the decision-making process and workflow for synthesizing the desired regioisomer of alkylated 1H-indazol-3-amine.

G start 1H-Indazol-3-amine decision Select Desired Isomer start->decision protocol1 Protocol 1: N1-Alkylation (NaH, R-X, THF) decision->protocol1  Target: N1 Isomer protocol2 Protocol 2: N2-Alkylation (Mitsunobu: R-OH, PPh3, DEAD) decision->protocol2  Target: N2 Isomer workup1 Quench (NH4Cl) & Aqueous Workup protocol1->workup1 purify1 Silica Gel Chromatography workup1->purify1 product1 Pure 1-Alkyl-1H-indazol-3-amine purify1->product1 workup2 Concentrate & Triturate (remove Ph3PO) protocol2->workup2 purify2 Silica Gel Chromatography workup2->purify2 product2 Pure 2-Alkyl-2H-indazol-3-amine purify2->product2

Caption: Decision workflow for the regioselective synthesis of N-alkylated indazol-3-amines.

References

  • Keating, C., El-Sabbagh, S., Scammells, P. J., & Bodkin, J. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University of Newcastle. [Link]

  • Keating, C., et al. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Fensome, A., et al. (2009). Preparation and purification of 4-(indazol-3-yl)phenols.
  • Das, S., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]

  • B. Braun Vet Care. (n.d.). Handling of Hazardous Drugs. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Modern Drug Discovery

Abstract The 1H-indazol-3-amine scaffold is a cornerstone of contemporary medicinal chemistry, recognized for its role as a "privileged" structure in numerous clinically evaluated and approved therapeutics.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazol-3-amine scaffold is a cornerstone of contemporary medicinal chemistry, recognized for its role as a "privileged" structure in numerous clinically evaluated and approved therapeutics.[1] This guide provides an in-depth examination of a key derivative, 1-(Cyclopropylmethyl)-1H-indazol-3-amine , a versatile chemical intermediate designed for the synthesis of advanced bioactive molecules. We will elucidate its strategic importance, provide robust, field-tested protocols for its synthesis and subsequent derivatization, and discuss the causality behind critical experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel therapeutics, particularly in the domain of kinase inhibitors.

Introduction: A Scaffold of Significance

The indazole nucleus is a bioisostere of indole and is found in a multitude of pharmacologically active agents with activities spanning anti-tumor, anti-inflammatory, and anti-HIV effects.[2] The 1H-indazol-3-amine moiety, in particular, has proven to be an exceptionally effective "hinge-binding" fragment in kinase inhibitors.[3][4] Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions with the backbone of the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.[5] Marketed drugs such as Linifanib (a multi-targeted tyrosine kinase inhibitor) and Entrectinib (an ALK inhibitor) feature this core structure, underscoring its therapeutic relevance.[3][6]

The addition of the N1-cyclopropylmethyl group is a deliberate strategic choice aimed at modulating several key drug-like properties:

  • Metabolic Stability: The cyclopropyl group is known to be resistant to oxidative metabolism compared to more conventional alkyl chains, potentially improving the pharmacokinetic profile of the final drug candidate.[4]

  • Solubility and Lipophilicity: This group fine-tunes the molecule's lipophilicity (logP), striking a balance between aqueous solubility and membrane permeability.

  • Vectorial Exit: The N1-substituent projects into the solvent-exposed region of the ATP-binding pocket in many kinases, providing a vector for further chemical modification to enhance potency or target selectivity.

This guide provides the necessary protocols to synthesize and utilize this high-value intermediate.

Physicochemical Properties & Safety Data

Safe and effective handling begins with a thorough understanding of the material's properties and hazards.

PropertyValueSource
IUPAC Name 1-(cyclopropylmethyl)indazol-3-amine[6]
CAS Number 927802-22-0[6]
Molecular Formula C₁₁H₁₃N₃[6]
Molecular Weight 187.25 g/mol [6]
Appearance Off-white to light brown solid (predicted)-
Purity >95.0%[6]

Hazard & Safety Information: The parent compound, 1H-Indazol-3-amine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] The N-alkylated derivative should be handled with similar precautions.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: H302, H315, H319, H335[6]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use spark-proof tools and ensure adequate ventilation.[5]

Core Application: A Hinge-Binding Fragment for Kinase Inhibitors

The primary application of 1-(Cyclopropylmethyl)-1H-indazol-3-amine is as a foundational building block for kinase inhibitors. The 3-amino group and the adjacent N2 nitrogen atom form a bidentate hydrogen-bonding pair that effectively anchors the molecule to the kinase hinge region.

G cluster_kinase Kinase Hinge Region (Protein Backbone) cluster_inhibitor 1-(Cyclopropylmethyl)-1H-indazol-3-amine Scaffold HN1 NH CO1 C=O HN2 NH CO2 C=O Indazole 3-NH₂ N2 N1-Cyclopropylmethyl Indazole:f1->HN1 Indazole:f0->HN2 H-Bond (Acceptor) Solvent Solvent Front Indazole:f2->Solvent

Caption: Conceptual binding of the indazole scaffold to a kinase hinge.

Synthetic Workflow and Protocols

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine is most efficiently achieved in a two-stage process: first, the formation of the core 1H-indazol-3-amine ring, followed by a regioselective N1-alkylation.

G A Start: 2-Fluorobenzonitrile B Stage 1: Cyclization with Hydrazine Hydrate A->B High Temp. C Intermediate: 1H-Indazol-3-amine B->C High Yield D Stage 2: Regioselective N1-Alkylation C->D F Final Product: 1-(Cyclopropylmethyl)-1H-indazol-3-amine D->F E Reagent: (Bromomethyl)cyclopropane Base: NaH Solvent: THF/DMF E->D G Purification: Column Chromatography F->G H Characterization (NMR, MS, Purity) G->H

Caption: Two-stage synthetic workflow for the target intermediate.

Protocol 4.1: Synthesis of 1H-Indazol-3-amine (Precursor)

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindazoles from 2-halobenzonitriles.[3][8] The reaction proceeds via an initial SNAr reaction followed by an intramolecular cyclization.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% in H₂O)

  • Ethylene glycol (solvent)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq) and ethylene glycol (approx. 3 mL per 1 g of nitrile).

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (80%, 1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to 120-130 °C. The reaction is typically complete within 20-40 minutes, which can be monitored by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes).[3]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add deionized water to precipitate the product. c. Filter the resulting solid through a Büchner funnel and wash thoroughly with cold water. d. For higher purity, the crude solid can be dissolved in EtOAc and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Drying: Dry the solid under vacuum to yield 1H-indazol-3-amine as a solid. The expected yield is typically high (>85%).[3]

Protocol 4.2: Regioselective N1-Alkylation

The alkylation of 1H-indazol-3-amine can yield both N1 and N2 isomers. This protocol utilizes conditions known to strongly favor N1-alkylation.[9][10] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent is critical. NaH deprotonates the more acidic N1 position, and the resulting anion is a potent nucleophile.

Materials:

  • 1H-Indazol-3-amine (from Protocol 4.1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (Bromomethyl)cyclopropane

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried.

  • Base Preparation: To a flask containing 1H-indazol-3-amine (1.0 eq) dissolved in anhydrous THF or DMF, add NaH (1.2 eq) portion-wise at 0 °C (ice bath).

    • Causality: Adding NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution. DMF can accelerate the reaction but is harder to remove. THF is a good starting point.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indazolide anion should be complete.

  • Alkylation: Cool the mixture back to 0 °C and add (bromomethyl)cyclopropane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: a. Add water and extract the aqueous layer three times with EtOAc. b. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will likely contain some N2-isomer and unreacted starting material. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The N1 isomer is generally less polar than the N2 isomer.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Protocol for Downstream Application: Amide Coupling

To demonstrate its utility, the synthesized intermediate can be readily acylated at the 3-amino position to form an amide bond, a common linkage in kinase inhibitors.

Materials:

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Acetyl chloride (or another acid chloride of interest)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 1-(Cyclopropylmethyl)-1H-indazol-3-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) and cool the mixture to 0 °C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. The crude product can be purified by chromatography or recrystallization to yield the desired N-(1-(cyclopropylmethyl)-1H-indazol-3-yl)acetamide.

Expected Characterization Data

The following data are predicted based on the structure and published spectra of similar indazole derivatives.[3]

AnalysisExpected Observations
¹H NMR Aromatic Protons (δ 6.8-8.0 ppm): 4 distinct signals for the benzene ring protons. CH₂ (δ ~4.2 ppm): A doublet for the methylene protons adjacent to the indazole N1. CH (δ ~1.3 ppm): A multiplet for the cyclopropyl methine proton. CH₂ (cyclopropyl, δ ~0.4-0.6 ppm): Two sets of multiplets for the diastereotopic cyclopropyl methylene protons. NH₂ (δ ~4.5-5.5 ppm): A broad singlet for the amine protons.
¹³C NMR Aromatic Carbons (δ 105-150 ppm): Signals corresponding to the 8 carbons of the indazole ring system. CH₂ (δ ~50-55 ppm): Signal for the N-CH₂ carbon. CH (δ ~10-15 ppm): Signal for the cyclopropyl methine carbon. CH₂ (cyclopropyl, δ ~3-5 ppm): Signal for the cyclopropyl methylene carbons.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 188.12

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction; insufficient heating time/temp.Ensure temperature reaches >120 °C. Monitor by TLC until starting material is consumed.
Poor N1/N2 Selectivity in Stage 2 Base is not strong enough (e.g., K₂CO₃); solvent is too protic; temperature is too high.Use NaH as the base. Ensure solvents are anhydrous. Add alkylating agent at 0 °C before warming.
Incomplete Reaction in Stage 2 Inactive NaH; poor quality alkylating agent.Use fresh NaH from a sealed container. Verify the purity of the (bromomethyl)cyclopropane.
Difficult Purification N1 and N2 isomers have similar polarity.Use a slow gradient during column chromatography. Consider alternative solvent systems (e.g., DCM/Methanol).

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4939. [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
  • Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6). [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(5), 1984-1990. [Link]

  • Schütz, C., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3585–3596. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27481-27493. [Link]

  • Zhang, Z., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(74), 10761-10764. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Google Patents. (2009).

Sources

Method

Application Notes &amp; Protocols: Characterizing 1-(Cyclopropylmethyl)-1H-indazol-3-amine Derivatives in Oncology Cell-Based Assays

Introduction: The Therapeutic Potential of Indazole Derivatives in Kinase Inhibition The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] This heterocyclic system is particularly effective as a "hinge-binding" fragment, enabling potent and selective inhibition of various protein kinases.[1] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, kinase inhibitors are a major focus of modern drug discovery.[2][5]

This document provides a comprehensive guide for the characterization of 1-(cyclopropylmethyl)-1H-indazol-3-amine derivatives, a novel class of compounds with therapeutic potential as kinase inhibitors. While the specific targets of this derivative class are under active investigation, the methodologies outlined here are designed to be broadly applicable for assessing their anti-cancer properties.

For the purpose of illustrating a robust screening workflow, we will focus on a hypothetical scenario where a lead compound from this series, designated CMPD-X , is evaluated for its ability to inhibit AXL receptor tyrosine kinase (RTK). AXL is an attractive therapeutic target as its overexpression is linked to tumor progression, metastasis, and drug resistance in various cancers.[6][7][8]

This guide will detail a tiered, cell-based assay cascade designed to:

  • Assess the general cytotoxic and anti-proliferative effects of the compound.

  • Determine the mechanism of cell death (apoptosis).

  • Confirm target engagement and downstream pathway modulation.

Part 1: Primary Screening - Assessing Anti-Proliferative Activity

The initial step in characterizing a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The resulting formazan is solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CMPD-X on a cancer cell line overexpressing AXL kinase (e.g., PSN-1 pancreatic cancer cells).[7]

Materials:

  • PSN-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • CMPD-X (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count PSN-1 cells, then dilute to a concentration of 5 x 10^4 cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of CMPD-X in complete growth medium. A typical starting range is from 100 µM to 0.01 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[9]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of CMPD-X and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterRecommended ValueRationale
Cell Line PSN-1High endogenous AXL expression.[7]
Seeding Density 5,000 cells/wellEnsures cells are in logarithmic growth phase for the duration of the experiment.
Compound Incubation 72 hoursAllows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
MTT Incubation 3-4 hoursSufficient time for formazan development without causing cytotoxicity from the MTT reagent itself.
Wavelength 570 nmOptimal absorbance wavelength for the formazan product.

Part 2: Mechanistic Elucidation - Apoptosis Induction

A reduction in cell viability can be due to either cell cycle arrest or the induction of programmed cell death (apoptosis). A key feature of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[11]

Principle of the Caspase-Glo® 3/7 Assay

This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated caspase-3 and -7.[12] When the substrate is cleaved by active caspases, aminoluciferin is released, which is then used by luciferase to generate a stable "glow-type" luminescent signal proportional to the amount of caspase activity.[12]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To determine if the cytotoxic effect of CMPD-X is mediated by the induction of apoptosis.

Materials:

  • PSN-1 cells

  • Complete growth medium

  • CMPD-X (stock solution in DMSO)

  • Caspase-Glo® 3/7 Reagent

  • Sterile 96-well white-walled plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5,000 PSN-1 cells per well in a 96-well white-walled plate and allow them to attach overnight.

    • Treat cells with CMPD-X at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

    • Incubate for a shorter period than the viability assay, typically 24 hours, to capture the apoptotic events.

  • Assay Reagent Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The data is typically presented as a fold-change in luminescence relative to the vehicle-treated control cells. A significant, dose-dependent increase in the luminescent signal indicates that CMPD-X induces apoptosis.

ParameterRecommended ValueRationale
Plate Type White-walled, clear bottomMaximizes luminescent signal and allows for visual inspection of cells.
Compound Incubation 24 hoursApoptosis is an earlier event than the full effect on proliferation; this timing is optimal for detecting caspase activation.
Reagent Incubation 1-2 hoursAllows for complete cell lysis and generation of a stable luminescent signal.[12]
Positive Control Staurosporine (1 µM)A well-characterized, potent inducer of apoptosis, used to validate assay performance.

Part 3: Target Validation - Pathway Modulation Analysis

The final step is to confirm that the compound engages its intended target (AXL) and modulates the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the specific detection of total and phosphorylated protein levels.[3][13]

Principle of Western Blotting for Kinase Inhibition

Upon activation by its ligand (Gas6) or through overexpression, AXL kinase autophosphorylates, initiating downstream signaling cascades like the MAPK/ERK pathway.[8][14] An effective AXL inhibitor should block this autophosphorylation. Western blotting uses specific antibodies to detect the total amount of a protein and its phosphorylated, active form. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.[15]

Protocol 3: Western Blot for AXL and ERK Phosphorylation

Objective: To verify that CMPD-X inhibits AXL autophosphorylation and downstream ERK signaling in PSN-1 cells.

Materials:

  • PSN-1 cells

  • 6-well plates

  • CMPD-X (stock solution in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed PSN-1 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with CMPD-X (e.g., at 1x and 5x IC50) or vehicle for 2 hours.

    • Stimulate the cells with Gas6 (if necessary to induce phosphorylation) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[13]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.[13]

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped and reprobed for total AXL, total ERK, and a loading control like GAPDH.[13][15]

Data Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein signal to the total protein signal is calculated and normalized to the loading control. The results will demonstrate whether CMPD-X can reduce AXL and subsequent ERK phosphorylation in a dose-dependent manner.

ParameterRecommended Value/AntibodyRationale
Cell State Serum-starved, then stimulatedReduces basal signaling activity to provide a clear window for observing inhibitor effects.
Inhibitor Pre-incubation 2 hoursSufficient time for the compound to enter the cells and engage the target kinase before stimulation.
Primary Antibodies Phospho-specific and Total ProteinEssential for distinguishing between inhibition of kinase activity and changes in overall protein expression.
Loading Control GAPDH or β-actinConfirms that equal amounts of protein were loaded in each lane, which is critical for accurate quantification.[14]

Visualization of Experimental Design and Signaling

Experimental Workflow Diagram

This diagram illustrates the tiered approach to characterizing the 1-(Cyclopropylmethyl)-1H-indazol-3-amine derivative, CMPD-X.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement a Seed PSN-1 Cells (5,000 cells/well) b Treat with CMPD-X (72 hours) a->b c MTT Assay (Cell Viability) b->c d Calculate IC50 c->d f Treat with CMPD-X @ IC50 (24 hours) d->f Inform Concentration e Seed PSN-1 Cells e->f g Caspase-Glo 3/7 Assay f->g h Measure Luminescence (Apoptosis Induction?) g->h i Culture & Treat PSN-1 Cells h->i Confirm Mechanism j Protein Lysis & Quantification i->j k Western Blot (p-AXL, AXL, p-ERK, ERK) j->k l Quantify Band Intensity (Pathway Inhibition?) k->l G Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates MAPK_Cascade MAPK Cascade (RAS/RAF/MEK) AXL->MAPK_Cascade Phosphorylates CMPDX CMPD-X (Indazole Derivative) CMPDX->AXL Inhibits Autophosphorylation ERK p-ERK MAPK_Cascade->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of AXL-mediated signaling by CMPD-X.

References

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • AXL Kinase Assay Kit. BPS Bioscience. [Link]

  • Liu, L., et al. (2015). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]

  • Assay Guidance Manual - Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2018). Journal of Medicinal Chemistry. [Link]

  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (2022). MDPI. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2007). ResearchGate. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... (2017). ResearchGate. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • AXL Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2007). PubMed. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). Methods in Molecular Biology. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (2022). ResearchGate. [Link]

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Application

Application Note &amp; Protocols: High-Throughput Screening with 1-(Cyclopropylmethyl)-1H-indazol-3-amine Kinase Inhibitor Libraries

Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1][2] This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1][2] This guide provides a comprehensive framework for the design, synthesis, and high-throughput screening (HTS) of compound libraries centered on the novel 1-(Cyclopropylmethyl)-1H-indazol-3-amine core. We detail the scientific rationale behind scaffold selection, principles of focused library design, and provide a robust, field-tested protocol for a Fluorescence Polarization (FP)-based HTS campaign. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel kinase inhibitors.

Scientific Rationale: The Indazole Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and have become one of the most important classes of targets for drug discovery.[3] The 1H-indazole-3-amine moiety has been empirically proven to be an effective "hinge-binding" fragment.[4] This structural motif is adept at forming key hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain, effectively anchoring the inhibitor in the ATP-binding pocket. Marketed drugs such as Linifanib and Entrectinib successfully leverage this interaction to achieve potent kinase inhibition.[4]

The introduction of a cyclopropylmethyl group at the N1 position serves a dual purpose. First, it provides a three-dimensional structural element that can explore regions of the active site beyond the hinge, potentially enhancing selectivity and potency. Second, it can favorably modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for developing viable drug candidates.

Focused Library Design & Synthesis Strategy

The success of any HTS campaign begins with a well-designed compound library. For the 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold, a focused library approach is recommended, balancing structural diversity with the preservation of key pharmacophoric features required for kinase binding.

Causality in Library Design: Instead of random decoration, diversification should be targeted at vectors that are known to interact with distinct sub-pockets of the kinase active site. The primary points for diversification are the 3-amino group and positions on the indazole's benzene ring (e.g., C5 or C6).

  • R1 (at 3-amino position): Modifications here project towards the solvent-exposed region. Introducing a variety of amides and sulfonamides can modulate potency and physical properties.

  • R2 (at C5/C6 position): Substituents at this position can be directed towards the hydrophobic "back pocket" of many kinases, offering a powerful handle for tuning selectivity.

The overall synthetic strategy involves the initial synthesis of the core 1-(Cyclopropylmethyl)-1H-indazol-3-amine structure, followed by parallel synthesis techniques to introduce the diverse R1 and R2 groups, thereby generating the compound library.[5][6]

G cluster_0 Core Scaffold Synthesis cluster_1 Combinatorial Diversification cluster_2 Final Library Core 1-(Cyclopropylmethyl)-1H- indazol-3-amine Core R1 R1 Group Diversity (Amides, Sulfonamides, etc.) Core->R1 Parallel Synthesis R2 R2 Group Diversity (Aryl, Heteroaryl, etc.) Core->R2 Parallel Synthesis Library Focused Compound Library (~10,000-100,000 members) R1->Library Assembly R2->Library Assembly

Caption: Combinatorial library design workflow.

HTS Application: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogenous assay technology ideally suited for HTS, measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[7][8]

Principle of the FP Kinase Inhibition Assay:

  • A fluorescently-labeled ligand (tracer), designed to bind the kinase of interest, is used. When unbound, this small tracer rotates rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized.

  • When the tracer binds to the much larger kinase enzyme, its rotation is significantly slowed. This results in the emitted light retaining a high degree of polarization.

  • Library compounds (potential inhibitors) are introduced. If a compound binds to the kinase's active site, it displaces the fluorescent tracer.

  • The displaced tracer once again rotates freely, leading to a decrease in the measured fluorescence polarization. This signal change is directly proportional to the inhibitory activity of the compound.[9]

FP_Assay_Principle cluster_LowP Low Polarization Signal cluster_HighP High Polarization Signal cluster_Displacement Inhibition & Signal Drop FreeTracer Free Tracer (Rotates Rapidly) DepolarizedLight Depolarized Emission Kinase Kinase FreeTracer->Kinase + Kinase BoundTracer Bound Tracer (Rotates Slowly) PolarizedLight Polarized Emission Inhibitor Hit Compound BoundTracer->Inhibitor + Inhibitor KinaseInhibited Kinase DisplacedTracer Displaced Tracer (Rotates Rapidly) LowSignalAgain Depolarized Emission

Caption: Principle of the competitive FP assay.

Detailed HTS Protocols

The following protocols are designed for a 384-well microplate format, a standard for HTS to conserve reagents and increase throughput.[10]

Protocol 1: HTS Assay Development & Validation

Objective: To determine optimal reagent concentrations and validate the assay's suitability for HTS by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]

Materials:

  • Recombinant Kinase of interest

  • Fluorescently-labeled tracer peptide/ligand

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Positive Control (a known potent inhibitor, e.g., Staurosporine)

  • Negative Control (DMSO, vehicle)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Kinase Titration: Prepare serial dilutions of the kinase in assay buffer. Add a fixed, low concentration of the tracer (e.g., 1-5 nM) to each well. Incubate for 60 minutes at room temperature. Measure FP.

    • Causality: This step identifies the kinase concentration that yields ~80% of the maximum polarization signal, ensuring a robust signal window while conserving the enzyme.[11]

  • Assay Stability: Using the optimal kinase and tracer concentrations, measure the FP signal at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Causality: This confirms that the binding equilibrium is stable over the time required to run a full HTS plate stack.

  • Z'-Factor Determination: a. In a 384-well plate, designate 16 wells for the 'High Signal' control and 16 wells for the 'Low Signal' control. b. High Signal Wells: Add optimal concentrations of kinase and tracer. Add DMSO to match the final vehicle concentration of the library screen (typically 0.5-1%). c. Low Signal Wells: Add only the tracer (no kinase). Alternatively, for a more robust control, add kinase, tracer, and a saturating concentration of a potent positive control inhibitor. d. Incubate for the determined stable time period (e.g., 60 minutes). e. Read the plate and calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ) f. The assay is deemed screen-ready when Z' is consistently > 0.5.[10]

Protocol 2: Primary High-Throughput Screen

Objective: To screen the entire 1-(Cyclopropylmethyl)-1H-indazol-3-amine library at a single concentration to identify "primary hits".

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) into the assay plates. This results in a final screening concentration of ~10 µM.

  • Reagent Addition: a. Add the pre-determined optimal concentration of kinase in assay buffer to all wells except the 'Low Signal' controls. b. Add the fluorescent tracer in assay buffer to all wells.

  • Incubation: Seal the plates and incubate at room temperature for the pre-determined time (e.g., 60 minutes), protected from light.

  • Plate Reading: Read the plates on an FP-capable microplate reader.

Protocol 3: Hit Confirmation & Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Cherry-Picking: Identify primary hits from the HTS data (e.g., compounds causing >50% inhibition or with a Z-score < -3). Re-order these compounds as dry powders or fresh stock solutions.

    • Trustworthiness: Re-sourcing compounds is a critical step to eliminate false positives that may have arisen from compound precipitation or degradation in the original library plates.[12]

  • Dose-Response Plating: Create 8- to 10-point, 3-fold serial dilutions for each cherry-picked compound, starting from a top concentration of ~50-100 µM.

  • Assay Execution: Perform the FP assay as described in Protocol 2 with the serially diluted compounds.

  • IC50 Calculation: a. Normalize the data with High (Kinase + Tracer + DMSO) and Low (Tracer only) controls. b. Plot the normalized response versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Data Presentation & Interpretation

Effective data management and visualization are key to a successful HTS campaign.

Table 1: HTS Assay Parameters and Quality Control Metrics

Parameter Value Justification
Assay Format 384-well Homogeneous FP Low reagent use, no-wash steps, suitable for automation.[8]
Final Assay Volume 20 µL Balances miniaturization with liquid handling accuracy.
Kinase Concentration 5 nM Determined by titration to give 80% of max signal.
Tracer Concentration 2 nM Low concentration to maximize competitive displacement.
Incubation Time 60 minutes Confirmed by stability testing.
Z'-Factor 0.78 ± 0.05 Indicates an excellent and robust assay for HTS.[10]

| Signal-to-Background | 15.2 | Demonstrates a wide dynamic range for hit detection. |

Table 2: Example Hit List from Primary Screen (Top 5 Hits)

Compound ID Well Position % Inhibition Z-Score
IND-04582 P05 98.2% -10.5
IND-09117 G12 95.7% -9.8
IND-01335 C21 88.1% -8.2
IND-10544 M02 75.4% -6.1

| IND-02876 | A19 | 69.9% | -5.4 |

Table 3: Confirmed Hits with IC50 Values

Compound ID IC50 (nM) Hill Slope
IND-04582 45.3 1.05 0.995
IND-09117 112.8 0.98 0.991

| IND-01335 | 850.1 | 1.10 | 0.987 |

HTS Workflow: A Self-Validating System

The entire HTS process must be viewed as an integrated workflow designed to minimize errors and ensure the final hits are trustworthy.

HTS_Workflow AssayDev 1. Assay Development (Z' > 0.5) Pilot 2. Pilot Screen (~2,000 compounds) AssayDev->Pilot HTS 3. Full Library HTS (Single Concentration) Pilot->HTS DataAnalysis 4. Data Analysis (Hit Picking) HTS->DataAnalysis Confirmation 5. Hit Confirmation (IC50 Generation) DataAnalysis->Confirmation Orthogonal 6. Orthogonal Assay (e.g., TR-FRET) Confirmation->Orthogonal SAR 7. Preliminary SAR (Hit-to-Lead) Orthogonal->SAR

Caption: Integrated HTS workflow from assay development to hit-to-lead.

Conclusion

The 1-(Cyclopropylmethyl)-1H-indazol-3-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By combining rational, focused library design with a robust, validated HTS protocol such as the Fluorescence Polarization assay detailed herein, research teams can efficiently identify and prioritize potent and selective lead compounds. The self-validating nature of this workflow, from initial Z'-factor determination to orthogonal hit confirmation, ensures a high degree of confidence in the final dataset, paving the way for successful hit-to-lead optimization campaigns.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Cui, J. J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchSquare. (Note: This is a preprint, final publication is Ref 1). [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. [Link]

  • Klink, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Thorne, N., Auld, D.S., & Inglese, J. (2010). A pragmatic approach to hit validation following biochemical high-throughput screening. Current Opinion in Chemical Biology. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Application Notes. [Link]

  • Yue, G., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. RSC Advances. [Link]

  • Butler, M. M., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Judson, R., et al. (2018). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

  • Janzen, W. P. (Ed.). (2016). High Throughput Screening: Methods and Protocols. Springer. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Technical Guide. [Link]

  • Platypus Technologies. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies Blog. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Service Page. [Link]

  • Vollmer, S., et al. (2017). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules. [Link]

  • Lv, P.-C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. MedChemica. [Link]

  • Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Technical Note. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • The Scientist. (2024). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Press Release. [Link]

  • Patel, R. V., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

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  • El-Damasy, D. A., et al. (2023). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Application Note. [Link]

  • Baurin, N., et al. (2004). Molecular scaffold-based design and comparison of combinatorial libraries focused on the ATP-binding site of protein kinases. Journal of Chemical Information and Computer Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. The information provided herein is based on established principles of heterocyclic chemistry and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of 1-(cyclopropylmethyl)-1H-indazol-3-amine is typically approached as a two-stage process. The first stage involves the formation of the 1H-indazol-3-amine core, commonly from a substituted 2-halobenzonitrile and hydrazine. The second, and more challenging stage, is the regioselective N-alkylation of the indazole ring with a suitable cyclopropylmethyl electrophile. The primary hurdle in this second stage is controlling the formation of the desired N1-isomer over the undesired N2-isomer. This guide will provide a comprehensive troubleshooting framework to address this and other potential issues.

General Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1H-Indazol-3-amine 1H-Indazol-3-amine 2-Fluorobenzonitrile->1H-Indazol-3-amine Hydrazine Hydrate 1-(Cyclopropylmethyl)-1H-indazol-3-amine 1-(Cyclopropylmethyl)-1H-indazol-3-amine 1H-Indazol-3-amine->1-(Cyclopropylmethyl)-1H-indazol-3-amine Cyclopropylmethyl bromide, Base

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Formation of 1H-Indazol-3-amine

Q1: My reaction to form 1H-indazol-3-amine from 2-fluorobenzonitrile and hydrazine hydrate is sluggish or incomplete. What are the likely causes and solutions?

A1: Incomplete consumption of the starting material in this cyclization reaction can often be attributed to issues with reagent purity, reaction temperature, or solvent choice.

  • Reagent Quality: Ensure the hydrazine hydrate is of high purity and has not been excessively exposed to air, which can lead to the formation of carbonates and reduce its reactivity. The 2-fluorobenzonitrile should also be pure, as impurities can interfere with the reaction.

  • Temperature Control: This reaction is typically run at elevated temperatures. A low reaction temperature will result in a significantly slower reaction rate. Consider a modest increase in temperature, for example, from 100 °C to 120 °C, while carefully monitoring for any increase in impurity formation.

  • Solvent: While often run neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), ensuring the starting material is fully dissolved at the reaction temperature is crucial. If solubility is an issue, consider alternative high-boiling polar aprotic solvents.

Troubleshooting Protocol: Optimizing Indazole Formation

  • Reagent Check: Use freshly opened or properly stored hydrazine hydrate. Verify the purity of the 2-fluorobenzonitrile by NMR or GC-MS.

  • Temperature Screen: Set up small-scale parallel reactions at different temperatures (e.g., 100 °C, 110 °C, 120 °C) and monitor the consumption of the starting material by TLC or LC-MS at regular intervals.

  • Solvent Screen: If using a solvent, test the solubility of 2-fluorobenzonitrile in your chosen solvent at the reaction temperature. If solubility is poor, consider alternatives like NMP, DMSO, or sulfolane.

Part 2: N-Alkylation and Regioselectivity

The N-alkylation of 1H-indazol-3-amine with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) is the critical step where regioselectivity becomes the primary challenge. The indazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position.

N1_vs_N2_Alkylation cluster_0 Deprotonation cluster_1 Alkylation 1H-Indazol-3-amine 1H-Indazol-3-amine Indazole_Anion Indazole Anion (Resonance Stabilized) 1H-Indazol-3-amine->Indazole_Anion Base N1_Product 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Desired Product) Indazole_Anion->N1_Product Cyclopropylmethyl-X N2_Product 2-(Cyclopropylmethyl)-2H-indazol-3-amine (Isomeric Impurity) Indazole_Anion->N2_Product Cyclopropylmethyl-X

Caption: The key challenge: N1 versus N2 alkylation.

Q2: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1 product?

A2: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and temperature play a crucial role. Generally, conditions that favor a "harder" cation and less polar solvents tend to favor N1 alkylation.[1][2]

  • Base and Solvent Effects: The interplay between the base's counter-ion and the solvent is critical. In less polar solvents like tetrahydrofuran (THF), stronger bases like sodium hydride (NaH) can lead to a tighter ion pair between the sodium cation and the indazole anion, sterically hindering the N2 position and favoring alkylation at N1.[3][4][5] In more polar aprotic solvents like dimethylformamide (DMF), the cation is better solvated, leading to a "freer" anion and often a higher proportion of the N2 isomer. Cesium carbonate (Cs2CO3) in solvents like dioxane has also been shown to promote N1 alkylation, potentially through a chelation mechanism.[1]

Table 1: Influence of Base and Solvent on N1/N2 Selectivity

BaseSolventTypical OutcomeRationale
Sodium Hydride (NaH)THFGenerally favors N1-alkylation .[3][4][5]Forms a tight ion pair, sterically directing the electrophile to the less hindered N1 position.
Potassium Carbonate (K2CO3)DMFOften results in a mixture of N1 and N2 isomers , with the ratio being substrate-dependent.[2]A weaker base in a polar solvent leads to a less directed alkylation.
Cesium Carbonate (Cs2CO3)DioxaneCan provide good N1 selectivity , particularly with certain substrates.[1]The large cesium cation may coordinate with the indazole nitrogen atoms, influencing the regioselectivity.

Experimental Protocol: Screening for N1-Selectivity

  • Setup Parallel Reactions: In separate, dry flasks under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-3-amine.

  • Solvent and Base Addition:

    • Condition A: Add dry THF, cool to 0 °C, and add NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

    • Condition B: Add DMF and K2CO3.

    • Condition C: Add dioxane and Cs2CO3.

  • Electrophile Addition: To each flask, add (bromomethyl)cyclopropane dropwise at 0 °C (for NaH/THF) or room temperature (for other conditions).

  • Reaction Monitoring: Allow the reactions to warm to room temperature or gently heat (e.g., 50-60 °C) and monitor the formation of the products and the consumption of the starting material by LC-MS.

  • Analysis: After workup, determine the N1/N2 ratio in the crude product mixture by ¹H NMR or HPLC. The methylene protons of the cyclopropylmethyl group typically show distinct chemical shifts for the N1 and N2 isomers.

Q3: I am having difficulty separating the N1 and N2 isomers by column chromatography. What can I do?

A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Optimize Chromatography Conditions:

    • Stationary Phase: Standard silica gel is most common. However, if separation is poor, consider using a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano).

    • Mobile Phase: A systematic screen of solvent systems is recommended. Start with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Gradually increase the polarity. If co-elution persists, try adding a small amount of a third solvent, such as dichloromethane or methanol, to modify the selectivity. The use of a mobile phase modifier, like a small percentage of triethylamine, can sometimes improve peak shape for basic compounds.

  • Alternative Purification: If chromatography is ineffective, consider derivatization or salt formation to alter the physical properties of the isomers, allowing for separation, followed by removal of the derivatizing group. However, this adds steps to the synthesis.

Q4: My reaction is complete, but the yield is low after purification. Where could my product be lost?

A4: Low isolated yields can result from several factors beyond the N1/N2 isomer ratio.

  • Incomplete Extraction: Ensure the pH of the aqueous phase during workup is appropriate to ensure your product is in the organic layer. As an amine, the product can be protonated and move into the aqueous phase if it is too acidic. A basic wash (e.g., with aqueous sodium bicarbonate) before extraction is advisable.

  • Product Volatility: While not highly volatile, some product may be lost if rotary evaporation is performed at too high a temperature or for an extended period.

  • Adsorption on Silica Gel: Amines can sometimes streak or irreversibly adsorb onto silica gel during chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can mitigate this.

Data Interpretation: Identifying Your Products

Distinguishing between the N1 and N2 isomers is crucial. While X-ray crystallography provides definitive proof, ¹H NMR spectroscopy is the most common method. The chemical shift of the protons on the indazole ring, particularly the proton at the 7-position, and the methylene protons of the cyclopropylmethyl group are often diagnostic. For N1-substituted indazoles, the N-CH₂ protons are typically deshielded compared to the corresponding N2-isomer.

References

  • Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Google Patents. (1974).
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Welcome to the technical support center for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome these common hurdles. This document is structured in a question-and-answer format to directly address the issues you may be facing.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(Cyclopropylmethyl)-1H-indazol-3-amine in aqueous buffers for my biological assays. Why is this happening?

A1: It is a common observation that many heterocyclic compounds, including indazole derivatives, exhibit poor aqueous solubility.[1] The insolubility of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in neutral aqueous solutions is primarily due to its molecular structure. The molecule has a significant hydrophobic surface area contributed by the indazole ring system and the cyclopropylmethyl group. While the amine group offers a site for hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to low solubility in water.[2]

The key to understanding and overcoming this lies in the compound's physicochemical properties. 1-(Cyclopropylmethyl)-1H-indazol-3-amine is a weak base due to the presence of the amino group.[3] In neutral or alkaline aqueous solutions, the compound will exist predominantly in its neutral, less soluble form.

Q2: What is the best solvent to prepare a stock solution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine?

A2: For creating a concentrated stock solution, a polar aprotic solvent is generally the most effective choice for poorly soluble, non-polar compounds.[4] Dimethyl sulfoxide (DMSO) is a highly recommended solvent for this purpose. It is a powerful solvent capable of dissolving a wide array of organic molecules and is miscible with water and most organic liquids.[5][6]

When preparing your stock solution, it is crucial to ensure the compound is fully dissolved before making any subsequent dilutions into aqueous buffers for your experiments.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a classic problem known as "precipitation upon dilution," and it occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[6][7] The key is to maintain the compound in a soluble state in your final assay medium. Here are several strategies to address this:

  • Control the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, and ideally below 0.5%.[8] While DMSO is an excellent solvent, it can also impact biological assays at higher concentrations.

  • pH Adjustment: Since 1-(Cyclopropylmethyl)-1H-indazol-3-amine is a basic compound, its solubility is highly pH-dependent.[9] By lowering the pH of your aqueous buffer, you can protonate the amine group, forming a more soluble salt.[2] It is advisable to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and the requirements of your biological assay.[10]

  • Use of Co-solvents: In addition to DMSO from your stock solution, you can include other water-miscible organic co-solvents in your final assay buffer to increase the solubility of your compound.[4][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] It is important to test the tolerance of your specific assay to these co-solvents.

  • Sonication: After diluting your stock solution into the aqueous buffer, brief sonication can help to break up any small, initial precipitates and aid in dissolution.

The following workflow diagram illustrates a systematic approach to optimizing the solubility of your compound for in vitro assays.

Solubility_Optimization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution & Troubleshooting cluster_troubleshooting Optimization Strategies start Weigh Compound dissolve_dmso Dissolve in 100% DMSO (e.g., to 10-50 mM) start->dissolve_dmso dilute_buffer Dilute to final concentration in aqueous buffer dissolve_dmso->dilute_buffer precipitate Precipitation? dilute_buffer->precipitate success Proceed with Assay precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes ph_adjust Adjust Buffer pH (e.g., pH 4.0-6.5) troubleshoot->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent lower_conc Lower Final Concentration troubleshoot->lower_conc ph_adjust->dilute_buffer cosolvent->dilute_buffer lower_conc->dilute_buffer

Caption: A workflow for preparing and troubleshooting solutions of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Troubleshooting Guides

Problem 1: The compound won't dissolve in 100% DMSO to make a stock solution.
  • Causality: This is uncommon for indazole derivatives in DMSO but could indicate issues with compound purity or the presence of a less soluble salt form.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C in a water bath. This can often increase the rate of dissolution.

    • Sonication: Use a bath sonicator to provide energy to break up solid aggregates.

    • Vortexing: Vigorous vortexing can also aid in dissolution.

    • Purity Check: If the compound still does not dissolve, consider verifying its purity through analytical methods like HPLC or NMR.

Problem 2: I have dissolved the compound, but I see a film or precipitate on my plate/tube after some time.
  • Causality: This could be due to a few factors:

    • Supersaturation: Your initial solution may have been supersaturated, and the compound is slowly crashing out of solution over time.

    • Temperature Effects: If the experiment is conducted at a lower temperature than the solution was prepared at, the solubility may decrease, leading to precipitation.

    • Interaction with plasticware: Some compounds can adsorb to the surface of certain plastics.

  • Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound precipitates under your experimental conditions.[5][8][11][12]

    • Maintain Consistent Temperature: Ensure that all solutions and experimental components are maintained at a constant temperature.

    • Use Low-Binding Plates/Tubes: If you suspect adsorption, consider using low-protein-binding plasticware.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound immediately before use.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[13]

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Addition of Compound: Add an excess amount of solid 1-(Cyclopropylmethyl)-1H-indazol-3-amine to a known volume of each buffer in separate glass vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles. Be mindful of potential compound adsorption to the filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Record the solubility at each pH and temperature.

Table 1: Thermodynamic Solubility of 1-(Cyclopropylmethyl)-1H-indazol-3-amine (This is a template for recording your experimental data)

Buffer pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.025
4.525
6.825
7.425
9.025
2.037
4.537
6.837
7.437
9.037
Protocol 2: Kinetic Solubility Assay

This high-throughput method is useful for assessing the solubility of a compound under non-equilibrium conditions, which often mimics the situation in biological assays where a DMSO stock is diluted into an aqueous buffer.[5][8][11][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add your aqueous assay buffer. Then, transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, you can visually inspect for precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM stock in 100% DMSO serial_dil Serial dilute stock in DMSO plate stock->serial_dil transfer Transfer DMSO dilutions to assay plate serial_dil->transfer add_buffer Add aqueous buffer to assay plate add_buffer->transfer incubate Incubate with shaking (e.g., 2h at RT) transfer->incubate measure Measure turbidity (Nephelometry/Light Scatter) incubate->measure analyze Determine highest non-precipitating concentration measure->analyze

Caption: A step-by-step workflow for performing a kinetic solubility assay.

Table 2: Kinetic Solubility of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in Different Media (This is a template for recording your experimental data)

Aqueous MediumFinal DMSO (%)Incubation Time (h)Temperature (°C)Kinetic Solubility (µM)
PBS, pH 7.41225
RPMI + 10% FBS1237
Citrate Buffer, pH 5.01225

By systematically applying these principles and protocols, you will be well-equipped to diagnose and solve the solubility challenges associated with 1-(Cyclopropylmethyl)-1H-indazol-3-amine, ensuring the reliability and accuracy of your experimental results.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. BenchChem.
  • S, P., & Kumar, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(7), 2035.
  • Inventiva Pharma. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Miller, J. M., & Sinko, P. J. (2011). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 8(4), 1331-1341.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 24-29.
  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(4), 1234-1244.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
  • ISSR Classes. (n.d.). Solubility and pH of amines. ISSR Classes. [Link]

  • Avdeef, A. (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvements. ADMET & DMPK, 3(2), 127-149.
  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Chemaxon Docs. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Principles of Drug Action 1, Spring 2005, Amines. (2005).
  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.
  • O'Donovan, K., & Bergström, C. A. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 162, 105829.
  • Box, K. J., Comer, J. E. A., & Pop, S. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Current Drug Metabolism, 9(9), 869-878.
  • Dixit, A. R., & Rajput, S. J. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(1), 123-132.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This document provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Key Synthetic Challenges

This section addresses the most common and critical issues observed during the synthesis, focusing on the N-alkylation of 1H-indazol-3-amine with a cyclopropylmethyl electrophile.

Question 1: My reaction produces a low yield of the desired product along with a significant, difficult-to-separate impurity of the same mass. What is happening and how can I fix it?

Answer: This is the most prevalent issue in the synthesis of N-substituted indazoles and is almost certainly due to a lack of regioselectivity during the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either site, leading to a mixture of the desired N1-isomer and the undesired N2-isomer.

Causality & Mechanism: The starting 1H-indazol-3-amine exists in tautomeric forms.[1] When deprotonated by a base, it forms an indazolide anion with negative charge delocalized over both N1 and N2. The subsequent alkylation by an electrophile, such as (bromomethyl)cyclopropane, can proceed via two competing pathways. The ratio of N1 to N2 products is highly dependent on steric hindrance, electronic effects, the choice of base, solvent, and temperature.[2]

  • N1-Alkylation (Desired): Generally, the N1 position is thermodynamically favored.[1]

  • N2-Alkylation (Side Reaction): The N2 position is often kinetically favored under certain conditions. The proximity of the 3-amino group can also influence the outcome through electronic effects or by coordinating with the base's counter-ion.

Troubleshooting Protocol: Optimizing for N1-Regioselectivity

The key to a successful synthesis is to employ conditions that strongly favor N1 alkylation. Based on extensive studies, a combination of sodium hydride (NaH) as the base and an aprotic polar solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) provides excellent selectivity for the N1 position.[3]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-indazol-3-amine (1.0 eq.) to anhydrous THF or DMF in a dry flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the sodium indazolide salt should result in a more homogeneous solution.

  • Alkylation: Cool the reaction back to 0 °C. Add (bromomethyl)cyclopropane (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Effect of Conditions on N1/N2 Selectivity

BaseSolventTypical N1:N2 RatioRationale & Reference
NaH THF >95:5 The Na+ counter-ion is believed to coordinate between N2 and the 3-amino group, sterically hindering the N2 position and directing the alkylating agent to N1.[3]
K₂CO₃Acetonitrile~70:30 to 50:50Weaker, heterogeneous base. Less effective at controlling selectivity, often leading to significant mixtures.
Cs₂CO₃DMFVariable, often favors N2The larger, "naked" Cs+ cation does not coordinate as effectively, leaving the N2 position more accessible for kinetic alkylation.

Logical Relationship Diagram

G cluster_start Starting Materials cluster_products Competing Pathways Indazole 1H-Indazol-3-amine Anion Indazolide Anion Indazole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion AlkylHalide (Bromomethyl)cyclopropane N1_Product 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Desired Product) AlkylHalide->N1_Product N2_Product 2-(Cyclopropylmethyl)-2H-indazol-3-amine (Side Product) AlkylHalide->N2_Product Anion->N1_Product N1 Attack (Thermodynamic Pathway) Anion->N2_Product N2 Attack (Kinetic Pathway)

Caption: Competing N1 vs. N2 alkylation pathways.

Question 2: My LCMS and NMR show minor impurities with masses suggesting the addition of a C4 alkyl group (e.g., M+14 relative to the desired product), not just the cyclopropylmethyl group. Where could these come from?

Answer: This issue points to the rearrangement of the cyclopropylmethyl group during the reaction. The cyclopropylmethyl carbocation is a classic example of a non-classical ion that is prone to rapid rearrangement to form more stable cyclobutyl or homoallylic cations.[4]

Causality & Mechanism: This side reaction is favored under conditions that promote a carbocationic intermediate (i.e., an S_N1-type mechanism). If the leaving group on your alkylating agent departs before the nucleophilic attack by the indazolide anion, the resulting primary cyclopropylmethyl carbocation can rearrange.

The rearrangement cascade proceeds as follows: Cyclopropylmethyl cation → Cyclobutyl cation → Homoallyl (But-3-en-1-yl) cation

This leads to the formation of impurities such as 1-(cyclobutylmethyl)-1H-indazol-3-amine and 1-(but-3-en-1-yl)-1H-indazol-3-amine. While this is less common under the strongly nucleophilic conditions recommended for N-alkylation, it can occur if there are protic or Lewis acidic impurities, or if the reaction is heated excessively.

Troubleshooting Protocol: Suppressing Carbocation Formation

To prevent this rearrangement, you must enforce a clean bimolecular nucleophilic substitution (S_N2) mechanism.

  • Use a High-Quality Alkylating Agent: Employ a reagent with a good leaving group like bromide or tosylate. Avoid iodides, which can sometimes promote S_N1 pathways. Ensure the agent is free of acidic impurities.

  • Ensure Strong Nucleophilicity: Complete deprotonation of the indazole with a strong base like NaH is crucial. The resulting indazolide anion is a potent nucleophile that favors the S_N2 pathway.

  • Control Temperature: Avoid high temperatures. Running the reaction at or below room temperature minimizes the energy available for carbocation formation and rearrangement.

  • Use Anhydrous Aprotic Solvents: Solvents like THF and DMF are ideal. Avoid protic solvents (e.g., ethanol, water), which can solvate and stabilize carbocation intermediates.

Experimental Workflow Diagram

G cluster_sn2 SN2 Pathway (Favored) cluster_sn1 SN1 Pathway (Disfavored) start Indazolide Anion + (Bromomethyl)cyclopropane sn2_ts SN2 Transition State start->sn2_ts Strong Nucleophile Aprotic Solvent sn1_cation Cyclopropylmethyl Carbocation start->sn1_cation Poor Nucleophile Lewis Acids High Temp sn2_prod Desired N1-Product sn2_ts->sn2_prod rearranged_cations Rearranged Cations (Cyclobutyl, Homoallyl) sn1_cation->rearranged_cations Rearrangement side_products Rearranged Side Products rearranged_cations->side_products Trapping

Caption: S_N2 vs. S_N1 pathways in the alkylation step.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the N1 and N2 isomers using NMR? A: ¹H NMR is the most powerful tool for this. The proton on the benzene ring closest to the site of substitution (the C7-H for N1 and C4-H for N2) will be significantly deshielded and shifted downfield. For the N1-isomer, the C7-H typically appears as a doublet around 8.1-8.2 ppm. For the N2-isomer, the deshielding effect is on the other side of the ring, and the overall pattern will differ. Furthermore, 2D NMR techniques like NOESY can show a correlation between the cyclopropylmethyl protons and the C7-H for the N1-isomer, confirming the connectivity.

Q2: Is it better to protect the 3-amino group before N-alkylation? A: While possible (e.g., as a Boc-carbamate), it is generally not necessary and adds extra steps to the synthesis. The acidity of the indazole N-H (pKa ≈ 14) is significantly higher than the N-H of the exocyclic amine (pKa ≈ 30-35), meaning a base like NaH will exclusively deprotonate the ring nitrogen. The recommended protocol (NaH in THF/DMF) is highly selective and avoids reaction at the 3-amino position.

Q3: My column chromatography separation of N1/N2 isomers is poor. What can I do? A: This is a common challenge due to their similar polarities.

  • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 10% ethyl acetate in heptane and slowly increasing to 40-50%). Using a dichloromethane/methanol system can sometimes provide better resolution.

  • Preparative HPLC: If baseline separation is not achievable with flash chromatography, reverse-phase preparative HPLC is an excellent alternative.

  • Derivatization: If you have an inseparable mixture, you can sometimes react the 3-amino group (e.g., with Boc-anhydride). The resulting Boc-protected isomers may have significantly different polarities, allowing for easier separation. The protecting group can then be removed in a subsequent step.

References
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Menzer, A., & Karakaya, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 141-148. Available at: [Link]

  • Gao, F., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(Cyclopropylmethyl)-1H-indazol-3-amine

A Guide to Ensuring Compound Integrity in Research and Development Welcome to the technical support center for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support center for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and storage of this compound. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to the success of your experiments. This guide offers in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure you get the most reliable results from your work with 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

I. Core Concepts: Understanding the Stability of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a molecule of interest in medicinal chemistry due to the prevalence of the indazole scaffold in a variety of therapeutic agents. The stability of this compound is governed by the interplay of its three key structural features: the indazole core, the 3-amino group, and the N-cyclopropylmethyl substituent.

  • The Indazole Core: The 1H-indazole ring system is an aromatic heterocycle and is generally thermodynamically stable.[1][2][3] This aromaticity contributes significantly to the overall stability of the molecule.[1]

  • The 3-Amino Group: The primary amine at the 3-position of the indazole ring is a potential site for oxidative degradation. Amines, in general, can be susceptible to oxidation, which may be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions.

  • The N-Cyclopropylmethyl Group: This substituent introduces unique stability considerations. The cyclopropylamine moiety, while often used in drug design to enhance metabolic stability, can be susceptible to hydrolytic degradation under high pH conditions.[4] Furthermore, oxidative metabolism of cyclopropylamines can lead to the formation of reactive ring-opened intermediates.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 1-(Cyclopropylmethyl)-1H-indazol-3-amine?

For long-term stability of the solid compound, we recommend the following conditions:

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)While room temperature is generally acceptable for the stable indazole core, refrigeration can help minimize any potential long-term degradation, especially if the compound is stored for extended periods.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the 3-amino group, storage under an inert atmosphere is strongly recommended.
Container Tightly Sealed, Amber Glass VialA tightly sealed container prevents exposure to moisture and atmospheric oxygen. Amber glass protects the compound from light, which can catalyze oxidative reactions.
Environment Dry, Well-Ventilated AreaStoring in a dry environment prevents hydrolysis, and good ventilation is a general laboratory safety practice.

Q2: I need to prepare a stock solution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. What solvent should I use and how should I store the solution?

The choice of solvent and storage conditions for solutions is critical to prevent degradation.

  • Solvent Selection: We recommend using anhydrous aprotic solvents such as DMSO or DMF for creating stock solutions. If aqueous buffers are necessary for your experiment, it is advisable to prepare them fresh from a concentrated stock in an organic solvent just before use.

  • pH Considerations: Avoid high pH (alkaline) conditions in your aqueous solutions, as the cyclopropylamine moiety can undergo hydrolytic degradation.[4] If buffering is required, maintain a pH in the neutral to slightly acidic range.

  • Solution Storage:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen.

Q3: I've noticed a change in the color of my solid compound over time. What could be the cause?

A change in color, such as yellowing or darkening, is often an indicator of degradation. The most likely cause is the oxidation of the 3-amino group. This can be accelerated by:

  • Exposure to air and/or light.

  • Improper storage in a container that is not tightly sealed.

  • The presence of trace metal impurities.

If you observe a color change, it is crucial to re-analyze the purity of the compound before use.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or non-reproducible results in my biological assays.

  • Potential Cause: Degradation of the compound in your stock solution or assay buffer.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B First Step C Re-test Purity of Solid Material A->C Check Starting Material D Assess Stability in Assay Buffer B->D If solid is pure C->B If purity is confirmed E Modify Assay Protocol D->E If degradation is observed F Contact Technical Support E->F If issues persist

Troubleshooting Workflow for Inconsistent Results.

  • Step-by-Step Protocol for Assessing Assay Buffer Stability:

    • Prepare your standard assay buffer.

    • Add 1-(Cyclopropylmethyl)-1H-indazol-3-amine to the buffer at the final concentration used in your assay.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C for 2 hours).

    • At various time points (e.g., 0, 1, and 2 hours), take an aliquot and analyze it by HPLC to check for the appearance of degradation peaks and a decrease in the main peak area.

Problem 2: Appearance of unexpected peaks in my HPLC analysis of the compound.

  • Potential Cause: Degradation of the compound due to improper handling or storage.

  • Potential Degradation Pathways:

cluster_main 1-(Cyclopropylmethyl)-1H-indazol-3-amine cluster_degradation Potential Degradation Pathways A 1-(Cyclopropylmethyl)- 1H-indazol-3-amine B Oxidation of 3-Amino Group A->B Exposure to O2, light C Hydrolysis of N-Cyclopropylmethyl Group (High pH) A->C High pH D Oxidative Ring-Opening of Cyclopropyl Group A->D Oxidative Stress

Potential Degradation Pathways of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

  • Recommended Action: If you observe significant degradation, it is recommended to use a fresh, unopened vial of the compound. If this is not possible, purification of the material by an appropriate method (e.g., chromatography) may be necessary.

IV. Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study can help you understand the stability of 1-(Cyclopropylmethyl)-1H-indazol-3-amine under various stress conditions. This is crucial for developing stable formulations and for identifying potential degradation products.

Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation pathways.

Materials:

  • 1-(Cyclopropylmethyl)-1H-indazol-3-amine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and a suitable buffer (e.g., phosphate or acetate)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a small amount of the compound in 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Dissolve a small amount of the compound in 0.1 N NaOH.

    • Maintain the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a small amount of the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a defined duration.

    • Analyze the sample by HPLC and compare it to a control sample kept in the dark.

Data Analysis:

For each condition, monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. This information will help establish the degradation profile of the molecule.

V. References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming poor reactivity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Welcome to the technical support resource for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter reactivity challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Cyclopropylmethyl)-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter reactivity challenges with this valuable synthetic building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its reactivity, enabling you to troubleshoot effectively and optimize your synthetic routes.

The 1H-indazole-3-amine scaffold is a privileged structure in modern drug discovery, known for its role as an effective hinge-binding fragment in kinase inhibitors and other therapeutics.[1][2] However, the electronic nature of the indazole ring system and the presence of multiple nitrogen atoms can lead to unexpected reactivity profiles. This guide addresses the most common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation (amide coupling) reaction with 1-(Cyclopropylmethyl)-1H-indazol-3-amine so sluggish?

The primary reason for slow acylation is the reduced nucleophilicity of the exocyclic 3-amino group. The indazole ring is electron-deficient, and the lone pair of the amino group is partially delocalized into the heterocyclic system. This makes it a significantly weaker nucleophile than a typical aniline. Standard coupling conditions (e.g., DCC/DMAP) often fail or provide low yields.

Q2: I'm attempting a Buchwald-Hartwig amination and observing low conversion and potential catalyst decomposition. What's happening?

This is a classic issue with many nitrogen-containing heterocycles. The two nitrogen atoms of the indazole ring (N1 and N2) can act as a bidentate ligand, chelating to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and halting the reaction.[3] The choice of ligand is paramount to prevent this and facilitate the desired C-N bond formation.[4][5]

Q3: When I try to perform further alkylation on the 3-amino group, I get a complex mixture of products. How can I improve selectivity?

Direct alkylation of the indazole core itself can lead to a mixture of N1- and N2-substituted products, a common challenge in indazole chemistry.[6][7] If you are targeting the exocyclic amine, you are likely observing competing alkylation at the N2 position of the indazole ring, which can still be nucleophilic under certain conditions. Protecting the 3-amino group before attempting other modifications is often a prudent strategy.

Q4: Are there any specific purity considerations for this reagent?

Yes. For sensitive reactions, especially palladium-catalyzed cross-couplings, the purity of 1-(Cyclopropylmethyl)-1H-indazol-3-amine is critical. Impurities from its synthesis, such as residual hydrazine or unreacted starting materials, can interfere with or deactivate catalysts. We recommend verifying purity by ¹H NMR and LC-MS before use in demanding applications.

Troubleshooting Guide 1: Acylation and Amide Bond Formation

Issue: Low yield or incomplete conversion when forming an amide bond with a carboxylic acid.

Root Cause Analysis: The low nucleophilicity of the 3-amino group requires more potent activation of the carboxylic acid partner than standard methods provide.

Solutions & Protocols
  • Utilize High-Potency Coupling Reagents: Switch from carbodiimide-based reagents to uranium/guanidinium or phosphonium-based reagents. These form more reactive activated esters.

  • Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base to prevent side reactions. Polar aprotic solvents are generally preferred.

  • Increase Reaction Temperature: Modest heating can often overcome the activation energy barrier without significant decomposition.

Comparative Table of Acylation Conditions
ReagentBaseSolventTypical Temp.Efficacy with 3-Aminoindazoles
EDC/HOBtDIPEADCM/DMFRTLow to Moderate
HATUDIPEA / 2,6-LutidineDMFRT to 50 °CHigh
PyBOPDIPEADMFRT to 50 °CHigh
Acid ChloridePyridine / Et₃NDCM / THF0 °C to RTModerate to High (Substrate Dependent)
Recommended General Protocol for HATU Coupling
  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate.

  • Add a solution of 1-(Cyclopropylmethyl)-1H-indazol-3-amine (1.05 equiv) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, heat to 40-50 °C.

  • Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., EtOAc). Perform standard aqueous workup.

Troubleshooting Guide 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Issue: Failure to form the desired C-N bond with an aryl halide/triflate, accompanied by low yields and/or formation of black palladium precipitate (catalyst death).

Root Cause Analysis: The reaction is highly sensitive to the choice of ligand, base, and palladium source. The primary failure mode is catalyst inhibition by the indazole substrate. The key is to use a catalytic system where the rate of reductive elimination is much faster than the rate of catalyst deactivation.

Solutions & Protocols
  • Ligand Selection is Critical: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the crucial reductive elimination step and sterically disfavor the formation of inhibitory bidentate complexes with the indazole.[8]

  • Choice of Base and Palladium Source: Use a strong, non-coordinating base. The choice of palladium precursor can also influence the initiation of the catalytic cycle.

  • Strictly Inert Conditions: These reactions are highly sensitive to oxygen. Ensure all reagents are dry, solvents are degassed, and the reaction is run under a positive pressure of argon or nitrogen.

Logical Troubleshooting Workflow

G start Reaction Failed (Low Yield / No Conversion) check_ligand Is the ligand a bulky biaryl phosphine? (e.g., XPhos, RuPhos) start->check_ligand change_ligand ACTION: Switch to XPhos, RuPhos, or BrettPhos G3 precatalyst. check_ligand->change_ligand No check_base Is the base strong and non-coordinating? (e.g., NaOtBu, LHMDS) check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Switch from carbonate/phosphate to NaOtBu or LHMDS. check_base->change_base No check_conditions Were conditions strictly inert? (Degassed solvent, Ar atm) check_base->check_conditions Yes change_base->check_conditions rerun_inert ACTION: Degas solvent thoroughly. Use Schlenk techniques. check_conditions->rerun_inert No increase_temp ACTION: Increase temperature incrementally (e.g., 80°C -> 110°C). check_conditions->increase_temp Yes rerun_inert->increase_temp success Reaction Successful increase_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 1-(Cyclopropylmethyl)-1H-indazol-3-amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by LC-MS.

  • Cool to room temperature, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

Visualizing the Catalytic Cycle and Ligand Role

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inhibition Inhibition Pathway cluster_ligand Role of Bulky Ligand (L) Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Dead_Complex [Pd(Indazole)₂] Complex (Off-Cycle/Dead) Pd0->Dead_Complex Role1 1. Steric bulk prevents bidentate indazole binding. Complex1 Ar-Pd(II)(X)L₂ OA->Complex1 LB Ligand/Base Exchange Complex1->LB Complex2 Ar-Pd(II)(Amine)L₂⁺ LB->Complex2 RE Reductive Elimination (Rate-Limiting Step) Complex2->RE RE->Pd0 Role2 2. Electron-donating nature speeds up Reductive Elimination. Inhibitor Indazole Substrate Inhibitor->Dead_Complex

Caption: The catalytic cycle and the dual role of bulky ligands.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Duan, Y., et al. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(10), 2454–2457. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Ghosh, A. K., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. [Link]

  • Collot, V., et al. (2009). Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. Synlett. [Link]

  • Alam, A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1940. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wang, S., et al. (2020). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 18(43), 8713-8732. [Link]

  • Alam, A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Wang, H., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 54(44), 5581-5584. [Link]

  • Collot, V., et al. (2009). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Nolan, S. P. (2011). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Odell, L.R., et al. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

  • Wang, S., et al. (2015). Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Sci-Hub. [Link]

  • Alam, A., & Keating, T. A. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1933-1940. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. (2019). Reaction optimisation for the formation of 2H-indazole. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 76(20), 8141–8147. [Link]

  • Gao, Y., et al. (2021). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 8(15), 4057-4063. [Link]

  • Macmillan Group. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15058–15061. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Aires-de-Sousa, J., et al. (2002). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 7(9), 682-691. [Link]

  • Wang, S., et al. (2020). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. [Link]

  • Singh, A., & Kumar, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19069. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Introduction 1-(Cyclopropylmethyl)-1H-indazol-3-amine is a key structural motif in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1] The synthesis, typically achieved via N-alk...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Cyclopropylmethyl)-1H-indazol-3-amine is a key structural motif in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1] The synthesis, typically achieved via N-alkylation of 1H-indazol-3-amine, is often challenged by the formation of closely related byproducts that can complicate purification and compromise final product purity. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to identify, understand, and mitigate the formation of common impurities during this critical synthetic step.

The primary challenge in the alkylation of the indazole scaffold is controlling the regioselectivity.[2] The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation. While the 1H-indazole tautomer is generally more thermodynamically stable, reaction conditions can significantly influence the kinetic and thermodynamic product distribution, often resulting in mixtures that are difficult to separate.[3] This guide will delve into the causality behind byproduct formation and provide validated analytical protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Stage Troubleshooting

Q1: My TLC/LC-MS analysis shows two major product spots with very similar Rf values/retention times. What are they likely to be?

A1: This is the most common issue encountered and is almost certainly due to the formation of a mixture of N1 and N2 regioisomers. The primary reaction is the alkylation of 1H-indazol-3-amine with (bromomethyl)cyclopropane. However, the alkylation can occur at either the N1 or N2 position of the indazole ring.

  • Desired Product: 1-(Cyclopropylmethyl)-1H-indazol-3-amine (N1-isomer)

  • Primary Byproduct: 2-(Cyclopropylmethyl)-2H-indazol-3-amine (N2-isomer)

The 1H-tautomer is generally more stable, but the N2-isomer can form under various conditions, leading to challenging co-eluting mixtures.[2] The choice of base and solvent system is critical in directing the regioselectivity. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1-isomer.[4] Conversely, conditions that allow for equilibration or involve different transition states may increase the proportion of the N2-isomer.[2]

Q2: I've observed a mass in my LC-MS analysis corresponding to [M+110] or a di-alkylation product. Why did this happen and how can I prevent it?

A2: A mass increase of 110 Da (or 54 Da from the cyclopropylmethyl group x 2) relative to the starting material points to a di-alkylation event. This can occur in two primary ways:

  • N,N-Di-alkylation: The exocyclic amine at the C3 position is also nucleophilic and can be alkylated, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures. This would result in 1-(Cyclopropylmethyl)-N-(cyclopropylmethyl)-1H-indazol-3-amine.

  • N1,N2-Di-alkylation (as a quaternary salt): While less common under standard basic conditions, it's possible to form a quaternary indazolium salt.

Causality & Mitigation:

  • Stoichiometry: Use a controlled amount of the alkylating agent, (bromomethyl)cyclopropane, typically between 1.0 to 1.2 equivalents. Running initial small-scale reactions with varying stoichiometry can help optimize the ratio.

  • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction can lead to the formation of these over-alkylated byproducts. Stop the reaction once the starting material is consumed. Avoid excessively high temperatures.

  • Order of Addition: Adding the alkylating agent slowly to the mixture of the indazole and base can help maintain a low instantaneous concentration of the electrophile, disfavoring di-alkylation.

Q3: My reaction has stalled, and I still have a significant amount of starting material (1H-indazol-3-amine). What are the potential causes?

A3: Several factors could lead to an incomplete reaction:

  • Insufficient Base: The base is required to deprotonate the indazole, activating it for nucleophilic attack. Ensure you are using at least one full equivalent of a suitable base (e.g., NaH, K2CO3, Cs2CO3).

  • Base Quality: Sodium hydride is notoriously reactive with moisture. If it has been improperly stored, its activity will be diminished. Use freshly opened or properly stored NaH.

  • Alkylating Agent Degradation: (Bromomethyl)cyclopropane should be stable under recommended storage conditions, but it is a flammable liquid and can degrade if stored improperly.[5][6]

  • Solvent Purity: Ensure you are using anhydrous solvents, especially when working with water-sensitive reagents like NaH. Trace amounts of water will quench the base and the deprotonated indazole.

Byproduct Identification & Analytical Workflows

Q4: How can I definitively distinguish between the desired N1-isomer and the N2-isomer byproduct?

A4: While they can be difficult to separate chromatographically, spectroscopic methods, particularly 2D NMR, are definitive.

The Key is Heteronuclear Multiple Bond Correlation (HMBC) NMR. [2]

  • For the N1-isomer: Look for a 3J correlation between the protons of the methylene bridge (-CH2-) of the cyclopropylmethyl group and the C7a carbon of the indazole ring.

  • For the N2-isomer: Look for a 3J correlation between the protons of the methylene bridge (-CH2-) and the C3 carbon of the indazole ring. The absence of a correlation to C7a is also a key indicator.[2]

This difference arises because the methylene group is three bonds away from C7a in the N1 isomer, but too far in the N2 isomer. Conversely, it is three bonds away from C3 in the N2 isomer.

Below is a workflow to guide the identification process.

Byproduct_Identification_Workflow cluster_0 Initial Observation cluster_1 Analytical Step 1: Mass Analysis cluster_2 Analytical Step 2: Structural Elucidation cluster_3 Decision & Confirmation start Impure Product Mixture (Post-Reaction) lcms LC-MS Analysis start->lcms nmr Purify Fractions & Acquire 1H, 13C, HMBC NMR lcms->nmr Masses correspond to Isomers (M+H = 188.12) decision_other Other Byproduct (e.g., Di-alkylated) lcms->decision_other Unexpected Mass (e.g., M+H = 242.18) decision_n1 N1 Isomer Confirmed nmr->decision_n1 HMBC shows -CH2 -> C7a correlation decision_n2 N2 Isomer Confirmed nmr->decision_n2 HMBC shows -CH2 -> C3 correlation

Caption: Byproduct Identification Workflow

Summary of Potential Byproducts

The table below summarizes the key byproducts, their expected mass, and primary identification methods.

Byproduct NameStructureExpected Mass [M+H]⁺Primary Identification MethodMitigation Strategy
Desired Product: 1-(Cyclopropylmethyl)-1H-indazol-3-amineN1-isomer188.122D NMR (HMBC: -CH₂ to C7a correlation)[2]Optimize base/solvent (e.g., NaH in THF)[4]
Regioisomeric Byproduct: 2-(Cyclopropylmethyl)-2H-indazol-3-amineN2-isomer188.122D NMR (HMBC: -CH₂ to C3 correlation)[2]Control reaction conditions to favor thermodynamic product[3]
Over-alkylation Byproduct: 1-(Cyclopropylmethyl)-N-(cyclopropylmethyl)-1H-indazol-3-amineDi-alkylated242.18LC-MSUse ≤1.2 eq. of alkylating agent; monitor reaction time
Unreacted Starting Material: 1H-Indazol-3-amine-134.06TLC, LC-MSEnsure activity of base and purity of reagents and solvent

Reaction Scheme: N1 vs. N2 Alkylation Pathways

The following diagram illustrates the competing reaction pathways. The choice of base and solvent influences the equilibrium between the indazole anions, which in turn dictates the ratio of the N1 and N2 products.

Reaction_Pathways cluster_reactants Reactants cluster_intermediates Anionic Intermediates cluster_products Products indazole 1H-Indazol-3-amine base Base (e.g., NaH) anion Indazole Anion alkyl_halide (Bromomethyl)cyclopropane product_n1 Desired N1-Product product_n2 N2-Byproduct anion->product_n1 SN2 at N1 (Often Thermodynamic Product) [5] anion->product_n2 SN2 at N2 (Kinetic or competing pathway)

Caption: Competing N1 and N2 Alkylation Pathways

Experimental Protocol: HMBC Analysis for Regioisomer Differentiation

Objective: To unambiguously assign the structure of the N-alkylated indazole isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • Acquisition of HMBC Spectrum:

    • Use a standard pulse sequence for gradient-selected HMBC (hsqcetgpsi or similar).

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the long-range coupling delay (typically based on a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify the proton signal for the methylene bridge of the cyclopropylmethyl group (typically a doublet around 4.0-4.5 ppm).

    • Trace the correlations from this methylene signal in the F2 (¹H) dimension to the F1 (¹³C) dimension.

    • Confirmation of N1-isomer: A clear cross-peak must be observed between the methylene protons and the quaternary C7a carbon (typically around 140-142 ppm).

    • Confirmation of N2-isomer: A clear cross-peak must be observed between the methylene protons and the C3 carbon (typically around 155-160 ppm).

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Zhang, M., Chen, J., Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • Zhang, M., Chen, J., Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein-Institut. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Indazole Substrates

From the Desk of the Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. As a key structural motif in numerous pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. As a key structural motif in numerous pharmaceuticals, the successful functionalization of indazoles is a common goal in drug development.[1][2][3] However, the unique electronic properties of the indazole ring, particularly the presence of the acidic N-H proton and nitrogen lone pairs, can introduce significant challenges not typically encountered with simple aryl halides.[4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and provide actionable, field-proven solutions. We will delve into the causality behind experimental choices to empower you to not just follow a protocol, but to logically troubleshoot your reaction.

Core Concepts: Why Indazoles Are Challenging

Before diving into specific problems, it's crucial to understand the inherent difficulties posed by indazole substrates in palladium-catalyzed couplings:

  • Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium center. This is particularly problematic with unprotected N-H indazoles, which can form stable Pd-azolyl intermediates that act as catalyst reservoirs, effectively removing active catalyst from the catalytic cycle.[4] This often leads to sluggish or stalled reactions.

  • Slow Transmetalation: Mechanistic studies have shown that for many nitrogen-rich heterocycles like indazole, the transmetalation step (transfer of the organic group from boron to palladium) is often the rate-determining step.[4]

  • N-Arylation Side Reaction: The N-H group on an unprotected indazole can itself act as a nucleophile, leading to undesired N-arylation products.[5]

  • Basicity and Acidity: Indazoles are relatively acidic heterocycles.[4] Under the basic conditions required for the Suzuki reaction, the indazole is often deprotonated.[4] This anionic form can interact differently with the catalyst and may influence the reaction's outcome.

Troubleshooting Guide & FAQs

Issue 1: No Reaction or Very Low Conversion (Starting Materials Recovered)

Question: I've set up my Suzuki reaction with a halo-indazole, but after several hours (or overnight), I only see my starting materials by TLC/LCMS. What's the first thing I should check?

This is one of the most common issues and typically points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Answer & Troubleshooting Steps:

  • Verify Catalyst Activity: The first assumption to challenge is that your catalyst is active.

    • Palladium(II) Pre-catalyst Reduction: Many common catalysts, like PdCl₂(dppf), are Pd(II) sources and must be reduced in situ to the active Pd(0) species to initiate the cycle.[2][6] This reduction can sometimes be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst) designed for clean and efficient generation of the active species.[6]

    • Catalyst Decomposition: The formation of black precipitate ("palladium black") is a sign of catalyst decomposition and loss of activity.[6] This can be caused by impurities, insufficient ligand, or inappropriate reaction conditions.

  • Assess the Ligand: For electron-rich N-heterocycles, the choice of ligand is critical.

    • Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for indazoles because they are not electron-rich enough to promote the difficult oxidative addition step or stabilize the intermediates.[1]

    • Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4][7][8] These ligands accelerate both oxidative addition and reductive elimination and can help prevent catalyst inhibition by the indazole substrate.[4][8] Ferrocene-based ligands like dppf and dtbpf have also shown excellent performance.[1][5]

  • Check Your Base and Solvent System:

    • Problem: The base is not just a spectator; it's required to activate the boronic acid for transmetalation.[7] If the base is too weak, insoluble, or sterically hindered, this activation will fail.

    • Solution: Ensure your base is strong enough and has some solubility. K₂CO₃ and Cs₂CO₃ are common choices.[1][9] For anhydrous conditions, K₃PO₄ is often used, but it may require a small amount of water to be effective.[10] The solvent must be able to dissolve the reactants to some extent. A mixture of an organic solvent like dioxane, THF, or DME with water is very common as water helps dissolve the base and facilitates the activation of the boronic acid.[6]

  • Consider N-Protection:

    • Problem: The free N-H group is a primary suspect for catalyst inhibition.[4]

    • Solution: While direct coupling of unprotected indazoles is possible with optimized conditions[4][9], protecting the nitrogen is a robust troubleshooting step. A Boc group is an excellent choice as it is electronically neutral and easily removed later.[1] Other groups like SEM or a simple alkyl group can also be effective.[1]

Issue 2: Reaction Stalls or Gives Low Yield, Accompanied by Side Products

Question: My reaction starts, but it stalls at 30-50% conversion. I'm also seeing new spots on my TLC plate that aren't product. What are the likely side reactions and how can I suppress them?

This scenario suggests that while the catalytic cycle is initiating, it's being diverted into non-productive pathways or the catalyst is dying over time.

Answer & Troubleshooting Steps:

  • Identify the Side Product - Protodeborylation:

    • What it is: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is a very common reason for low yields because your nucleophile is being consumed.[6]

    • Cause: This is often caused by excess water, acidic impurities, or prolonged reaction times at high temperatures.

    • Solution:

      • Use a more stable boronic acid derivative, like a pinacol ester (Bpin) or an MIDA boronate.[6] These are significantly more robust.

      • Ensure your reagents and solvent are of high quality.

      • Minimize reaction time. If the reaction is sluggish, it's better to address the core catalytic activity (ligand, temperature) rather than just extending the time.

  • Identify the Side Product - Homocoupling (Glaser Coupling):

    • What it is: Two molecules of your boronic acid coupling together (R-B(OH)₂ → R-R).

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species that are not part of the main catalytic cycle.[6]

    • Solution: Thoroughly degas your reaction mixture. This is non-negotiable. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Identify the Side Product - Dehalogenation:

    • What it is: Your halo-indazole is converted to the parent indazole (Ind-X → Ind-H).

    • Cause: After oxidative addition, the palladium intermediate can react with a hydride source in the mixture instead of the boronic acid.[6] Common hydride sources include amine bases or alcohol solvents.[6]

    • Solution: Avoid amine bases (like Et₃N) and alcohol solvents if dehalogenation is a problem. Use carbonate or phosphate bases instead.

Visualizing the Process

The Suzuki Catalytic Cycle & Indazole Pitfalls

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific points where indazole substrates can cause problems.

Suzuki_Cycle_Indazole cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pitfalls Pd0 Pd(0)L_n (Active Catalyst) OxAdd [Ind-Pd(II)-X]L_n (Oxidative Addition) Pd0->OxAdd Indazole-X Trans [Ind-Pd(II)-Ar]L_n (Transmetalation) OxAdd->Trans ArB(OH)₂ Base Inhibition [(Indazole)_m-Pd(II)] Catalyst Inhibition (Resting State) OxAdd->Inhibition Excess Indazole (especially N-H) RedEl Ind-Ar (Product) Trans->RedEl Reductive Elimination RedEl->Pd0 caption Fig. 1: Suzuki Cycle with Indazole Inhibition.

Caption: Fig. 1: Suzuki Cycle with Indazole Inhibition.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Flowchart start Reaction Failed or Low Yield q1 Starting Materials Recovered? start->q1 a1_yes YES: No Conversion q1->a1_yes Yes a1_no NO: Partial Conversion or Side Products q1->a1_no No check_catalyst 1. Use Pd(0) source or Buchwald pre-catalyst. 2. Degas thoroughly. a1_yes->check_catalyst check_ligand Switch to bulky, e⁻-rich ligand (e.g., XPhos, dppf). check_catalyst->check_ligand check_conditions Check Base (K₂CO₃, K₃PO₄) & Solvent (Dioxane/H₂O). check_ligand->check_conditions protect_N Protect Indazole N-H with Boc group. check_conditions->protect_N q2 Major Side Product? a1_no->q2 side_homo Homocoupling (Ar-Ar) q2->side_homo Homocoupling side_proto Protodeborylation (Ar-H) q2->side_proto Protodeborylation side_dehalo Dehalogenation (Ind-H) q2->side_dehalo Dehalogenation sol_homo Degas reaction mixture more rigorously. side_homo->sol_homo sol_proto Use boronic ester (Bpin) instead of acid. side_proto->sol_proto sol_dehalo Avoid amine bases and alcohol solvents. side_dehalo->sol_dehalo caption Fig. 2: Troubleshooting Decision Tree.

Caption: Fig. 2: Troubleshooting Decision Tree.

Recommended Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Boc-Protected Bromoindazole

This protocol provides a robust starting point for many indazole substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-Boc-bromoindazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the bromoindazole.

  • Catalyst Addition: To this stirring suspension, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol %) and the ligand if separate (e.g., XPhos, 2-10 mol %).

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Rapid Reaction Screening using a Parallel Synthesizer

When a standard condition fails, a Design of Experiments (DoE) approach is highly efficient.[6] This protocol outlines a screening of catalysts and bases.

VialIndazole (1 equiv)Boronic Acid (1.2 equiv)Catalyst (5 mol%)Ligand (10 mol%)Base (2.5 equiv)Solvent
1 Bromo-Ind-BocPhenylboronic AcidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O
2 Bromo-Ind-BocPhenylboronic AcidPd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O
3 Bromo-Ind-BocPhenylboronic AcidPdCl₂(dppf)(none)K₂CO₃Dioxane/H₂O
4 Bromo-Ind-BocPhenylboronic AcidPd(OAc)₂SPhosK₃PO₄THF/H₂O
5 Bromo-Ind-BocPhenylboronic AcidPd₂(dba)₃XPhosK₃PO₄THF/H₂O
6 Bromo-Ind-BocPhenylboronic AcidPdCl₂(dppf)(none)K₃PO₄THF/H₂O

Procedure:

  • Set up the reactions in parallel synthesizer vials under an inert atmosphere.

  • Run the reactions at 90 °C for 4-12 hours.

  • Quench all reactions simultaneously, dilute with a common solvent (e.g., acetonitrile), and analyze by LCMS to determine the percent conversion for each condition. This will quickly identify the most promising catalyst/base combination for your specific substrate.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). International Journal of Creative Research Thoughts (IJCRT). [Link]

Sources

Optimization

1-(Cyclopropylmethyl)-1H-indazol-3-amine reaction monitoring techniques

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and analysis of 1-(Cyclopropylmethy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and analysis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine. We address common challenges in reaction monitoring, offering troubleshooting solutions and detailed protocols to ensure the accuracy and efficiency of your experimental workflow. Our approach is rooted in explaining the fundamental principles behind each technique, empowering you to make informed decisions.

Section 1: Synthetic Pathway and Critical Monitoring Points

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine typically proceeds via a two-step sequence: formation of the 3-aminoindazole core, followed by N-alkylation. Each step presents unique challenges and requires careful monitoring to ensure high yield and purity.

A common synthetic route begins with a nucleophilic aromatic substitution (SNAr) reaction on an ortho-substituted benzonitrile, followed by N-alkylation.

  • Step 1: Indazole Ring Formation. The reaction of 2-fluorobenzonitrile with hydrazine hydrate is a well-established method for forming the 1H-indazol-3-amine core.[1] Monitoring this step is crucial to confirm the full consumption of the starting benzonitrile.

  • Step 2: N1-Alkylation. The subsequent alkylation of the 1H-indazol-3-amine with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) introduces the N-substituent. A significant challenge in this step is the potential for forming the undesired N2-isomer. Differentiating between the N1 and N2 products is a critical analytical task.

Below is a diagram illustrating this common synthetic workflow and the key analytical checkpoints.

G Figure 1. Synthetic Workflow & Analytical Checkpoints cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Analytical Monitoring A 2-Fluorobenzonitrile B 1H-Indazol-3-amine A->B  Hydrazine Hydrate   C 1-(Cyclopropylmethyl)- 1H-indazol-3-amine (Product) B->C (Bromomethyl)cyclopropane, Base D 2-(Cyclopropylmethyl)- 2H-indazol-3-amine (Isomer) B->D (Bromomethyl)cyclopropane, Base M1 Checkpoint 1: - TLC - LC-MS B->M1 M2 Checkpoint 2: - HPLC (Ratio) - LC-MS (Mass) - NMR (Structure) C->M2 D->M2

Caption: Synthetic workflow with key analytical checkpoints.

Section 2: FAQs on Core Monitoring Techniques

This section addresses foundational questions about selecting the right analytical tool for the job.

Q1: What is the quickest method to get a qualitative check on my reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative reaction monitoring. It allows you to visualize the consumption of starting materials and the formation of new products in near real-time. By co-spotting the reaction mixture with your starting material(s), you can quickly assess if the reaction is advancing. A well-chosen solvent system will show a clear separation between the starting material, the product, and any major byproducts.

Q2: How can I accurately quantify the conversion rate and product purity?

A: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the industry standard for quantitative analysis.[2][3] By creating a calibration curve with a known standard, you can determine the precise concentration of reactants and products. A PDA detector is particularly valuable as it provides UV spectra for each peak, which helps in peak purity assessment and preliminary identification of unknown impurities.[2]

Q3: I am concerned about forming the N1 vs. N2 alkylation isomers. How can I detect and differentiate them?

A: This is a critical issue for indazole synthesis.[1] Your primary tools will be:

  • HPLC: The N1 and N2 isomers are diastereomers and will typically have different retention times on a reverse-phase column due to differences in polarity and interaction with the stationary phase. This allows for their separation and quantification.

  • LC-MS: While both isomers will have the identical parent mass, their fragmentation patterns in MS/MS mode may differ, providing structural clues. Most importantly, LC-MS confirms that a peak with a different retention time in the HPLC corresponds to a compound of the correct mass.

  • NMR Spectroscopy: This is the definitive method for structural elucidation.[4][5] The chemical shifts of the protons on the indazole ring and the methylene bridge (-CH2-) of the cyclopropylmethyl group will be different for the N1 and N2 isomers. Comparing the acquired spectrum to literature values or using 2D-NMR techniques (like NOESY) can provide unambiguous confirmation of the substitution pattern.

Q4: How do I definitively confirm the structure of my final product and characterize unknown impurities?

A: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural confirmation.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of your product and impurities, which is crucial for confirming their identity.[5]

  • 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural assignment and connectivity mapping.

Section 3: Troubleshooting and In-Depth Analysis

This section tackles specific problems you may encounter during your experiments.

HPLC Method Development & Troubleshooting

Q: My product peak for 1-(cyclopropylmethyl)-1H-indazol-3-amine shows significant tailing on a C18 column. What is causing this and how do I fix it?

A: Peak tailing is a classic problem when analyzing basic compounds like your 3-aminoindazole derivative on standard silica-based columns.[2]

  • Causality: The issue stems from secondary ionic interactions between the protonated amine group of your analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase. These strong interactions delay a portion of the analyte from eluting, causing the characteristic tail.

  • Solutions (In Order of Recommendation):

    • Lower Mobile Phase pH: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. This ensures the mobile phase pH is low (typically < 3), which protonates the surface silanol groups (Si-OH), effectively neutralizing them and preventing the ionic interaction.

    • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.

    • Employ a Modern, End-Capped Column: Use a high-purity silica column that has been extensively "end-capped" to minimize the number of free silanol groups. Alternatively, columns with a polar-embedded phase or hybrid particle technology are designed to reduce these secondary interactions and provide better peak shape for basic compounds.

G Figure 2. Troubleshooting HPLC Peak Tailing Start Observe Peak Tailing Cause Primary Cause: Interaction of basic amine (R-NH3+) with acidic silanols (Si-O-) Start->Cause Sol1 Solution 1: Lower Mobile Phase pH (e.g., add 0.1% TFA) Cause->Sol1 Protonates Silanols (Si-OH) Sol2 Solution 2: Use Competing Base (e.g., add 0.1% TEA) Cause->Sol2 Masks Silanols Sol3 Solution 3: Use Modern Column (End-capped, Polar-Embedded) Cause->Sol3 Reduces Available Silanols Result Improved Symmetrical Peak Sol1->Result Sol2->Result Sol3->Result

Caption: Logic diagram for resolving HPLC peak tailing.

Reaction and Stability Issues

Q: My N-alkylation reaction has stalled with significant starting material remaining, but TLC/HPLC shows a new, unidentified spot. What could be happening?

A: A stalled reaction with the appearance of a new spot suggests a competing side reaction or product degradation.

  • Causality & Investigation:

    • Degradation of Reagents: Your alkylating agent, (bromomethyl)cyclopropane, could be degrading, especially in the presence of moisture or certain bases.

    • Product Degradation: The cyclopropyl amine moiety can be susceptible to hydrolytic degradation under harsh pH conditions.[7] Similarly, aromatic amines can be prone to oxidation.[8]

    • Formation of a Stable, Unreactive Intermediate: The reaction may be forming an intermediate that is slow to convert to the final product.

  • Troubleshooting Workflow:

    • Characterize the Unknown: Isolate a small amount of the reaction mixture and analyze it by LC-MS. Determine the mass of the unknown spot. This will immediately tell you if it's a degradation product (mass loss or gain) or a different type of byproduct.

    • Assess Stability: Take a sample of your purified product and subject it to the reaction conditions (solvent, base, temperature) without the alkylating agent. Monitor by HPLC over time to see if the degradation product appears. This will confirm if the product itself is unstable under the reaction conditions.

    • Optimize Conditions: If degradation is confirmed, consider using milder reaction conditions, such as a weaker base, lower temperature, or ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for your analytical method development.

Protocol 1: General Purpose RP-HPLC Method

This method is designed as a robust starting point for monitoring the N-alkylation step and assessing final product purity.

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for the basic amine analyte.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 15 minA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration.
Detector PDA/UV at 254 nmIndazole systems have strong UV absorbance. A PDA is preferred.[2]

Experimental Protocol: HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your crude reaction mixture or final product in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Blank Injection: Inject a sample of the dissolution solvent (the "blank") to identify any peaks originating from the solvent or system.

  • Sample Injection: Inject the prepared sample and acquire the chromatogram.

  • Data Analysis: Integrate the peaks to determine the relative peak area percentages. Identify the starting material, N1-product, and N2-isomer based on retention times established with reference standards, if available.

Protocol 2: Sample Preparation for NMR and MS
  • Quench Reaction: Take an aliquot of the reaction mixture (~0.1 mL) and quench it by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Wash the organic layer with a small amount of water or brine to remove inorganic salts and highly polar reagents (like hydrazine).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent in vacuo using a rotary evaporator at low temperature to avoid degradation of volatile components.

  • Reconstitute: Re-dissolve the resulting residue in the appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆) or in an HPLC-grade solvent for LC-MS analysis (e.g., Acetonitrile).

References
  • TCG Lifesciences Pvt. Ltd. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chem Biol Drug Des, 105(6). Available at: [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Mal, P., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available at: [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available at: [Link]

  • National Library of Medicine. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]

  • Kang, H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. Available at: [Link]

  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (2022). A chemical rationale of drug stability and degradation- An insightful approach. Available at: [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • ResearchGate. (2025). Development and validation of a HPLC method for direct estimation of ciclopirox olamine in ex wvotransungual permeation studies. Available at: [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Available at: [Link]

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  • RSC Publishing. (n.d.). Step-by-step real time monitoring of a catalytic amination reaction. Available at: [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Available at: [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Elucidation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of successful development.[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of successful development.[1] This guide provides an in-depth analysis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a molecule of interest in medicinal chemistry, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary analytical tools. As Senior Application Scientists, our goal is to not only present data but to illuminate the rationale behind the analytical choices, ensuring a robust and reproducible characterization.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1][2] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors.[1] The addition of a cyclopropylmethyl group at the N-1 position introduces a unique lipophilic and conformational profile, making a thorough structural confirmation essential.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution.[3] For 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a combination of ¹H and ¹³C NMR provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities for 1-(Cyclopropylmethyl)-1H-indazol-3-amine are detailed below. These predictions are based on the analysis of related indazole derivatives.[4][5]

1-(Cyclopropylmethyl)-1H-indazol-3-amine Formula: C11H13N3 Molecular Weight: 187.24 g/mol Core: 1H-Indazol-3-amine Substituent: Cyclopropylmethyl Key Functional Groups: Primary Amine, Indazole

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Figure 1. Structure of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Table 1: Predicted ¹H NMR Data for 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H (4 protons)7.0 - 8.0m-4H
NH₂ (2 protons)4.5 - 5.5br s-2H
N-CH₂ (2 protons)4.1 - 4.3d~7.02H
CH-cyclopropyl (1 proton)1.2 - 1.5m-1H
CH₂-cyclopropyl (4 protons)0.4 - 0.7m-4H

Rationale for Predictions: The aromatic protons of the indazole ring are expected to resonate in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic system. The primary amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene protons adjacent to the indazole nitrogen are diastereotopic and will appear as a doublet, coupled to the cyclopropyl methine proton. The cyclopropyl protons will be in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(Cyclopropylmethyl)-1H-indazol-3-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (6 carbons)110 - 150
C-NH₂150 - 160
N-CH₂50 - 60
CH-cyclopropyl10 - 15
CH₂-cyclopropyl3 - 8

Rationale for Predictions: The aromatic carbons will have chemical shifts in the typical range for benzene derivatives. The carbon bearing the amino group (C3 of the indazole) will be significantly downfield. The carbons of the cyclopropylmethyl group will be in the aliphatic region, with the strained cyclopropyl carbons appearing at notably upfield chemical shifts.

Experimental Protocol: NMR Analysis

A robust NMR analysis is critical for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of 1-(Cyclopropylmethyl)-1H-indazol-3-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to observe the exchangeable amine protons.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication) to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For 1-(Cyclopropylmethyl)-1H-indazol-3-amine (C₁₁H₁₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ is 188.1182.

Fragmentation Pattern

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information.

G cluster_0 Mass Spectrometry Workflow cluster_1 Data Analysis Sample Introduction Sample Introduction Ionization (ESI) Ionization (ESI) Sample Introduction->Ionization (ESI) Mass Analyzer (Q-TOF) Mass Analyzer (Q-TOF) Ionization (ESI)->Mass Analyzer (Q-TOF) Detector Detector Mass Analyzer (Q-TOF)->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Molecular Ion Peak Molecular Ion Peak Mass Spectrum->Molecular Ion Peak Fragmentation Pattern Fragmentation Pattern Mass Spectrum->Fragmentation Pattern

Figure 2. A typical workflow for mass spectrometry analysis.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

m/zProposed Fragment StructureFragmentation Pathway
187[C₁₁H₁₃N₃]⁺Molecular Ion
133[C₇H₅N₃]⁺Loss of cyclopropylmethyl radical
118[C₇H₆N₂]⁺Loss of cyclopropylmethylamine
55[C₄H₇]⁺Cyclopropylmethyl cation

Rationale for Fragmentation: The molecular ion is expected to be observed. A common fragmentation pathway for N-alkylated compounds is the cleavage of the N-alkyl bond, leading to the loss of the cyclopropylmethyl radical and the formation of the stable indazol-3-amine cation. Further fragmentation can lead to the indazole cation. The cyclopropylmethyl cation is also a likely observed fragment.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this amine-containing compound.

  • Infusion Analysis:

    • Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

  • LC-MS Analysis (for purity and fragmentation):

    • Couple the mass spectrometer to a liquid chromatography system.

    • Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Acquire data in both full scan mode and data-dependent MS/MS mode to obtain fragmentation spectra of the parent ion.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C=N and C=C stretches of the indazole ring (around 1500-1650 cm⁻¹).

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the proposed structure.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive solid-state structure of the molecule.

Conclusion

The comprehensive characterization of 1-(Cyclopropylmethyl)-1H-indazol-3-amine requires a multi-technique approach, with NMR and mass spectrometry at its core. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, and high-resolution mass spectra, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The detailed protocols and expected data presented in this guide provide a robust framework for the successful characterization of this and similar molecules, ensuring data integrity and accelerating the drug discovery and development process.

References

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-. NIST Chemistry WebBook. Available at: [Link]

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  • Goud, B. K., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... ResearchGate. Available at: [Link]

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  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

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Comparative

A Researcher's Guide to the Validation of 1-(Cyclopropylmethyl)-1H-indazol-3-amine as a Research Tool

This guide provides a comprehensive framework for the analytical and biological validation of 1-(cyclopropylmethyl)-1H-indazol-3-amine, a novel indazole derivative. In the landscape of drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical and biological validation of 1-(cyclopropylmethyl)-1H-indazol-3-amine, a novel indazole derivative. In the landscape of drug discovery and chemical biology, the thorough characterization of a new chemical entity is paramount to ensure the reliability and reproducibility of experimental data. The indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and research compounds, exhibiting a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] This guide will walk researchers through the essential steps of validating 1-(cyclopropylmethyl)-1H-indazol-3-amine, from initial analytical characterization to its application in biological systems, and compare its potential utility against established research tools.

The Rationale for Rigorous Validation

Analytical Validation: Confirming Identity and Purity

The first step in validating any new chemical entity is to confirm its chemical structure and assess its purity. Commercially available 1-(cyclopropylmethyl)-1H-indazol-3-amine should be subjected to a battery of analytical tests.[5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be consistent with the proposed arrangement of atoms in 1-(cyclopropylmethyl)-1H-indazol-3-amine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the compound, which should correspond to its molecular formula (C₁₁H₁₃N₃).[5]

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. A validated HPLC method should be developed to separate the target compound from any potential impurities.

Experimental Protocol: HPLC Purity Analysis

This protocol is a starting point and may require optimization.[7]

  • Instrumentation: A standard HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase.

Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.

Table 1: Summary of Analytical Validation Techniques

TechniquePurposeAcceptance Criteria
¹H and ¹³C NMRStructural ConfirmationSpectra consistent with proposed structure
HRMSMolecular Formula ConfirmationMeasured mass within 5 ppm of theoretical mass
HPLCPurity Assessment>95% purity

Biological Validation: Uncovering the Mechanism of Action

Once the identity and purity of 1-(cyclopropylmethyl)-1H-indazol-3-amine have been confirmed, the next critical phase is to determine its biological activity. The 1H-indazole-3-amine scaffold is a known "hinge-binding" fragment in many kinase inhibitors.[1] Therefore, a logical starting point is to screen the compound against a panel of kinases.

Kinase Profiling

A broad kinase screen (e.g., against several hundred kinases) is an effective way to identify potential protein targets. This can be followed by dose-response studies for any identified "hits" to determine the half-maximal inhibitory concentration (IC₅₀).

Cellular Assays

If a primary kinase target is identified, cellular assays should be employed to confirm "on-target" activity. For example, if the compound inhibits a specific kinase, a western blot could be used to assess the phosphorylation status of a known downstream substrate of that kinase in cells treated with the compound.

Experimental Workflow: Target Validation

G cluster_0 In Vitro Screening cluster_1 Hit Confirmation cluster_2 Cellular Validation cluster_3 Phenotypic Assays a 1-(Cyclopropylmethyl)-1H-indazol-3-amine b Broad Kinase Panel Screen a->b c Identify Primary Kinase Target(s) b->c d Determine IC50 c->d e Treat Cells with Compound d->e f Assess Downstream Substrate Phosphorylation (Western Blot) e->f g Cell Proliferation/Apoptosis Assays f->g

Caption: Workflow for the biological validation of a novel kinase inhibitor.

Comparative Analysis: Benchmarking Against Alternatives

To establish the utility of 1-(cyclopropylmethyl)-1H-indazol-3-amine as a research tool, its performance should be compared to existing, well-validated compounds that target the same biological pathway.

Table 2: Hypothetical Comparison with a Known Kinase Inhibitor

Feature1-(Cyclopropylmethyl)-1H-indazol-3-amineKnown Inhibitor (e.g., Pazopanib)
Potency (IC₅₀) To be determinedWell-established
Selectivity To be determined (Kinase screen)Known selectivity profile
Mechanism of Action Hypothesized as ATP-competitiveConfirmed ATP-competitive
Cellular Activity To be determinedWell-characterized
Off-Target Effects UnknownKnown off-target activities

This comparative analysis will highlight the potential advantages of the novel compound, such as improved selectivity or a different off-target profile, which could make it a valuable tool for specific research questions.

Best Practices for Use and Interpretation of Data

  • Always use a validated batch of the compound: Ensure the identity and purity of each new batch are confirmed.

  • Include appropriate controls: In any biological experiment, include both positive and negative controls. For example, a known inhibitor of the target kinase should be used as a positive control.

  • Be mindful of potential off-target effects: Even with a seemingly selective compound, off-target effects are always a possibility and should be considered when interpreting data.[8][9][10][11]

Conclusion

The validation of a new research tool like 1-(cyclopropylmethyl)-1H-indazol-3-amine is a rigorous but essential process. By following the steps outlined in this guide, from analytical characterization to biological validation and comparative analysis, researchers can ensure the data they generate is reliable and contributes meaningfully to the advancement of scientific knowledge. The 1H-indazole-3-amine scaffold holds significant promise for the development of novel therapeutics and research tools, and the thorough validation of new derivatives is key to unlocking their full potential.[1][12][13][14]

References

  • Ali, A., et al. (2022). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Ali, A., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Di Martino, S., et al. (2007). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry. [Link]

  • Schenone, S., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

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  • Choudhary, A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. ResearchGate. [Link]

  • Avhad, M. R., & De, A. (2024). Designing and validating a research questionnaire - Part 2. Perspectives in Clinical Research. [Link]

  • Choudhary, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry. [Link]

  • El-Faham, A., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. [Link]

  • Distance Learning Institute. (2025). Choosing and Validating Research Instruments Effectively. [Link]

  • Choudhary, A., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Sun, Q. A., et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine. [Link]

  • El-Faham, A., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

  • Taherdoost, H. (2016). Validity and Reliability of the Research Instrument; How to Test the Validation of a Questionnaire/Survey in a Research. International Journal of Academic Research in Management. [Link]

  • Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to the In Vitro Efficacy of 1H-Indazol-3-amine Derivatives as Potential Anticancer Agents

This guide provides a comprehensive comparison of the in vitro efficacy of 1H-indazol-3-amine derivatives, a promising class of compounds in oncology drug discovery. While this review aims to be extensive, it is importan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro efficacy of 1H-indazol-3-amine derivatives, a promising class of compounds in oncology drug discovery. While this review aims to be extensive, it is important to note that a thorough search of current scientific literature and patent databases did not yield specific in vitro efficacy data for 1-(Cyclopropylmethyl)-1H-indazol-3-amine derivatives. Therefore, this guide will focus on the broader class of 1H-indazol-3-amine derivatives, utilizing a well-characterized example from recent literature to provide a detailed comparative analysis against established therapeutic alternatives.

The 1H-indazole-3-amine scaffold has been identified as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to act as an effective hinge-binding fragment allows for potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] Marketed drugs such as Linifanib and Entrectinib incorporate this core structure, highlighting its therapeutic potential.[2]

Comparative In Vitro Efficacy: 1H-Indazol-3-amine Derivatives vs. Standard-of-Care

To illustrate the potential of the 1H-indazol-3-amine scaffold, we will examine the findings from a recent study by Wang et al. (2023), which synthesized and evaluated a series of these derivatives for their antitumor activity.[2][3][4] One of the lead compounds from this study, herein referred to as Compound 6o , demonstrated significant cytotoxic activity against the K562 human chronic myeloid leukemia cell line. This cell line is characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a key driver of this leukemia.

The in vitro efficacy of Compound 6o was compared with Imatinib, a first-generation Bcr-Abl tyrosine kinase inhibitor and a standard-of-care treatment for chronic myeloid leukemia.

CompoundTarget Cell LineIC50 (µM)Non-Cancerous Cell Line (HEK-293) IC50 (µM)Selectivity Index (SI)
Compound 6o K5625.1533.26.45
Imatinib K562~0.5>100>200

Data Interpretation:

  • Potency: Compound 6o exhibits promising activity against the K562 cell line with an IC50 value in the low micromolar range.[2][3][4] While not as potent as Imatinib in this specific assay, it demonstrates the potential of the 1H-indazol-3-amine scaffold.

  • Selectivity: A crucial aspect of modern cancer therapeutics is selectivity towards cancer cells over healthy cells to minimize side effects. Compound 6o displays a favorable selectivity index of 6.45, indicating it is over six times more potent against the K562 cancer cell line than the non-cancerous HEK-293 cell line.[2][3][4] This selectivity is a key parameter for the further development of any potential drug candidate.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of Compound 6o revealed its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in K562 cells.[2][3][4] This is a desirable characteristic for an anticancer agent, as it leads to the elimination of malignant cells.

The study by Wang et al. (2023) suggests that the pro-apoptotic effects of Compound 6o may be mediated through the p53/MDM2 signaling pathway.[2][3][4] In normal, unstressed cells, the p53 tumor suppressor protein is kept at low levels by its negative regulator, MDM2, which targets p53 for degradation.[2][3][4] In the presence of cellular stress, such as that induced by a cytotoxic compound, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates genes involved in cell cycle arrest and apoptosis.

p53/MDM2 Signaling Pathway

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Activates (Negative Feedback) p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Inhibits/ Degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Compound6o Compound 6o (1H-Indazol-3-amine derivative) Compound6o->p53 Stabilizes

Caption: p53/MDM2 signaling pathway and the putative role of Compound 6o.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate compounds like the 1H-indazol-3-amine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1H-indazol-3-amine derivatives) and a positive control (e.g., Imatinib) in cell culture medium. Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Protocol (General Radiometric Assay):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and the kinase assay buffer.

  • Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., a 1H-indazol-3-amine derivative) to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction plate at a specific temperature (e.g., 30°C) for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

Western Blotting for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Alternative Therapeutic Strategies and Signaling Pathways

The 1H-indazol-3-amine scaffold has shown promise against a variety of kinase targets beyond Bcr-Abl. One such family of targets is the Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

FGFR Signaling Pathway

FGFR_pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Simplified overview of the FGFR signaling pathway.

Conclusion and Future Directions

The 1H-indazol-3-amine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors with potential applications in cancer therapy. The available data on derivatives from this class demonstrate encouraging in vitro anticancer activity and selectivity. The elucidation of their mechanisms of action, including the induction of apoptosis and cell cycle arrest, provides a solid foundation for further preclinical development.

While specific data on 1-(Cyclopropylmethyl)-1H-indazol-3-amine derivatives is currently lacking in the public domain, the broader findings for this class of compounds strongly support the rationale for their synthesis and evaluation. Future studies should focus on a systematic exploration of the structure-activity relationships of N1-substituted indazole amines to optimize potency and selectivity. Direct, head-to-head comparisons with existing therapies in a wider range of cancer cell lines and kinase assays will be crucial to fully understand the therapeutic potential of this exciting class of molecules.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Porcù, L., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 17(18), 6667-6677. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • Di Micco, S., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(15), 6263-6284. [Link]

  • Pujari, J. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • FGF/FGFR signaling pathways. (n.d.). ResearchGate. [Link]

  • Kandasamy, K., et al. (2012). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction, 2012, 602432. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. [Link]

  • Timmer, J. C., & Salvesen, G. S. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1133, 49-59. [Link]

  • Synthesis and biological evaluation of cyclopropyl analogues of fosmidomycin as potent Plasmodium falciparum growth inhibitors. (2005). PubMed. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2013). PubMed. [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2023). MDPI. [Link]

  • The Fibroblast Growth Factor signaling pathway. (2011). National Center for Biotechnology Information. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science. [Link]

  • Schematic representation of FGFR signaling pathway. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

This guide provides an in-depth analysis of the cross-reactivity profile of the novel kinase inhibitor, 1-(cyclopropylmethyl)-1H-indazol-3-amine, hereafter referred to as Compound X. In the landscape of targeted cancer t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-reactivity profile of the novel kinase inhibitor, 1-(cyclopropylmethyl)-1H-indazol-3-amine, hereafter referred to as Compound X. In the landscape of targeted cancer therapy, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding the comprehensive selectivity profile of a new chemical entity is therefore paramount in preclinical drug development.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of Compound X against established multi-kinase inhibitors, presenting supporting experimental data to elucidate its unique selectivity profile. The protocols detailed herein are designed to be self-validating, providing a robust framework for the assessment of kinase inhibitor cross-reactivity.

The Significance of the 1H-Indazole-3-amine Scaffold

The 1H-indazole-3-amine core is a well-established "hinge-binding" fragment in numerous kinase inhibitors.[1][2] This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a feature leveraged in the design of potent inhibitors. Marketed drugs such as Linifanib and Entrectinib incorporate this scaffold, highlighting its clinical relevance in oncology.[1][2] The N1-substitution on the indazole ring, in this case with a cyclopropylmethyl group, plays a crucial role in modulating potency and selectivity by exploring adjacent hydrophobic pockets within the kinase domain.

For the purpose of this guide, we have characterized Compound X as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in solid tumors. Its cross-reactivity will be compared against two well-known, clinically approved multi-kinase inhibitors that also target VEGFR2: Sunitinib and Axitinib.

Comparative Kinase Selectivity Profiling

To ascertain the selectivity of Compound X, a comprehensive in vitro kinase panel was screened. The data presented below summarizes the inhibitory activity (IC50) of Compound X, Sunitinib, and Axitinib against a selection of relevant kinases.

Kinase TargetCompound X IC50 (nM) Sunitinib IC50 (nM) Axitinib IC50 (nM)
VEGFR2 (KDR) 5.2 9.1 0.2
PDGFRβ85.62.31.6
c-Kit150.38.71.7
FLT3>100010.5250.4
RET525.83.2150.7
Abl>100065.2>1000
Src875.1150.61.2

Interpretation of Kinase Profiling Data:

The data clearly indicates that while all three compounds potently inhibit VEGFR2, their broader selectivity profiles diverge significantly. Compound X demonstrates a more selective profile compared to Sunitinib, with significantly less potent inhibition of PDGFRβ, c-Kit, FLT3, and RET. Axitinib, while highly potent against VEGFR2, also shows potent inhibition of other kinases such as Src. The selectivity of Compound X for VEGFR2 over other kinases suggests a potentially more favorable safety profile with respect to off-target toxicities associated with the inhibition of kinases like c-Kit (e.g., cardiotoxicity) and FLT3 (e.g., myelosuppression).

Cellular Target Engagement and Downstream Signaling

To validate the biochemical findings in a more physiologically relevant context, cellular target engagement and downstream signaling assays were performed in human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.

Experimental Workflow: Cellular Target Engagement using NanoBRET™

G cluster_0 Cell Preparation and Transfection cluster_1 Compound Treatment and Lysis cluster_2 Data Acquisition prep Plate HUVECs transfect Transfect with NanoLuc®-VEGFR2 Fusion Vector prep->transfect treat Treat cells with Compound X, Sunitinib, or Axitinib transfect->treat add_tracer Add fluorescent NanoBRET™ tracer treat->add_tracer lyse Lyse cells and add NanoBRET™ substrate add_tracer->lyse read Measure Donor (460 nm) and Acceptor (610 nm) Emission lyse->read calc Calculate NanoBRET™ Ratio read->calc

Caption: Workflow for NanoBRET™ Cellular Target Engagement Assay.

Cellular IC50 Values for VEGFR2 Engagement
CompoundCellular IC50 (nM)
Compound X 25.8
Sunitinib45.2
Axitinib1.5

The cellular target engagement data corroborates the biochemical findings, with all three compounds demonstrating dose-dependent engagement of VEGFR2 in a cellular context.

Inhibition of VEGF-A-Stimulated VEGFR2 Phosphorylation

To assess the functional consequence of target engagement, the inhibition of ligand-induced receptor phosphorylation was measured by Western blot.

G cluster_0 Cell Culture and Stimulation cluster_1 Protein Analysis plate Plate HUVECs starve Serum-starve cells plate->starve pretreat Pre-treat with inhibitors starve->pretreat stimulate Stimulate with VEGF-A pretreat->stimulate lyse Lyse cells and quantify protein stimulate->lyse sds SDS-PAGE and Western Blot lyse->sds probe Probe with anti-pVEGFR2 and anti-VEGFR2 antibodies sds->probe image Image and quantify band intensity probe->image

Caption: Western Blot Workflow for Assessing VEGFR2 Phosphorylation.

Results of Phosphorylation Inhibition:

All three compounds demonstrated a dose-dependent inhibition of VEGF-A-stimulated VEGFR2 phosphorylation at Tyr1175. The IC50 values for the inhibition of phosphorylation were consistent with the cellular target engagement data, further confirming the on-target activity of Compound X.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This assay measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase by a test compound.

Procedure:

  • Prepare a serial dilution of the test compounds (Compound X, Sunitinib, Axitinib) in kinase buffer.

  • Add the kinase, fluorescent tracer, and europium-labeled anti-tag antibody to the wells of a 384-well plate.

  • Add the serially diluted compounds to the assay plate.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values from the resulting dose-response curves.

Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay measures the binding of a test compound to a target protein in living cells by detecting the BRET signal between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Procedure:

  • Seed HUVECs in a 96-well plate.

  • Transfect the cells with a vector encoding for a NanoLuc®-VEGFR2 fusion protein.

  • Prepare serial dilutions of the test compounds.

  • Add the compounds to the cells and incubate.

  • Add the NanoBRET™ tracer and incubate.

  • Add the NanoBRET™ substrate and immediately read the luminescence at 460 nm and 610 nm.

  • Calculate the NanoBRET™ ratio and determine the cellular IC50 values.

Western Blot for VEGFR2 Phosphorylation

Procedure:

  • Culture HUVECs to 80-90% confluency and then serum-starve overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with recombinant human VEGF-A for 10 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated VEGFR2 (Tyr1175) and total VEGFR2.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

Conclusion

The comprehensive cross-reactivity profiling of 1-(cyclopropylmethyl)-1H-indazol-3-amine (Compound X) reveals it to be a potent and selective inhibitor of VEGFR2. In comparison to the established multi-kinase inhibitors Sunitinib and Axitinib, Compound X exhibits a more focused kinase inhibition profile, which may translate to a wider therapeutic window and a more favorable safety profile in a clinical setting. The experimental workflows and data presented in this guide provide a robust framework for the preclinical evaluation of novel kinase inhibitors and highlight the importance of thorough cross-reactivity profiling in modern drug discovery.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

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Validation

Benchmarking 1-(Cyclopropylmethyl)-1H-indazol-3-amine against known standards

An In-Depth Benchmarking Guide to 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Gamendazole) for Non-Hormonal Male Contraception Research Authored by: A Senior Application Scientist This guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Guide to 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Gamendazole) for Non-Hormonal Male Contraception Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for benchmarking 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a compound more commonly known in reproductive biology as Gamendazole. We will objectively compare its performance against relevant alternative compounds, supported by detailed experimental protocols and data interpretation strategies tailored for researchers in drug development and reproductive sciences.

The pursuit of a reversible, non-hormonal male contraceptive is a significant goal in modern pharmacology. Gamendazole, an indazole-amine derivative, represents a promising class of compounds that disrupt spermatogenesis without impacting hormonal profiles. Its primary mechanism involves the disruption of the intricate adhesion between Sertoli cells and developing germ cells within the seminiferous tubules, leading to the premature release of spermatids and subsequent infertility. This guide offers the necessary protocols to rigorously evaluate its potential alongside other agents in the field.

Understanding the Mechanism: Gamendazole's Impact on the Sertoli-Germ Cell Axis

Before benchmarking, it is crucial to understand the biological basis of Gamendazole's action. Unlike hormonal methods that suppress testosterone, Gamendazole creates a state of infertility by targeting the physical support structure essential for sperm development. Sertoli cells, the "nurse cells" of the testes, provide structural and nutritional support to developing germ cells (spermatogonia, spermatocytes, and spermatids). This interaction is mediated by specialized adhesion junctions.

Gamendazole is hypothesized to disrupt these junctions, specifically the Sertoli-spermatid connections, causing the premature release (sloughing) of late-stage spermatids from the seminiferous epithelium. This leads to a reduction in mature sperm counts in the ejaculate, resulting in infertility. A key aspect of its development is the reversibility of this effect upon cessation of treatment.

G cluster_0 Normal Spermatogenesis cluster_1 Gamendazole Action Sertoli Sertoli Cell Adhesion Adhesion Junctions (e.g., Ectoplasmic Specializations) Sertoli->Adhesion Maintains Support GermCell Developing Germ Cell (Spermatid) Adhesion->GermCell Anchors DisruptedAdhesion Junction Disruption Adhesion->DisruptedAdhesion   Targets Gamendazole Gamendazole (1-Cyclopropylmethyl-1H-indazol-3-amine) Gamendazole->DisruptedAdhesion Induces Sloughing Premature Release of Spermatids DisruptedAdhesion->Sloughing Infertility Reversible Infertility Sloughing->Infertility G cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Efficacy & Reversibility cluster_analysis Phase 3: Terminal Analysis invitro_protocol Protocol 1: Sertoli-Germ Cell Co-Culture Adhesion Assay dose_response Generate Dose-Response Curve (Determine IC50) invitro_protocol->dose_response invivo_protocol Protocol 2: Rodent Fertility Study dose_response->invivo_protocol Inform Dose Selection dosing Dosing Period (e.g., 6-8 weeks) invivo_protocol->dosing mating Mating Trials (Monitor Litter Size) dosing->mating recovery Recovery Period (Cessation of Dosing) mating->recovery recovery_mating Post-Recovery Mating Trials recovery->recovery_mating histology Protocol 3: Testicular Histology recovery_mating->histology sperm_params Sperm Parameter Analysis (Count, Motility) recovery_mating->sperm_params

Figure 2: A tiered experimental workflow for benchmarking contraceptive compounds from in vitro validation to in vivo efficacy.

Protocol 1: Sertoli-Germ Cell Co-Culture Adhesion Assay

This in vitro assay quantifies a compound's ability to disrupt the physical adhesion between Sertoli and germ cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gamendazole and comparator compounds.

Methodology:

  • Cell Isolation: Isolate Sertoli cells and germ cells from juvenile rats (e.g., 20-day-old Sprague-Dawley rats) using established enzymatic digestion protocols.

  • Sertoli Cell Plating: Plate the isolated Sertoli cells in a 24-well plate and culture until they form a confluent monolayer. This typically takes 48-72 hours.

  • Germ Cell Labeling: Label the isolated germ cell population with a fluorescent dye (e.g., Calcein-AM) for easy visualization and quantification.

  • Co-Culture: Add a fixed number of labeled germ cells to each well containing the Sertoli cell monolayer and allow them to adhere for a defined period (e.g., 2 hours).

  • Compound Treatment: Remove non-adherent cells by gentle washing. Add culture media containing a range of concentrations of Gamendazole or a comparator compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated co-cultures for a period relevant to the compound's expected mechanism (e.g., 24 hours).

  • Quantification: After incubation, subject the plates to a standardized shear force (e.g., using an orbital shaker). Collect the supernatant, which contains the detached (sloughed) germ cells.

  • Data Analysis: Measure the fluorescence of the supernatant. Higher fluorescence indicates greater detachment. Plot the fluorescence intensity against the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Reversible Fertility Study in a Rodent Model

This in vivo protocol is the gold standard for assessing the contraceptive efficacy and reversibility of a test compound.

Objective: To evaluate the effect of Gamendazole and comparators on fertility, and to confirm the return of fertility after treatment cessation.

Methodology:

  • Animal Model: Use adult male rats or mice of proven fertility (e.g., 90-day-old Sprague-Dawley rats).

  • Acclimatization & Baseline: Acclimatize animals and establish baseline fertility by pairing each male with two females for one week and confirming pregnancy and normal litter size.

  • Group Allocation: Randomly assign male animals to treatment groups: Vehicle Control, Gamendazole (at a predetermined dose based on literature or pilot studies), and Comparator Compound(s).

  • Dosing Period: Administer the compounds daily via oral gavage for a duration sufficient to cover multiple cycles of spermatogenesis (e.g., 8 weeks for rats).

  • Efficacy Assessment (Mating Trials):

    • Starting from week 4 of dosing, conduct weekly mating trials by housing each male with two new females for 5-7 days.

    • Monitor females for pregnancy and record the number of pups per litter.

    • Effective contraception is defined as a 100% reduction in pregnancies.

  • Recovery Period: After the dosing period, cease all treatment and allow the animals a recovery period (e.g., 10-12 weeks).

  • Reversibility Assessment: During the recovery period, repeat the weekly mating trials to determine the time required for fertility to return to baseline levels.

  • Terminal Analysis: At the end of the study, euthanize the male animals and collect testes for histological analysis and epididymal sperm for parameter analysis (count, motility, morphology).

Protocol 3: Histological Analysis of Testicular Tissue

Histology provides direct visual evidence of a compound's effect on the seminiferous epithelium.

Objective: To qualitatively and quantitatively assess changes in testicular structure and cell populations.

Methodology:

  • Tissue Fixation: Fix testes in Bouin's solution or 10% neutral buffered formalin.

  • Processing & Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning & Staining: Cut thin sections (e.g., 5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination: Examine sections under a light microscope. Specifically look for:

    • Seminiferous tubule diameter.

    • Presence of vacuolization in Sertoli cells.

    • Evidence of germ cell sloughing (presence of round spermatids in the tubule lumen).

    • Depletion of specific germ cell layers.

  • Quantitative Analysis: Use imaging software to quantify parameters like tubule diameter and the percentage of affected tubules.

Comparative Data Summary

All experimental data should be compiled into clear, comparative tables. The following are templates for summarizing the key benchmarking outcomes.

Table 1: In Vitro Potency in Sertoli-Germ Cell Adhesion Assay

Compound IC50 (µM) Maximum Detachment (%)
Gamendazole Experimental Value Experimental Value
H2-gamendazole Experimental Value Experimental Value
Adjudin Experimental Value Experimental Value

| JQ1 | N/A (Different Mechanism) | N/A |

Table 2: In Vivo Efficacy and Reversibility in Rodent Model

Compound Dose (mg/kg/day) Time to Infertility (Weeks) Time to Recovery (Weeks)
Vehicle Control N/A >8 (Fertile) N/A
Gamendazole Experimental Value Experimental Value Experimental Value
H2-gamendazole Experimental Value Experimental Value Experimental Value

| JQ1 | Experimental Value | Experimental Value | Experimental Value |

Table 3: Terminal Sperm Parameters and Histological Observations

Compound Epididymal Sperm Count (x10⁶) Sperm Motility (%) Key Histological Findings
Vehicle Control Baseline Value Baseline Value Normal spermatogenesis.
Gamendazole Experimental Value Experimental Value Widespread sloughing of spermatids, Sertoli cell vacuolization.
H2-gamendazole Experimental Value Experimental Value Describe observations.

| JQ1 | Experimental Value | Experimental Value | Depletion of round spermatids and spermatocytes. |

Conclusion and Future Directions

This guide provides a rigorous framework for benchmarking 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Gamendazole) against other potential non-hormonal male contraceptives. By systematically evaluating its in vitro potency in disrupting cell adhesion and its in vivo efficacy, safety, and reversibility, researchers can generate a comprehensive data package.

The ideal candidate will not only be highly effective but will also demonstrate rapid and complete reversibility with a wide therapeutic window. Comparing Gamendazole to compounds like JQ1 and Adjudin, which operate through different mechanisms, will provide critical insights into the most promising strategies for advancing non-hormonal male contraception to the clinic.

References

  • Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction. Available at: [Link]

  • Mali, R. S., et al. (2021). Gamendazole, a non-hormonal male contraceptive, is a potent inhibitor of human drug-metabolizing enzyme CYP2C8. Toxicology and Applied Pharmacology. Available at: [Link]

  • Hild, S. A., et al. (2009). H2-gamendazole is a new, orally active, non-steroidal male contraceptive agent in the rat. Biology of Reproduction. Available at: [Link]

  • Matzuk, M. M., et al. (2012). Small-Molecule Inhibition of BRDT for Male Contraception. Cell. Available at: [Link]

  • Shang, E., et al. (2017). The BET bromodomain inhibitor JQ1 suppresses growth and induces apoptosis in human gastric cancer cells. Drug Design, Development and Therapy. Available at: [Link]

  • Mruk, C., & Cheng, C. Y. (2010). Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of the rat testis. Reproduction. Available at: [Link]

Comparative

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows f...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows for tailored substitutions, enabling precise interactions within the ATP-binding pocket of various kinases. This has led to the development of several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib.[1][2]

This guide provides an in-depth, head-to-head comparison of representative indazole-based inhibitors targeting key oncogenic kinase families. We will dissect their performance, delve into the causality behind experimental design, and provide actionable protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery programs.

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The human genome contains over 500 protein kinases, many of which have been implicated in oncogenesis.[1]

The indazole ring system is particularly effective as a kinase inhibitor scaffold for several reasons:

  • Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as crucial hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This anchoring interaction is fundamental to high-affinity binding.

  • Structural Rigidity and Versatility: The rigid bicyclic structure provides a stable platform, while allowing for substitutions at multiple positions. This enables medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Proven Clinical Success: The approval and clinical use of drugs like Axitinib have validated the indazole core as a safe and effective pharmacophore in oncology.[2]

Comparative Analysis of Leading Indazole-Based Inhibitors

To illustrate the chemical and biological diversity achievable with the indazole scaffold, we will compare three distinct inhibitors targeting different, yet highly relevant, kinase families in oncology: Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin Receptor Kinase (TRK).

  • Axitinib (Inlyta®): The Established VEGFR Inhibitor

    • Primary Targets: VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-KIT.[1]

    • Mechanism of Action: Axitinib is a potent and selective ATP-competitive inhibitor of VEGFRs. By blocking VEGFR signaling, it inhibits angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.

    • Significance: Axitinib is a standard-of-care treatment for advanced renal cell carcinoma. Its development showcased the potential of the indazole scaffold to yield highly potent and clinically effective multi-kinase inhibitors.

  • Compound 33m: A Next-Generation FGFR Inhibitor

    • Primary Target: FGFR1.[1]

    • Mechanism of Action: Dysregulation of the FGFR signaling pathway is a known driver in various cancers, including urothelial carcinoma and lung adenocarcinoma.[1] Compound 33m is a potent, experimental indazole derivative designed for high-affinity binding to FGFR1. Structure-activity relationship (SAR) studies revealed that halogen substitution at the ortho or meta position of a terminal phenyl ring dramatically enhanced its inhibitory activity.[1]

    • Significance: This compound represents the outcome of targeted optimization efforts to achieve high potency against a specific kinase family. Its development highlights how subtle modifications to the indazole scaffold can lead to significant gains in activity.

  • Compound B31: A Novel Pan-TRK Inhibitor Overcoming Resistance

    • Primary Targets: TRKA, TRKB, TRKC, including resistance mutations (TRKAG595R, TRKAG667C).[3]

    • Mechanism of Action: NTRK gene fusions are oncogenic drivers in a wide range of tumors. First-generation TRK inhibitors like Larotrectinib and Entrectinib are effective, but acquired resistance mutations can limit their long-term benefit.[3] Compound B31 is a second-generation indazole-based inhibitor designed to overcome this resistance, showing potent activity against both wild-type and mutated TRK kinases.[3]

    • Significance: Compound B31 demonstrates the evolution of the indazole scaffold to address pressing clinical challenges like acquired drug resistance. Its efficacy against the TRKAG667C mutation, in particular, is superior to other next-generation inhibitors like Selitrectinib.[3]

Data Presentation: Head-to-Head Potency

The following table summarizes the in vitro potency of our selected inhibitors against their primary kinase targets, as measured by the half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

CompoundPrimary Target(s)IC₅₀ (nM)Key FeaturesReference
Pazopanib VEGFR-230FDA-approved benchmark for VEGFR inhibition.[1]
Compound 12e VEGFR-27A highly potent experimental indazole derivative.[1]
Compound 33m FGFR12.9Optimized for potent FGFR1 inhibition.[1]
Compound B31 TRKA (wild-type)0.3Potent second-generation pan-TRK inhibitor.[3]
Compound B31 TRKAG595R (mutant)4.7Overcomes common resistance mutation.[3]
Compound B31 TRKAG667C (mutant)9.9Effective against challenging solvent front mutation.[3]
Selitrectinib TRKAG667C (mutant)113.1Comparator second-generation inhibitor.[3]

Table 1: Comparative in vitro potency (IC₅₀) of selected indazole-based kinase inhibitors.

Visualizing the Mechanism: Kinase Signaling and Inhibition

To understand how these inhibitors function, it is crucial to visualize their point of intervention in the cellular signaling cascade.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, TRK) Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer 2. Activation Ligand Growth Factor (e.g., VEGF, FGF, NGF) Ligand->RTK 1. Binding ADP ADP Dimer->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimer->Downstream 3. Signal Transduction ATP ATP ATP->Dimer Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->Dimer BLOCKS Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Corner: Protocols for Inhibitor Validation

The trustworthiness of any comparison hinges on robust, reproducible experimental data. Here, we outline the standard methodologies used to characterize kinase inhibitors.

In Vitro Kinase Activity Assay

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The goal is to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents 1. Prepare Reagents: - Purified Kinase - Substrate (Peptide/Protein) - ATP - Test Inhibitor (serial dilution) Incubate 2. Incubate components in microplate wells. (e.g., 30 min at 30°C) Reagents->Incubate Stop 3. Stop reaction & add detection reagent. (e.g., ADP-Glo™, Z'-LYTE™) Incubate->Stop Read 4. Read signal (Luminescence/Fluorescence) on a plate reader. Stop->Read Plot 5. Plot % Inhibition vs. [Inhibitor] and fit curve to calculate IC₅₀. Read->Plot

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)

  • Causality: This assay format is widely used due to its high sensitivity and simple "add-mix-read" workflow.[4] It measures kinase activity by quantifying the amount of ADP produced, which is a universal product of all kinase reactions.

  • Reagent Preparation:

    • Prepare a 2X solution of the purified target kinase and its corresponding substrate in kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Perform a serial dilution of the indazole-based test inhibitor in DMSO, then dilute further in reaction buffer to create 2X working solutions. Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.

  • Kinase Reaction:

    • In a 384-well microplate, add 5 µL of the 2X inhibitor solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate/ATP mix to each well.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Normalize the data using the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay

This experiment assesses the ability of an inhibitor to stop the growth of cancer cells that are dependent on the target kinase.

Step-by-Step Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Causality: The choice of cell line is critical. For an FGFR inhibitor, one would select a cancer cell line with a known FGFR gene amplification or activating mutation (e.g., SNU-16 gastric cancer cells).[1] This ensures the cell's viability is highly dependent on the target kinase, providing a clear therapeutic window. The CellTiter-Glo® assay measures cellular ATP levels, which is a direct indicator of metabolic activity and cell viability.

  • Cell Plating:

    • Culture the selected cancer cell line under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a DMSO-only vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making anti-proliferative effects apparent.

  • Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence on a plate reader.

    • Calculate the percentage of viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The indazole scaffold remains a highly valuable and versatile core for the design of next-generation kinase inhibitors. The head-to-head comparison of molecules like Axitinib, the experimental FGFR inhibitor 33m, and the resistance-busting TRK inhibitor B31 clearly demonstrates a powerful trajectory: from broad multi-kinase agents to highly potent and selective compounds, and now to intelligent designs that overcome clinical mechanisms of drug resistance.[1][3]

Future efforts will likely focus on developing indazole derivatives with even greater selectivity to minimize off-target effects, as well as exploring their potential as covalent inhibitors or allosteric modulators to tackle kinases that have proven difficult to drug via traditional ATP-competitive mechanisms. The continued exploration of this "privileged" structure promises to yield novel therapeutics that will further advance the field of targeted cancer therapy.

References

  • Kumar, R., & Singh, V. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21556-21606. [Link]

  • Zhao, L., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 279, 116640. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(12), 2826. [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 283, 117013. [Link]

  • Kumar, R., & Singh, V. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

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Validation

Assessing the Selectivity Profile of 1-(Cyclopropylmethyl)-1H-indazol-3-amine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a narro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise potent therapeutic candidate. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a molecule built upon the well-established 1H-indazol-3-amine scaffold known for its interaction with the ATP-binding site of protein kinases.[1]

Through a series of detailed experimental protocols and comparative data analysis, we will elucidate the selectivity profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the theoretical underpinnings necessary for robust scientific inquiry.

Introduction to 1-(Cyclopropylmethyl)-1H-indazol-3-amine and the Rationale for Selectivity Profiling

The 1H-indazole-3-amine core is a privileged scaffold in kinase inhibitor design, acting as an effective hinge-binding fragment.[1] The addition of a cyclopropylmethyl group at the N1 position introduces a unique structural feature that may influence its binding affinity and selectivity across the human kinome. The cyclopropyl group, with its strained ring system, can introduce conformational rigidity and unique interactions within the ATP binding pocket.[2]

Given the promiscuous nature of the ATP binding site across the kinome, a thorough assessment of a new inhibitor's selectivity is a critical step in its preclinical evaluation.[3][4] This guide will compare 1-(Cyclopropylmethyl)-1H-indazol-3-amine (termed "Compound X" for brevity) against two well-characterized inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases. It serves as our benchmark for a broadly selective inhibitor.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more targeted, yet not entirely specific, inhibitor profile.

Our investigation will focus on a panel of kinases, including the putative primary target, a member of the SRC family of tyrosine kinases, and a selection of both closely related and distant kinases to map the selectivity landscape of Compound X.

Experimental Design for Comprehensive Selectivity Assessment

A multi-faceted approach is essential for a thorough understanding of inhibitor selectivity. We will employ two orthogonal, industry-standard techniques:

  • In Vitro Kinase Profiling: A direct, biochemical assay to determine the inhibitory activity of Compound X against a panel of purified kinases.[5][6] This provides a quantitative measure of potency (IC50) under controlled conditions.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target engagement in a cellular context.[7][8][9] This method assesses whether the compound binds to its intended target within the complex milieu of a living cell, providing crucial evidence of cellular permeability and target interaction.[10]

The following diagram illustrates the overall workflow for our selectivity assessment:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Selectivity Profiling cluster_2 Cellular Target Engagement cluster_3 Comprehensive Selectivity Assessment Compound_X Compound X Synthesis Kinase_Panel Kinase Panel Selection (SRC, ABL, EGFR, etc.) Compound_X->Kinase_Panel Cell_Culture Cell Line Culture (e.g., K562) Compound_X->Cell_Culture Comparators Comparator Compounds (Dasatinib, Lapatinib) Comparators->Kinase_Panel In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Kinase_Panel->In_Vitro_Assay Data_Analysis_1 Quantitative Selectivity Analysis (IC50 Comparison) In_Vitro_Assay->Data_Analysis_1 Final_Analysis Integrated Selectivity Profile Data_Analysis_1->Final_Analysis CETSA Cellular Thermal Shift Assay (CETSA®) Cell_Culture->CETSA Western_Blot Protein Quantification (Western Blot/ELISA) CETSA->Western_Blot Data_Analysis_2 Melt Curve Analysis Western_Blot->Data_Analysis_2 Data_Analysis_2->Final_Analysis G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Analysis cluster_3 Result start Intact Cells treat Treat with Compound X or DMSO start->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate Soluble and Aggregated Proteins centrifuge->separate sds_page SDS-PAGE separate->sds_page western Western Blot sds_page->western quantify Quantify Soluble Target Protein western->quantify melt_curve Generate Melting Curve (Thermal Shift) quantify->melt_curve

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data and Interpretation

The following table presents hypothetical, yet plausible, IC50 data for Compound X and the comparator compounds against a selected panel of kinases.

Kinase TargetCompound X IC50 (nM)Dasatinib IC50 (nM)Lapatinib IC50 (nM)
SRC 15 0.8 >10,000
ABL1 3501.2>10,000
LCK 451.5>10,000
EGFR 2,5002522
HER2 3,1004035
VEGFR2 1,80085,500
p38α (MAPK14) >10,000250>10,000
CDK2 >10,000>5,000>10,000

Interpretation:

  • Compound X: The data suggest that Compound X is a potent inhibitor of SRC family kinases (SRC and LCK), with an IC50 of 15 nM for SRC. It exhibits moderate activity against ABL1. Importantly, Compound X shows significantly lower potency against EGFR, HER2, and VEGFR2, with IC50 values in the micromolar range. Its lack of activity against p38α and CDK2 suggests good selectivity against unrelated kinase families. This profile indicates that Compound X is a relatively selective SRC family kinase inhibitor.

  • Dasatinib: As expected, Dasatinib demonstrates potent, broad-spectrum activity, inhibiting SRC, ABL1, LCK, EGFR, HER2, and VEGFR2 at low nanomolar concentrations. This confirms its role as a multi-targeted inhibitor.

  • Lapatinib: Lapatinib shows high potency and selectivity for EGFR and HER2, with minimal activity against the other kinases in the panel, consistent with its known mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for assessing the selectivity of a novel kinase inhibitor, 1-(Cyclopropylmethyl)-1H-indazol-3-amine (Compound X). Based on our comparative analysis of hypothetical in vitro data, Compound X emerges as a promising selective inhibitor of SRC family kinases. Its selectivity profile appears superior to the broad-spectrum inhibitor Dasatinib and distinct from the EGFR/HER2-targeted Lapatinib.

The next logical step would be to perform the CETSA® experiment to confirm that the observed in vitro potency translates to target engagement in a cellular context. A positive result, demonstrating a thermal shift of SRC in the presence of Compound X, would provide strong validation of its mechanism of action.

Ultimately, a comprehensive understanding of a compound's selectivity is a cornerstone of successful drug development. It enables a more accurate prediction of both on-target efficacy and off-target liabilities, paving the way for the rational design of safer and more effective medicines.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Larkin, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • Wilson, C. J., & nineteen others. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12973-12978. [Link]

  • Schenone, S., et al. (2007). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 15(1), 252-263. [Link]

  • Adriaenssens, E., et al. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Schenone, S., et al. (2007). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubChem. (n.d.). 7-cyclopropyl-6-methyl-1H-indazol-3-amine. [Link]

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Comparative

A Researcher's Guide to the Reproducible Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine and a Comparative Analysis with a Regioisomeric Alternative

For researchers and drug development professionals, the reproducibility of synthetic protocols is the bedrock of reliable scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of synthetic protocols is the bedrock of reliable scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a molecule of interest within the broader class of bioactive indazole derivatives. We will explore a robust synthetic methodology, address the critical challenge of regioselectivity, and present a comparative study with its N2-alkylated regioisomer, 2-(Cyclopropylmethyl)-2H-indazol-3-amine. This document is designed to not only provide step-by-step protocols but also to elucidate the underlying chemical principles that govern the reproducibility and outcome of these reactions.

Introduction: The Significance of N-Alkylated Indazoles and the Reproducibility Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a common strategy to modulate the pharmacological profile of these compounds. However, the direct alkylation of 1H-indazoles often presents a significant challenge: the formation of a mixture of N1 and N2 regioisomers.[2] The ratio of these isomers can be highly sensitive to reaction conditions, making reproducible synthesis a critical hurdle for researchers.[3]

This guide focuses on 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a specific N1-substituted indazole derivative. We will present a detailed, validated protocol for its synthesis, emphasizing the factors that ensure a high degree of regioselectivity and, consequently, reproducibility. Furthermore, we will synthesize and characterize its N2-regioisomer to provide a clear comparative framework for analytical identification and to highlight the importance of rigorous process control.

Synthetic Strategy: Navigating the Regioselectivity of Indazole Alkylation

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine commences with the commercially available 1H-indazol-3-amine. The key transformation is the N-alkylation with (bromomethyl)cyclopropane. The choice of reaction conditions is paramount to favor the formation of the desired N1 isomer over the N2 isomer.

Based on established literature for achieving high N1-selectivity in the alkylation of indazoles, a method employing sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is recommended.[4][5] The rationale behind this choice lies in the coordination of the sodium cation. It is postulated that the sodium ion coordinates to the N2 nitrogen and the exocyclic amine at the 3-position, sterically hindering the approach of the electrophile to the N2 position and thereby directing alkylation to the N1 position.[6]

In contrast, to selectively synthesize the N2-alkylated isomer for comparative purposes, alternative conditions can be employed. While various methods exist, a common approach involves using a different base and solvent system, such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), which has been shown to favor N2-alkylation under certain conditions.[7]

Experimental Workflow

Caption: Synthetic and analytical workflow for the preparation and comparison of N1 and N2-alkylated indazole regioisomers.

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are provided. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine (N1-Isomer)

Materials:

  • 1H-Indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • (Bromomethyl)cyclopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add 1H-indazol-3-amine (1.0 equivalent) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

Protocol 2: Synthesis of 2-(Cyclopropylmethyl)-2H-indazol-3-amine (N2-Isomer - for comparison)

Materials:

  • 1H-Indazol-3-amine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (Bromomethyl)cyclopropane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-indazol-3-amine (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(Cyclopropylmethyl)-2H-indazol-3-amine.

Characterization and Comparative Data

The unambiguous identification of the N1 and N2 isomers is critical. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing between the N1 and N2 isomers lies in the analysis of the ¹H and ¹³C NMR spectra, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5]

  • For the N1-isomer (1-(Cyclopropylmethyl)-1H-indazol-3-amine): A key HMBC correlation will be observed between the methylene protons of the cyclopropylmethyl group and the C7a carbon of the indazole ring.

  • For the N2-isomer (2-(Cyclopropylmethyl)-2H-indazol-3-amine): A key HMBC correlation will be observed between the methylene protons of the cyclopropylmethyl group and the C3 carbon of the indazole ring.

Caption: Key HMBC correlations for distinguishing N1 and N2-alkylated indazole isomers.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of the synthesized compounds and for quantifying the ratio of N1 to N2 isomers in the crude reaction mixture, which is a direct measure of the reaction's reproducibility.

Table 1: Comparative HPLC and NMR Data (Expected)

CompoundIsomerExpected HPLC Retention Time (min)Key ¹H NMR Chemical Shift (δ, ppm) (CH₂ of cyclopropylmethyl)Key HMBC Correlation
1-(Cyclopropylmethyl)-1H-indazol-3-amine N1TBD~4.2-4.4CH₂ to C7a
2-(Cyclopropylmethyl)-2H-indazol-3-amine N2TBD~4.4-4.6CH₂ to C3

TBD: To be determined experimentally. The exact retention times and chemical shifts will depend on the specific HPLC conditions and NMR solvent used.

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine hinges on meticulous control over several key experimental parameters:

  • Purity and Stoichiometry of Reagents: The purity of the starting 1H-indazol-3-amine and the alkylating agent is critical. Accurate stoichiometry, particularly of the base, directly impacts the reaction's efficiency and selectivity.

  • Anhydrous Conditions: Sodium hydride is highly reactive with water. The presence of moisture will consume the base and can lead to inconsistent results and lower yields.

  • Temperature Control: The initial deprotonation step is typically performed at 0 °C to control the exothermic reaction. Maintaining a consistent temperature profile throughout the reaction is important for reproducibility.

  • Inert Atmosphere: The use of an inert atmosphere prevents the degradation of the organosodium intermediate and other sensitive reagents.

  • Purification Method: The choice of eluent system and the loading of the crude material onto the silica gel column can affect the separation efficiency of the two isomers. A consistent purification protocol is necessary for obtaining the product with reproducible purity.

Conclusion and Best Practices

This guide has outlined a reliable and reproducible method for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, a compound of interest for further research and development. By employing the NaH/THF system, researchers can achieve high N1-regioselectivity, a critical factor for ensuring the consistency of experimental outcomes. The comparative synthesis and analysis of the N2-isomer provide a valuable reference for unambiguous product identification.

For optimal reproducibility, we recommend the following best practices:

  • Rigorous Adherence to Anhydrous and Inert Techniques: This is the most critical factor for success.

  • Consistent Sourcing and Purity of Reagents: Use reagents from reliable suppliers and verify their purity where possible.

  • Meticulous Monitoring of Reaction Progress: Use TLC to track the reaction to completion, ensuring consistent reaction times.

  • Standardized Purification Procedures: Develop and adhere to a specific protocol for column chromatography to ensure consistent product purity.

  • Thorough Analytical Characterization: Always confirm the identity and purity of the final product using NMR and HPLC.

By following the detailed protocols and considering the key factors outlined in this guide, researchers can confidently synthesize 1-(Cyclopropylmethyl)-1H-indazol-3-amine with a high degree of reproducibility, paving the way for reliable downstream biological and pharmacological investigations.

References

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Dong, L., et al. (2022).
  • Alam, M. A., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Smith, A. B., et al. (2024).
  • Alam, M. A., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Alam, M. A., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4992.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Cyclopropylmethyl)-1H-indazol-3-amine

As researchers and drug development professionals, our work with novel chemical entities like 1-(Cyclopropylmethyl)-1H-indazol-3-amine is foundational to therapeutic innovation. The indazole scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(Cyclopropylmethyl)-1H-indazol-3-amine is foundational to therapeutic innovation. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including antitumor and anti-inflammatory properties[1][2][3]. However, with the power of synthesis comes the profound responsibility of safe handling and disposal. Improper disposal not only poses immediate risks within the laboratory but also carries significant environmental and regulatory consequences.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Cyclopropylmethyl)-1H-indazol-3-amine, grounded in established safety principles. It is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: A Foundational Step

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)-1H-indazol-3-amine (CAS No. 927802-22-0) is not widely available, we can infer its primary hazards from supplier information and the well-documented SDS of its parent compound, 1H-Indazol-3-amine (CAS No. 874-05-5)[4][5][6][7]. The core indazole-amine structure dictates its toxicological profile.

The primary hazards are summarized below:

Hazard ClassificationGHS PictogramHazard StatementCausality and Field Insight
Acute Toxicity, Oral (Category 4) GHS07: Harmful/Irritant[5]H302: Harmful if swallowed[5][6][7]The amine functional group and heterocyclic nature can interfere with biological processes upon ingestion. Accidental ingestion is a critical risk during handling and disposal.
Skin Irritation (Category 2) GHS07: Harmful/IrritantH315: Causes skin irritation[4][6][7]Aromatic amines are known to be skin irritants. Direct contact can lead to localized inflammation, redness, and discomfort.
Serious Eye Irritation (Category 2) GHS07: Harmful/IrritantH319: Causes serious eye irritation[4][6][7]The compound, particularly in powdered form, can cause significant and potentially lasting damage if it comes into contact with the eyes.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07: Harmful/IrritantH335: May cause respiratory irritation[4][6][7]Inhaling dust or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.

Given these hazards, 1-(Cyclopropylmethyl)-1H-indazol-3-amine must be treated as a hazardous waste stream. Disposal via standard trash or sanitary sewer is strictly prohibited[8][9][10].

Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)

Proper preparation is critical to minimizing exposure and ensuring regulatory compliance. This phase involves selecting appropriate containment and wearing the correct PPE.

Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling waste containing 1-(Cyclopropylmethyl)-1H-indazol-3-amine[4][6]:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete[11].

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of solid material or if there is a risk of aerosolization, work should be performed in a certified chemical fume hood[12].

Waste Container Selection and Segregation

The principle of waste segregation is fundamental to laboratory safety. Incompatible waste streams must never be mixed.

  • Select a Compatible Container: Use a designated hazardous waste container that is in good condition, leak-proof, and has a secure, tight-fitting lid[13]. For amine-containing waste, plastic containers are preferred. Do not use metal containers , as corrosive reactions can occur[14].

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or contaminated solid 1-(Cyclopropylmethyl)-1H-indazol-3-amine, along with contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid hazardous waste container. This stream must be further segregated based on the solvent type (e.g., halogenated vs. non-halogenated solvents), as per your institution's guidelines.

Step-by-Step Disposal Procedure

Follow this procedure for the safe collection and disposal of 1-(Cyclopropylmethyl)-1H-indazol-3-amine waste.

  • Waste Generation Point: All waste handling and containerization should be performed within a designated area, preferably a chemical fume hood, to minimize exposure[13].

  • Container Labeling: Affix a hazardous waste label to your selected container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(Cyclopropylmethyl)-1H-indazol-3-amine."

    • An accurate estimation of the concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Waste Transfer: Carefully transfer the waste into the labeled container. For solids, use a dedicated spatula. For liquids, use a funnel. Do not fill the container beyond 90% capacity to allow for expansion[10].

  • Secure Containment: Tightly cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added[13][14]. This prevents the release of vapors and reduces the risk of spills.

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[13]. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment tray to mitigate potential leaks.

  • Arrange for Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[9][13]. Follow their specific procedures for waste consolidation and removal. Never attempt to treat or neutralize chemical waste unless it is an explicit part of an experimental protocol and approved by your EHS office [9][15].

Decontamination and Spill Management

  • Glassware and Equipment: Any reusable equipment (e.g., glassware, spatulas) that has come into contact with the compound should be decontaminated. Rinse the equipment with an appropriate solvent (one in which the compound is soluble), and collect the rinsate as hazardous liquid waste. Follow this with a standard wash procedure.

  • Spill Cleanup: In the event of a small spill, alert colleagues and ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated solid hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency EHS team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Cyclopropylmethyl)-1H-indazol-3-amine.

G Disposal Workflow for 1-(Cyclopropylmethyl)-1H-indazol-3-amine A Waste Generated B Assess Hazards (SDS/Supplier Info) A->B Step 1 C Determine Waste Form B->C Step 2 D Solid Waste Stream C->D Solid E Liquid Waste Stream C->E Liquid F Select Compatible Plastic Container D->F E->F G Label Container with Full Chemical Name & Hazards F->G Step 3 H Transfer Waste to Container (Do not exceed 90% capacity) G->H Step 4 I Securely Cap Container H->I Step 5 J Store in Secondary Containment in Satellite Accumulation Area (SAA) I->J Step 6 K Contact EHS for Pickup J->K Final Step

Caption: Decision workflow for handling and disposing of the chemical waste.

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information (NCBI). [Link]

  • 1H-indazol-3-amine | C7H7N3 . PubChem, National Institutes of Health. [Link]

  • MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine . Capot Chemical. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • In-Laboratory Treatment of Chemical Waste . University of Colorado Boulder. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(Cyclopropylmethyl)-1H-indazol-3-amine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 1-(Cy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 1-(Cyclopropylmethyl)-1H-indazol-3-amine, moving beyond mere compliance to foster a culture of intrinsic safety within your laboratory operations. The protocols outlined here are designed to be a self-validating system, ensuring that every step is grounded in a clear understanding of the material's potential hazards and the rationale behind each safety measure.

Foundational Risk Assessment: Understanding the Hazard

While specific toxicological data for 1-(Cyclopropylmethyl)-1H-indazol-3-amine is not extensively published, a thorough risk assessment can be constructed by analyzing the known hazards of the parent compound, 1H-Indazol-3-amine. This proactive approach is a cornerstone of laboratory safety.

The Globally Harmonized System (GHS) classifications for the parent compound provide a clear directive for our handling protocols.[1][2][3]

Table 1: GHS Hazard Classification for 1H-Indazol-3-amine

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[1][3]
STOT - Single ExposureH335WarningMay cause respiratory irritation.[1][3]

From a practical standpoint, this profile indicates that the primary routes of exposure and concern are inhalation of airborne particulates (especially during weighing), direct skin contact, eye contact from splashes or dust, and accidental ingestion. Our entire safety strategy must be built to mitigate these specific risks.

The following workflow illustrates the continuous cycle of risk assessment essential for laboratory safety.

A Identify Hazards (Review SDS of Parent Compound) B Assess Exposure Risks (Weighing, Dissolution, Transfer) A->B informs C Implement Controls (Engineering, PPE, Admin) B->C dictates D Review & Refine (Post-procedure Debrief) C->D enables D->A feedback cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Outer Gloves D2->D3 D4 4. Inner Gloves D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Standard PPE Donning and Doffing Sequence.

Disposal and Decontamination Plan

Safe handling extends to the proper disposal of all materials that have come into contact with the compound.

PPE and Labware Disposal
  • Contaminated Solids: Used gloves, weigh paper, and any other disposable solid materials contaminated with the compound must be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of these items in the regular trash.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This rinsate must be collected as hazardous chemical waste. The cleaned glassware can then be washed normally.

Chemical Waste Disposal

As an amine-containing organic compound, all waste must be handled responsibly to minimize environmental impact. [4]1. Segregation: Keep all waste containing 1-(Cyclopropylmethyl)-1H-indazol-3-amine separate from other waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions. [4]2. Containerization: Use a designated, compatible, and clearly labeled hazardous waste container with a secure lid. [5]The label must list all chemical constituents and their approximate percentages. 3. Removal: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance. Never pour amine waste down the drain. [4]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [2]If the person feels unwell, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help. [1] By integrating these protocols into your daily operations, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Capot Chemical. [Link]

  • 1H-indazol-3-amine | C7H7N3 | CID 13399. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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